Technical Documentation Center

6-Chloro-1,3-dihydroisobenzofuran-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-1,3-dihydroisobenzofuran-5-amine
  • CAS: 2304496-03-3

Core Science & Biosynthesis

Foundational

5-Amino-6-Chlorophthalane: A Technical Guide to Properties, Synonyms, and KRAS G12D Applications

Executive Summary In modern structure-based drug design, conformationally restricted bicyclic scaffolds are highly sought after for their ability to project pharmacophoric elements into precise 3D spatial orientations. 5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, conformationally restricted bicyclic scaffolds are highly sought after for their ability to project pharmacophoric elements into precise 3D spatial orientations. 5-Amino-6-chlorophthalane (systematically known as 6-chloro-1,3-dihydroisobenzofuran-5-amine) is a critical, specialized intermediate. Featuring an electron-rich aniline moiety fused to a saturated isobenzofuran ring, this compound provides an ideal balance of lipophilicity, rigidity, and hydrogen-bonding potential. Recently, it has emerged as a foundational building block in the synthesis of advanced allosteric inhibitors targeting the KRAS G12D mutation—a notorious driver of pancreatic, colorectal, and lung cancers[1].

This whitepaper synthesizes the physicochemical properties, nomenclature, and field-proven synthetic workflows associated with 5-amino-6-chlorophthalane, providing drug development professionals with a comprehensive mechanistic guide.

Chemical Identity & Synonyms

Because phthalane derivatives are frequently cataloged under various systematic and trivial names, identifying the correct nomenclature is critical for procurement and literature review. The table below consolidates the validated identifiers[2][3].

Nomenclature TypeIdentifier / Name
IUPAC Name 6-Chloro-1,3-dihydroisobenzofuran-5-amine
Common / Trivial Name 5-Amino-6-chlorophthalane
Alternative Systematic 6-Chloro-1,3-dihydro-2-benzofuran-5-amine
CAS Registry Number 2304496-03-3
Oxidized Analog (Phthalide) 5-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1369339-96-7)

Physicochemical & Structural Properties

The structural features of 5-amino-6-chlorophthalane dictate its reactivity and its behavior within biological targets. The chlorine atom exerts an inductive electron-withdrawing effect, modulating the pKa of the adjacent amine, while the cyclic ether provides a stable hydrogen-bond acceptor.

PropertyQuantitative Value / Description
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
Isotopic Mass 169.0294 Da
Appearance Solid (typically off-white to pale brown)
Solubility Soluble in DMF, DMSO, EtOAc; slightly soluble in H₂O
Storage Conditions 2–8°C, sealed in a dry, inert argon atmosphere
Pharmacophoric Role Rigid hydrophobic core; H-bond acceptor (ether oxygen)

Mechanistic Role in Oncology: Targeting KRAS G12D

The KRAS G12D mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This continuous activation relentlessly drives the MAPK/ERK signaling cascade, resulting in uncontrolled cellular proliferation[1].

Historically considered "undruggable," KRAS G12D is now targeted via small molecules that bind to shallow allosteric pockets. 5-Amino-6-chlorophthalane is utilized as a core scaffold in these inhibitors. The isobenzofuran ring provides a rigid vector that optimally positions the chlorine atom into a lipophilic sub-pocket of the mutant KRAS protein, while the amine serves as a synthetic handle to attach complex, target-specific appendages that lock the protein in an inactive conformation[1].

KRAS_Pathway Stimulus Extracellular Stimulus (EGF/RTK Activation) KRAS_Inactive KRAS-GDP (Inactive) Stimulus->KRAS_Inactive GEF Activation KRAS_Active KRAS G12D-GTP (Constitutively Active) KRAS_Inactive->KRAS_Active GTP Exchange MAPK_Cascade MAPK/ERK Cascade (RAF -> MEK -> ERK) KRAS_Active->MAPK_Cascade Effector Binding Cell_Prolif Uncontrolled Cell Proliferation & Tumorigenesis MAPK_Cascade->Cell_Prolif Gene Transcription Inhibitor KRAS G12D Inhibitor (Phthalane-derived API) Inhibitor->KRAS_Active Allosteric Inhibition

Fig 1. KRAS G12D MAPK/ERK signaling pathway and allosteric inhibition mechanism.

Synthetic Workflows & Experimental Protocols

To integrate the 5-amino-6-chlorophthalane core into a mature Active Pharmaceutical Ingredient (API), it must undergo regioselective functionalization. The most critical transformation is the bromination at the 7-position to yield 7-bromo-6-chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2991356-78-4)[2]. This bromine atom acts as an essential electrophilic handle for subsequent Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to build the extended KRAS inhibitor framework[1].

Synthetic_Workflow Start 5-Amino-6-chlorophthalane (CAS: 2304496-03-3) Bromination Electrophilic Bromination (NBS, DMF, 0°C) Start->Bromination Intermediate 7-Bromo-6-chloro-1,3- dihydroisobenzofuran-5-amine Bromination->Intermediate Regioselective Halogenation CrossCoupling Palladium-Catalyzed Cross-Coupling (Suzuki) Intermediate->CrossCoupling API Advanced KRAS G12D Inhibitor API CrossCoupling->API C-C Bond Formation

Fig 2. Synthetic workflow from 5-amino-6-chlorophthalane to advanced KRAS inhibitors.

Protocol: Regioselective Bromination of 5-Amino-6-chlorophthalane
  • Objective: To install a bromine atom at the 7-position, creating a reactive site for downstream C-C or C-N bond formation.

  • Causality & Reagent Selection: N-Bromosuccinimide (NBS) is strictly utilized instead of elemental bromine (Br₂). The isobenzofuran (phthalane) ether linkage is highly sensitive to strong acids (like the HBr generated in large quantities by Br₂) and harsh oxidative conditions. NBS provides a controlled, low-concentration release of electrophilic bromine. This ensures substitution occurs exclusively at the activated ortho position relative to the amine, without cleaving or oxidizing the delicate benzylic carbons of the cyclic ether.

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve 5-amino-6-chlorophthalane (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert argon atmosphere.

    • Causality: DMF polarizes the N-Br bond of NBS, accelerating the generation of the active bromonium ion while maintaining a completely homogeneous reaction matrix.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality: Lowering the thermal energy suppresses kinetic side-reactions, specifically the unwanted radical oxidation of the phthalane ring's benzylic positions.

  • Electrophile Addition: Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Causality: Staggered addition prevents exothermic spikes, locking in the regioselectivity of the electrophilic aromatic substitution.

  • Self-Validating Monitoring: Stir the mixture for 2 hours, allowing it to slowly warm to ambient temperature. Monitor progression via LC-MS.

    • Validation Check: The reaction is deemed complete when the starting material trace (m/z 170 [M+H]⁺) is entirely depleted, and the product spectrum displays a dominant m/z 248/250[M+H]⁺ doublet in a strict 1:1 ratio, confirming mono-bromination.

  • Quench and Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce any unreacted NBS. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl.

    • Causality: The LiCl wash is highly effective at partitioning residual DMF out of the organic layer and into the aqueous phase.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure 7-bromo-6-chloro-1,3-dihydroisobenzofuran-5-amine.

Safety, Handling, and Storage

As a halogenated aniline derivative, 5-amino-6-chlorophthalane should be treated as a potential skin and respiratory irritant. It is prone to slow oxidation upon prolonged exposure to ambient air and light, which can lead to the darkening of the solid (formation of azo/azoxy dimers or phthalide derivatives). It must be stored at 2–8°C in tightly sealed amber vials under an inert atmosphere (Nitrogen or Argon) to maintain >98% purity for sensitive transition-metal catalyzed downstream steps.

References

  • WO2023183585A1 - KRAS Inhibitors Source: Google Patents URL

Sources

Exploratory

Molecular Weight and Structural Characterization of 6-Chloro-1,3-dihydroisobenzofuran-5-amine in Targeted Oncology Synthesis

Executive Summary In the landscape of modern targeted oncology, the architectural precision of small-molecule inhibitors dictates their clinical efficacy. 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS RN: 2304496-03-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the architectural precision of small-molecule inhibitors dictates their clinical efficacy. 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS RN: 2304496-03-3) has emerged as a structurally critical intermediate, particularly in the synthesis of mutant KRAS G12D inhibitors (1)[1]. This technical guide provides an in-depth physicochemical profiling of this compound, detailing its exact molecular weight of 169.61 g/mol , its structural causality in drug design, and self-validating protocols for its integration into complex pharmacophores.

Physicochemical Profiling & Molecular Weight Derivation

To utilize 6-chloro-1,3-dihydroisobenzofuran-5-amine effectively, one must first deconstruct its physical properties (2)[2]. The compound possesses the molecular formula C8H8ClNO .

The exact molecular weight is derived from the sum of its constituent atomic masses:

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol

  • Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 169.61 g/mol

MW_Breakdown Total 6-Chloro-1,3-dihydroisobenzofuran-5-amine MW: 169.61 g/mol Core Phthalan Core (C8H8O) MW: 120.15 g/mol Total->Core Amine Amine (-NH2) MW: 16.02 g/mol Total->Amine Chloro Chloro (-Cl) MW: 35.45 g/mol Total->Chloro

Molecular weight breakdown of 6-Chloro-1,3-dihydroisobenzofuran-5-amine.

Structural Causality in KRAS G12D Inhibitor Design

The selection of 6-chloro-1,3-dihydroisobenzofuran-5-amine as a building block is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements in oncology (1)[1].

  • The Isobenzofuran (Phthalan) Core: The bicyclic oxygen-containing ring provides a rigid scaffold. This rigidity is thermodynamically advantageous; by locking the conformation, it reduces the entropic penalty upon binding to the shallow Switch II pocket of the KRAS G12D mutant protein.

  • The 6-Chloro Substituent: Chlorine acts as a lipophilic vector that perfectly occupies specific hydrophobic sub-pockets within the target kinase. Furthermore, its electron-withdrawing inductive effect modulates the pKa of the adjacent amine, tuning its reactivity for subsequent synthetic steps.

  • The 5-Amine Handle: Positioned para to the oxygen-containing ring, the primary amine serves as the critical nucleophilic handle for attaching the rest of the inhibitor's pharmacophore (3)[3].

Synthetic Workflow: N-Acylation Protocol (Self-Validating System)

The primary utility of this compound lies in its functionalization. The following protocol details the N-acylation of 6-chloro-1,3-dihydroisobenzofuran-5-amine, a foundational step in synthesizing KRAS inhibitors (1)[1].

This methodology is designed as a self-validating system: the choice of reagents and conditions inherently prevents common failure modes (e.g., di-acylation or hydrolysis).

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Dissolve 6-chloro-1,3-dihydroisobenzofuran-5-amine (1.0 equivalent) in anhydrous Tetrahydrofuran (THF).

    • Causality: THF is a polar, aprotic solvent that fully solubilizes the rigid bicyclic system without competing as a nucleophile.

  • Addition of the Base: Add Pyridine (2.0 equivalents) to the stirring solution and cool the mixture to 0 °C using an ice bath.

    • Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct (driving the reaction forward) and forms a highly reactive acylpyridinium intermediate. Cooling to 0 °C controls the exothermic nature of the subsequent addition.

  • Electrophilic Addition: Dropwise add the chosen acyl chloride (e.g., 3-ethoxyprop-2-enoyl chloride, 1.25 equivalents).

    • Causality: Dropwise addition at low temperatures maintains a low localized concentration of the electrophile, strictly preventing over-reaction (di-acylation of the primary amine).

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to Room Temperature (RT), stirring for 2 hours.

    • Causality: Warming provides the necessary kinetic energy to drive the reaction to completion after the initial exothermic risk has been mitigated.

  • Isolation and Purification: Concentrate the mixture under vacuum to remove THF. Purify the residue via silica gel column chromatography using a Petroleum Ether (PE) / Ethyl Acetate (EtOAc) gradient.

    • Causality: Silica gel effectively separates the less polar acylated product from residual polar pyridine salts and unreacted starting material.

Synthetic_Workflow Start 6-Chloro-1,3-dihydroisobenzofuran-5-amine (1.0 eq, Nucleophile) Reaction N-Acylation THF, Pyridine (2.0 eq), 0°C to RT Start->Reaction Reagent Acyl Chloride (1.25 eq, Electrophile) Reagent->Reaction Purification Concentration & Chromatography Silica Gel, PE/EtOAc Reaction->Purification Stir 2h Product Acylated Intermediate (KRAS Precursor) Purification->Product Isolate

Step-by-step N-acylation workflow for KRAS inhibitor intermediate synthesis.

Analytical Validation Data

To ensure the integrity of the starting material before committing to complex synthesis, researchers must validate the compound against established physicochemical parameters. The table below summarizes the quantitative data for 6-chloro-1,3-dihydroisobenzofuran-5-amine.

Analytical ParameterExpected Value / SpecificationCausality / Significance
Molecular Weight 169.61 g/mol Confirms structural identity and dictates stoichiometric calculations.
Molecular Formula C8H8ClNOBase formula for elemental analysis.
CAS Registry Number 2304496-03-3Unique identifier for precise procurement and literature tracking.
Monoisotopic Mass 169.03 g/mol Target peak for High-Resolution Mass Spectrometry (HRMS).
MS (ESI) m/z 170.0 [M+H]+Expected dominant ion in positive electrospray ionization.
Appearance Solid (typically off-white to brown)Visual confirmation of bulk purity prior to dissolution.

References

  • WO2023183585A1 - Kras inhibitors Source: Google Patents URL
  • CAS 2304496-03-3 | 6-chloro-1,3-dihydro-2-benzofuran-5-amine Source: Sigma-Aldrich URL
  • 113372-69-3 | (4-Amino-3-chlorophenyl)methanol (Catalog inclusion of 2304496-03-3)

Sources

Foundational

Architectural and Functional Divergence of Isobenzofuran and Phthalane Derivatives in Chemical Synthesis and Drug Discovery

Introduction The bicyclic oxygen heterocycles isobenzofuran and phthalane (1,3-dihydroisobenzofuran) represent a classic paradigm in organic chemistry where a minor structural variation—the degree of saturation at the C1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The bicyclic oxygen heterocycles isobenzofuran and phthalane (1,3-dihydroisobenzofuran) represent a classic paradigm in organic chemistry where a minor structural variation—the degree of saturation at the C1 and C3 positions—dictates a profound shift in chemical behavior. While isobenzofurans are highly reactive, transient species utilized primarily as dienes in complex cycloadditions[1], phthalanes are highly stable, lipophilic scaffolds that have become indispensable in modern neuropharmacology, most notably in the design of selective serotonin reuptake inhibitors (SSRIs)[2]. This technical guide provides an in-depth mechanistic analysis of their divergent properties, synthetic utilities, and applications in drug development.

Structural and Electronic Foundations

Isobenzofuran is characterized by a fully unsaturated 10 π-electron bicyclic system. Although it satisfies Hückel's rule for aromaticity, the molecule is electronically frustrated. The high-energy Highest Occupied Molecular Orbital (HOMO) and low-energy Lowest Unoccupied Molecular Orbital (LUMO) make it exceptionally reactive at the 1- and 3-positions[1]. Engaging in reactions, particularly [4+2] cycloadditions, allows the molecule to break the furanoid conjugation and regenerate the much more thermodynamically stable 6 π-electron aromaticity of the isolated benzene ring[1]. Consequently, unsubstituted isobenzofuran is highly unstable and prone to rapid polymerization.

In stark contrast, phthalane (1,3-dihydroisobenzofuran) features sp³-hybridized carbons at the 1- and 3-positions, effectively isolating the oxygen atom in a stable cyclic ether (a tetrahydrofuran derivative fused to a benzene ring)[3]. This saturation eliminates the diene character entirely. The resulting molecule is chemically robust, highly lipophilic, and capable of supporting complex stereocenters at the C1 position—a critical feature for stereospecific target binding in biological systems[4].

G Core Bicyclic Oxygen Heterocycles IBF Isobenzofuran (10 π-electron system) Core->IBF Full Unsaturation PHT Phthalane (1,3-dihydroisobenzofuran) Core->PHT Partial Saturation React Highly Reactive Diene (Transient) IBF->React Aromaticity drive Stable Stable Ether Scaffold (Pharmacophore) PHT->Stable sp3 carbons at C1/C3 DA [4+2] Diels-Alder Cycloadditions React->DA Trapping agents SSRI Drug Discovery (e.g., Citalopram) Stable->SSRI Target binding

Structural and reactivity logic flow distinguishing isobenzofuran and phthalane derivatives.

Comparative Physicochemical Data

To contextualize the divergence between these two scaffolds, the following table summarizes their quantitative and qualitative physicochemical properties.

PropertyIsobenzofuranPhthalane (1,3-dihydroisobenzofuran)
Molecular Formula C₈H₆OC₈H₈O
Molecular Weight 118.13 g/mol 120.15 g/mol
π-Electron System 10 (Bicyclic aromatic)6 (Benzene ring only)
C1/C3 Hybridization sp²sp³
Ambient Stability Transient (t₁/₂ in seconds/minutes)Highly stable (Indefinite shelf life)
Primary Reactivity [4+2] Cycloadditions (Diene)Electrophilic aromatic substitution, C1-functionalization
Representative Derivative 1,3-Diphenylisobenzofuran (Stable trap)Citalopram (SSRI Drug)

Chemical Reactivity: Isobenzofuran as a Synthetic Engine

Because of their intrinsic instability, isobenzofurans are rarely isolated. Instead, they are generated in situ and immediately trapped. The 10 π-electron system behaves as a highly efficient diene in Diels-Alder reactions, providing a convergent, redox-neutral pathway to complex hetero-oxanorbornene derivatives[5]. A notable exception to this transient nature is 1,3-diphenylisobenzofuran, a commercially available, crystalline solid that benefits from kinetic stabilization and extended conjugation, making it a standard reagent for trapping reactive dienophiles and singlet oxygen[1][5].

Protocol 1: In Situ Generation and Trapping of Isobenzofuran

To harness the synthetic utility of isobenzofuran without succumbing to its polymerization, researchers employ tandem generation-trapping protocols.

  • Precursor Activation: Dissolve an acetal derivative of 2-carboxybenzaldehyde in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA).

    • Causality: Acid catalysis promotes the elimination of the alcohol, generating the isobenzofuran intermediate only when the reaction reaches the activation temperature, preventing premature degradation.

  • Diels-Alder Trapping: Introduce 1.5 equivalents of a dienophile (e.g., N-methylmaleimide) to the reaction mixture prior to heating.

    • Causality: The dienophile must be present in excess during the generation phase. The rate of the [4+2] cycloaddition must outcompete the rate of isobenzofuran self-dimerization to ensure high yields.

  • Self-Validation & Isolation: Quench the reaction with triethylamine to neutralize the acid catalyst, preventing retro-Diels-Alder decomposition. Purify via silica gel chromatography.

    • Validation: Analyze the product via ¹H-NMR. The presence of a bridged oxanorbornene proton signal (typically around 5.5–6.0 ppm) and the specific endo/exo coupling constants validate the successful trapping of the transient isobenzofuran core.

Pharmacological Applications: Phthalanes in Drug Discovery

While isobenzofurans dominate synthetic methodology, phthalanes are the cornerstone of specific neuropharmacological agents. The stable 1,3-dihydroisobenzofuran ring is a privileged pharmacophore in the development of SSRIs[6].

The most prominent example is citalopram , a racemic bicyclic phthalane derivative characterized by a 5-carbonitrile group, a 4-fluorophenyl ring, and a 3-(dimethylamino)propyl side chain at the C1 position[7]. The high lipophilicity of the phthalane core ensures excellent blood-brain barrier penetration, resulting in a bioavailability of approximately 80%[4]. Citalopram binds with high affinity to the serotonin transporter (SLC6A4), inhibiting the reuptake of serotonin from the synaptic cleft[4].

Crucially, the sp³-hybridized C1 carbon of the phthalane ring creates a chiral center. Pharmacological profiling reveals extreme stereospecificity: the S-enantiomer (escitalopram) is up to 167 times more potent at inhibiting serotonin uptake than the R-enantiomer[4].

G Citalopram Citalopram (Phthalane Derivative) SERT Serotonin Transporter (SLC6A4) Citalopram->SERT High Affinity Binding (Ki ~4 nM) Inhibition Conformational Blockade of Transporter SERT->Inhibition Allosteric/Orthosteric Interaction Synapse Increased Synaptic Serotonin (5-HT) Inhibition->Synapse Prevents Reuptake Clinical Antidepressant Efficacy Synapse->Clinical Receptor Downstream Signaling

Mechanism of action for phthalane-derived SSRIs (e.g., Citalopram) at the Serotonin Transporter.

Protocol 2: One-Pot Synthesis of the Phthalane Scaffold (Citalopram Precursor)

The synthesis of highly substituted phthalanes requires building the sp³ center at C1 from a stable precursor, typically a phthalide (isobenzofuran-1(3H)-one).

  • First Grignard Addition: Cool a solution of 5-cyanophthalide in anhydrous tetrahydrofuran (THF) to -10°C. Dropwise, add 1.1 equivalents of 4-fluorophenylmagnesium bromide.

    • Causality: The highly electrophilic lactone carbonyl undergoes nucleophilic attack, opening the ring to form a benzophenone intermediate. Strict temperature control is critical to prevent over-addition[8].

  • Second Grignard Addition: To the same reaction vessel, add 3-(dimethylamino)propylmagnesium chloride.

    • Causality: This installs the essential tertiary amine side chain required for SLC6A4 target engagement[4][8].

  • Acid-Catalyzed Cyclization: Quench the reaction with aqueous phosphoric acid and heat to 80°C.

    • Causality: The acidic environment drives the dehydration of the tertiary diol intermediate. The nucleophilic attack of the primary hydroxyl onto the carbocation closes the ring, forming the stable 1,3-dihydroisobenzofuran (phthalane) core[8].

  • Self-Validation: Extract the free base into an organic solvent and evaporate.

    • Validation: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS). The target mass [M+H]⁺ of 325.17 m/z confirms the successful formation of the citalopram phthalane scaffold, while FTIR spectroscopy should confirm the complete disappearance of the lactone C=O stretch (~1750 cm⁻¹).

Conclusion

The dichotomy between isobenzofuran and phthalane perfectly illustrates how the manipulation of aromaticity and saturation dictates molecular utility. Isobenzofurans sacrifice their stability to act as powerful dienes, enabling the construction of complex polycyclic architectures. Conversely, the saturation of the phthalane ring locks the molecule into a stable, lipophilic conformation, providing an ideal canvas for stereospecific drug design and the targeted treatment of neurological disorders.

References

  • Title: Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity - PubMed Source: nih.gov URL: [Link]

  • Title: Celexa® (citalopram) Tablets Rx Only Suicidality and Antidepressant Drugs Source: fda.gov URL: [Link]

  • Title: Applications of Heteroisobenzofurans in Natural and Non-natural Product Synthesis Source: lucp.net URL: [Link]

  • Title: Phthalane - Grokipedia Source: grokipedia.com URL: [Link]

  • Title: Theoretical study of phthalane oxidation and effect of substituents by using Hyperchem program Source: academicjournals.org URL: [Link]

  • Title: Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry Source: rsc.org URL: [Link]

  • Title: Citalopram and Escitalopram Pathway, Pharmacokinetics - ClinPGx Source: clinpgx.org URL: [Link]

  • Source: google.

Sources

Exploratory

Comprehensive Technical Guide on 6-Chloro-1,3-dihydroisobenzofuran-5-amine: Synthesis, Characterization, and Application in Targeted Oncology

Executive Summary In the landscape of modern drug discovery, the architectural rigidity and electronic tunability of bicyclic scaffolds are paramount. 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3) has eme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural rigidity and electronic tunability of bicyclic scaffolds are paramount. 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3) has emerged as a critical building block, particularly in the synthesis of next-generation allosteric inhibitors targeting mutant KRAS (e.g., KRAS G12D). This whitepaper provides an in-depth analysis of this compound’s structural rationale, its integration into oncological pathways, and a self-validating synthetic protocol for its regioselective functionalization.

Structural Rationale & Pharmacological Relevance

The molecular architecture of 6-chloro-1,3-dihydroisobenzofuran-5-amine (also known as 6-chloro-phthalan-5-amine) is defined by a fused bicyclic system combining a benzene ring with a saturated oxygen-containing five-membered ring.

From a medicinal chemistry perspective, this scaffold is highly strategic :

  • The Isobenzofuran Core (Phthalan): The cyclic ether provides a rigid framework that minimizes the entropic penalty upon target binding. The oxygen heteroatom acts as a precise hydrogen-bond acceptor, crucial for anchoring the molecule within the switch II pocket of mutant KRAS proteins.

  • The 5-Amino Group (-NH₂): Serves as a primary synthetic handle. It allows for facile conversion into amides, ureas, or secondary amines, acting as the primary linkage point to the rest of the inhibitor molecule.

  • The 6-Chloro Group (-Cl): Provides a dual function. Electronically, it modulates the basicity of the adjacent amine. Sterically, it fills small lipophilic sub-pockets in the target protein and directs downstream regioselective halogenation by blocking the C6 position.

Physicochemical Properties

Table 1: Key physicochemical and structural parameters of the core scaffold.

PropertyValue / Description
IUPAC Name 6-Chloro-1,3-dihydro-2-benzofuran-5-amine
CAS Registry Number 2304496-03-3
MDL Number MFCD32437440
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
Core Scaffold 1,3-Dihydroisobenzofuran
Key Substituents 5-Amino (-NH₂), 6-Chloro (-Cl)

Mechanistic Role in KRAS G12D Inhibition

The KRAS G12D mutation is a primary driver in pancreatic, colorectal, and lung cancers. The mutation traps the KRAS protein in an active, GTP-bound state, continuously firing downstream proliferation signals. Derivatives of 6-chloro-1,3-dihydroisobenzofuran-5-amine are utilized to construct inhibitors that allosterically lock mutant KRAS, preventing effector binding .

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS (GEF) RTK->SOS Activation KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Nucleotide Exchange KRAS_GTP Mutant KRAS G12D-GTP (Active) KRAS_GDP->KRAS_GTP GTP Binding RAF RAF Kinase KRAS_GTP->RAF Effector Binding MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor KRAS G12D Inhibitor (Isobenzofuran Scaffold) Inhibitor->KRAS_GTP Allosteric Blockade

Figure 1: MAPK/ERK pathway illustrating the allosteric blockade of KRAS G12D by isobenzofuran-derived inhibitors.

Synthetic Workflow & Functionalization

To integrate this building block into complex pharmaceuticals, it must undergo regioselective functionalization. A standard transformation in recent patent literature is the bromination of the scaffold to yield 7-bromo-6-chloro-1,3-dihydroisobenzofuran-5-amine , which subsequently undergoes palladium-catalyzed cross-coupling .

Synth_Workflow Start 6-Chloro-1,3-dihydroisobenzofuran-5-amine (Starting Material) Bromination Regioselective Bromination (NBS, DMF, 0°C to RT) Start->Bromination Electrophilic Aromatic Substitution Intermediate 7-Bromo-6-chloro-1,3-dihydroisobenzofuran-5-amine (Key Intermediate) Bromination->Intermediate 60-73% Yield Coupling Cross-Coupling Assembly (e.g., Buchwald-Hartwig) Intermediate->Coupling Pd-Catalyzed Activation Final Target KRAS G12D Inhibitor Coupling->Final Multi-step Assembly

Figure 2: Synthetic workflow for the functionalization and integration of the isobenzofuran scaffold.

Self-Validating Experimental Protocol: Regioselective Bromination

As a Senior Application Scientist, it is critical to emphasize that electrophilic aromatic substitution on a highly activated ring requires strict thermodynamic control to prevent poly-halogenation. The following protocol is designed as a self-validating system.

Reagents
  • 6-Chloro-1,3-dihydroisobenzofuran-5-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Must be freshly recrystallized to prevent radical-initiated side reactions.

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation & Inertion: Dissolve the starting material in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

    • Causality: Argon prevents oxidative degradation of the electron-rich primary amine.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The amine group strongly activates the ring. Lowering the kinetic energy of the system ensures the reaction remains regioselective to the desired position, preventing over-bromination.

  • Electrophile Addition: Add NBS portion-wise over a 30-minute period.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then gradually allow it to warm to ambient temperature over 2 hours.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, halting the reaction precisely at the desired timepoint.

  • Workup: Extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation Checkpoint

Before proceeding to downstream cross-coupling, the crude mixture must be analyzed. A successful, self-validated reaction will exhibit the following:

  • LC-MS: The starting material mass (

    
     170.0 [M+H]⁺) must completely disappear. The product must show a distinct isotopic doublet at 
    
    
    
    248.0 and 250.0 [M+H]⁺ in a ~1:1 ratio, confirming the incorporation of exactly one bromine atom alongside the existing chlorine atom .
  • Failure Mode Analysis: If a peak at

    
     326.0 appears, thermodynamic control was lost, resulting in di-bromination. The batch must be discarded.
    

Analytical Characterization Standards

To ensure the integrity of the building block prior to high-value transition-metal catalysis, rigorous analytical characterization is required.

Table 2: Standard analytical signatures for validating 6-Chloro-1,3-dihydroisobenzofuran-5-amine and its derivatives.

TechniqueExpected Signature / ParameterCausality / Rationale
LC-MS (ESI+)

= 170.0 [M+H]⁺ (with ³⁷Cl isotope peak at 172.0 in 3:1 ratio)
Confirms exact molecular mass and validates the presence of a single chlorine atom.
¹H NMR (DMSO-d₆) ~5.0 ppm (broad singlet, 2H, -NH₂)Validates the presence and integrity of the primary aromatic amine, ensuring it has not oxidized.
¹H NMR (DMSO-d₆) Singlets in the aromatic region (e.g., ~6.6 and ~7.2 ppm)Confirms the para-like arrangement of the remaining aromatic protons (H-4 and H-7), as they do not exhibit ortho-coupling.
HPLC (UV 254 nm) >95% Area Under Curve (AUC)Establishes the strict purity threshold necessary to prevent catalyst poisoning in downstream Buchwald-Hartwig couplings.

Conclusion

6-Chloro-1,3-dihydroisobenzofuran-5-amine is far more than a simple chemical commodity; it is a highly engineered scaffold designed to navigate the complex steric and electronic requirements of modern kinase and GTPase inhibitors. By understanding the causality behind its regioselective functionalization and enforcing strict, self-validating analytical checkpoints, researchers can reliably deploy this molecule in the synthesis of advanced oncological therapeutics.

References

  • Title: WO2023183585A1 - KRAS Inhibitors (Preparation 47 & 49)
  • Title: PubChem Compound Summary for Isobenzofuran derivatives Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Foundational

The Strategic Utility of Substituted 1,3-Dihydroisobenzofurans in Modern Synthetic and Medicinal Chemistry

Introduction: The 1,3-Dihydroisobenzofuran Pharmacophore Substituted 1,3-dihydroisobenzofurans (commonly referred to as phthalans) represent a privileged class of bicyclic heterocyclic building blocks in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,3-Dihydroisobenzofuran Pharmacophore

Substituted 1,3-dihydroisobenzofurans (commonly referred to as phthalans) represent a privileged class of bicyclic heterocyclic building blocks in medicinal chemistry[1]. Characterized by a benzene ring fused to a tetrahydrofuran ring, this scaffold provides a rigid, three-dimensional framework that is highly effective at orienting functional groups for optimal receptor and transporter binding. The most prominent clinical application of this building block is found in the selective serotonin reuptake inhibitors (SSRIs) citalopram and its eutomer, escitalopram, which are frontline therapeutics for major depressive disorder and anxiety[2].

Beyond neuropharmacology, the 1,3-dihydroisobenzofuran core is increasingly utilized in the synthesis of complex natural products, advanced materials, and novel pharmacological probes targeting monoamine transporters[2][3].

Strategic Synthetic Methodologies

The synthesis of highly functionalized 1,3-dihydroisobenzofurans requires methodologies that can tolerate diverse functional groups while controlling regioselectivity and stereochemistry. Recent advancements have expanded the synthetic toolkit beyond traditional Grignard additions to phthalides.

Oxidative Cyclization of Salicylaldehydes

A highly efficient and scalable route involves the lead tetraacetate-mediated oxidation of


-aroylhydrazones derived from salicylaldehydes[4]. This approach bypasses the need for strict, ultra-low temperature cryogenic conditions and expensive fluoride reagents. The key intermediate, an o-aroylbenzaldehyde, is subsequently reduced and cyclized to yield the 1,3-dihydroisobenzofuran core in high yields (up to 81%)[4].
Asymmetric Organocatalysis

For the stereospecific construction of 1,1-disubstituted-1,3-dihydroisobenzofurans, organocatalytic intramolecular oxa-Michael (IOM) reactions have proven revolutionary[5]. Utilizing cinchona alkaloid-based chiral amino-squaramide catalysts on


-substituted ortho-hydroxymethyl chalcones allows for the asymmetric construction of an oxa-quaternary stereocenter, achieving up to 98% enantiomeric excess (ee)[5]. This methodology is critical for synthesizing the core moiety of (S)-citalopram without relying on late-stage chiral resolution.
Transition-Metal Catalyzed Tandem Reactions

Complex phthalan derivatives can also be accessed via palladium-catalyzed tandem hydroalkynylation, alkyne-allene isomerization, and Diels-Alder cycloaddition[3]. This multi-component sequence rapidly builds complexity from simple starting materials, offering a facile route to highly substituted derivatives.

G Core 1,3-Dihydroisobenzofuran Scaffold A1 High Yield (81%) Scalable Core->A1 A2 Complex Polycyclic Derivatives Core->A2 A3 High Enantioselectivity (up to 98% ee) Core->A3 M1 Pb(OAc)4 Oxidation of Hydrazones M1->Core M2 Pd-Catalyzed Tandem Cycloaddition M2->Core M3 Organocatalytic Oxa-Michael Addition M3->Core

Methodological approaches to 1,3-dihydroisobenzofuran synthesis.

Application in Drug Development: The Escitalopram Paradigm

Escitalopram is the S-enantiomer of racemic citalopram and acts as a highly potent allosteric modulator and orthosteric inhibitor of the serotonin transporter (SERT)[2]. The synthesis of escitalopram relies heavily on the efficient construction of 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran[4].

By utilizing the salicylaldehyde oxidation route, chemists can synthesize this critical intermediate in a highly controlled manner. The bromo-substituent acts as a synthetic handle for subsequent cyanation, while the core structure perfectly positions the 4-fluorophenyl and dimethylaminopropyl groups to engage the SERT binding pocket[4][6].

G N1 Salicylaldehyde Derivatives N2 N-Aroylhydrazones (Intermediate) N1->N2 Benzoylhydrazines, AcOH N3 o-Aroylbenzaldehydes (Oxidation) N2->N3 Pb(OAc)4, THF, 0°C N4 5-Bromo-1-(4-fluorophenyl)- 1,3-dihydroisobenzofuran N3->N4 NaBH4, EtOH; TsOH, Toluene N5 Escitalopram (SSRI Drug) N4->N5 Cyanation & Alkylation

Synthetic pathway of Escitalopram via 1,3-dihydroisobenzofuran.

Structure-Activity Relationships (SAR) at the Serotonin Transporter

The therapeutic efficacy of 1,3-dihydroisobenzofuran derivatives is highly dependent on their stereochemistry and substitution patterns. SAR studies on citalopram analogues reveal that the primary orthosteric binding site (S1) of SERT tolerates specific steric bulk, but exhibits strict enantioselectivity[2][7].

The S-enantiomer aligns optimally with the S1 pocket, facilitating high-affinity binding, whereas the R-enantiomer experiences steric clashes, resulting in a dramatic drop in affinity. Furthermore, the R-enantiomer has been shown to interfere with the binding of the S-enantiomer at the allosteric site, which is why the enantiopure escitalopram exhibits superior clinical efficacy compared to the racemic mixture[2].

Table 1: SERT Binding Affinities of 1,3-Dihydroisobenzofuran Derivatives

Compound / DerivativeSERT Binding Affinity (

, nM)
Enantiomeric PreferenceClinical / Research Utility
(±)-Citalopram1.94N/A (Racemate)Broad-spectrum SSRI
Escitalopram (S-Citalopram)~1.0 - 1.5S > RHighly selective SSRI
R-Citalopram>40.0S > RInactive / Allosteric interference
4- and 5-Substituted Analogues1.0 - 40.0S > RPharmacological SERT probes

(Data synthesized from competitive binding assays in native rodent tissue against


H-ligands[2])

Self-Validating Experimental Protocol: Synthesis of the Escitalopram Precursor

To ensure reproducibility, the following protocol details the synthesis of 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran , a critical building block for escitalopram, utilizing the oxidative cyclization methodology[4].

Step-by-Step Methodology

Step 1: Hydrazone Formation

  • Dissolve 5-bromosalicylaldehyde (1.0 equiv) and 4-fluorobenzoylhydrazine (1.0 equiv) in a minimal volume of glacial acetic acid (AcOH).

  • Stir the mixture at room temperature for 15 minutes.

  • Causality Check: The acetic acid acts as an acid catalyst, protonating the carbonyl oxygen of the salicylaldehyde to increase its electrophilicity, thereby accelerating the nucleophilic attack by the hydrazine to form the

    
    -aroylhydrazone intermediate[4].
    

Step 2: Oxidative Cleavage

  • Isolate the

    
    -aroylhydrazone and dissolve it in anhydrous tetrahydrofuran (THF).
    
  • Cool the reaction vessel to 0 °C using an ice bath.

  • Slowly add Lead(IV) acetate (

    
    ) (1.2 equiv) and stir for 4 hours.
    
  • Causality Check:

    
     is a highly selective oxidant. It facilitates the oxidative cleavage of the hydrazone to generate the highly reactive o-aroylbenzaldehyde intermediate without causing over-oxidation of the aromatic rings or the halogen substituents[4].
    

Step 3: Reduction and Acid-Catalyzed Cyclization

  • Quench the oxidation reaction, extract the o-aroylbenzaldehyde, and dissolve it in ethanol (EtOH).

  • Add Sodium borohydride (

    
    ) (2.0 equiv) to reduce the dicarbonyls (aldehyde and ketone) to the corresponding diol.
    
  • Evaporate the EtOH, redissolve the crude diol in toluene, and add a catalytic amount of p-Toluenesulfonic acid (TsOH).

  • Reflux the mixture for 3 hours using a Dean-Stark trap to remove water.

  • Causality Check: The reduction converts the intermediate to a 1,2-diol system. The addition of TsOH in refluxing toluene provides the necessary acidic environment to protonate one of the hydroxyl groups, turning it into a good leaving group (water). The subsequent intramolecular nucleophilic attack by the remaining hydroxyl group drives the etherification, effectively closing the ring to form the robust 1,3-dihydroisobenzofuran scaffold[4].

References

  • Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters, 2014.4

  • Facile synthesis of phthalan derivatives via a Pd-catalyzed tandem hydroalkynylation, isomerization, Diels-Alder cycloaddition and aromatization reaction. Chinese Chemical Letters, 2015. 3

  • An Organocatalytic Highly Enantioselective Stereospecific Synthesis of 1,1-Disubstituted-1,3-Dihydroisobenzofurans. Chemistry - A European Journal, 2024.5

  • Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry (PMC), 2010. 2

  • Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. Chemical Science (RSC Publishing), 2024. 1

Sources

Exploratory

Amino-Chlorophthalane Derivatives: From Pharmacological Prototypes to Critical Process Impurities

Introduction & Chemical Identity Amino-chlorophthalane derivatives—most notably 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane —represent a critical class of isobenzofuran compounds in neuropharmacology a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

Amino-chlorophthalane derivatives—most notably 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane —represent a critical class of isobenzofuran compounds in neuropharmacology and synthetic chemistry. Originally synthesized in the late 1960s and 1970s, these compounds were developed as potent inhibitors of 5-hydroxytryptamine (5-HT) reuptake .

While their 5-cyano analog (Citalopram) eventually achieved blockbuster status as a Selective Serotonin Reuptake Inhibitor (SSRI) due to superior binding kinetics, amino-chlorophthalanes remain highly relevant today. In modern drug development, they are primarily encountered as critical synthetic intermediates or as strictly regulated pharmacopeial impurities (e.g., Citalopram EP Impurity E / Escitalopram Impurity F) .

As a Senior Application Scientist, it is vital to understand not just what these compounds are, but the causality behind their synthesis, their pharmacological behavior, and the rigorous analytical workflows required to quantify them.

Pharmacological Mechanisms: SERT Inhibition

Amino-chlorophthalanes exert their biological activity by competitively binding to the central orthosteric site of the Serotonin Transporter (SERT).

The Causality of Structural Design: The isobenzofuran (phthalane) ring provides the rigid spatial geometry necessary to orient the functional groups. The dimethylaminopropyl chain mimics the ethylamine side chain of endogenous serotonin, anchoring the molecule to the aspartate residue (Asp98) in the SERT binding pocket. The 5-chloro substituent provides a strong lipophilic interaction with the hydrophobic sub-pocket of the transporter. However, the cyano group in Citalopram provides superior electron-withdrawing properties and hydrogen-bonding capabilities, which is why the 5-chloro derivatives were ultimately superseded in clinical use.

G A Presynaptic Neuron (Serotonin Release) B Synaptic Cleft (5-HT Accumulation) A->B Releases 5-HT C SERT Protein (Reuptake Transporter) B->C Normal Reuptake E Postsynaptic Receptor (5-HT Activation) B->E Enhanced Signaling C->B Inhibition D Amino-Chlorophthalane (Competitive Binding) D->C Blocks Transporter

Mechanism of SERT inhibition by amino-chlorophthalane derivatives.

Synthetic Pathways & Process Causality

The synthesis of amino-chlorophthalanes is a masterclass in organometallic chemistry. The route typically begins with 5-chlorophthalide rather than 5-cyanophthalide.

The Causality of Precursor Selection: Why use a chlorinated precursor when the final SSRI target requires a cyano group? Cyano groups are highly electrophilic and susceptible to nucleophilic attack by Grignard reagents, leading to unwanted imine byproducts. The chloro group is inert to Grignard conditions. Therefore, the robust 5-chlorophthalide is subjected to two sequential Grignard additions, followed by acid-catalyzed dehydration to form the amino-chlorophthalane. This stable intermediate is then subjected to a Rosenmund-von Braun reaction (using CuCN) to swap the chloro group for a cyano group. Incomplete conversion during this final step is the exact mechanism by which the amino-chlorophthalane persists as "Impurity E".

G N1 5-Chlorophthalide (Starting Material) N2 Grignard Addition 1 (4-Fluorophenyl-MgBr) N1->N2 N3 Grignard Addition 2 (3-Dimethylaminopropyl-MgCl) N2->N3 N4 Acidic Dehydration (Ring Closure via H3PO4) N3->N4 N5 Amino-Chlorophthalane (Stable Intermediate) N4->N5 N6 Rosenmund-von Braun Cyanation (CuCN) N5->N6 Target Pathway N8 Impurity E (Unreacted Precursor) N5->N8 Incomplete Conversion N7 Citalopram (API) N6->N7 Complete Conversion

Synthetic workflow of amino-chlorophthalanes and their role as API precursors.

Quantitative Data

Understanding the physicochemical properties of these derivatives is essential for developing extraction and chromatographic methods. The high lipophilicity and basic amine dictate the need for specific buffering in analytical workflows.

PropertyValueCausality / Significance in Development
Molecular Formula C19H21ClFNODefines the core isobenzofuran scaffold with chloro and fluoro substituents.
Molecular Weight 333.8 g/mol Optimal size (<400 Da) for crossing the blood-brain barrier (BBB).
XLogP3 4.1High lipophilicity drives strong hydrophobic interactions within the SERT binding pocket and requires high-organic mobile phases for elution.
Topological Polar Surface Area 12.5 ŲLow TPSA ensures high CNS penetrance but necessitates salt formation for aqueous solubility.
Isotopic Signature ~3:1 Ratio (M / M+2)The natural abundance of ³⁵Cl and ³⁷Cl provides a highly specific diagnostic isotopic pattern during Mass Spectrometry.

Analytical Workflows: Detection and Quantification

Because amino-chlorophthalanes are structurally similar to their API counterparts, their separation requires a highly optimized, self-validating HPLC-MS/MS protocol.

Step-by-Step Methodology: HPLC-MS/MS Quantification of Impurity E
  • Sample Preparation & Internal Standardization:

    • Protocol: Dissolve 10 mg of the API batch in 10 mL of Methanol:Water (50:50). Spike the sample with 10 ng/mL of Deuterated Citalopram (Citalopram-d6) as an internal standard (IS).

    • Causality: The IS acts as a self-validating control. It co-elutes with the analytes and undergoes the exact same matrix suppression in the electrospray ionization (ESI) source, ensuring that any fluctuation in MS sensitivity is mathematically corrected.

  • Chromatographic Separation:

    • Protocol: Inject 5 µL onto a C18 column (e.g., 100 x 2.1 mm, 1.7 µm) featuring extensive end-capping . Use a gradient mobile phase of 10 mM Ammonium Acetate (pH 6.0) and Acetonitrile.

    • Causality: The dimethylamino group in the phthalane derivative is highly basic. If a standard C18 column is used, the amine will interact with residual, unreacted silanol groups on the silica support, causing severe peak tailing. End-capping neutralizes these silanols, ensuring sharp, Gaussian peaks for accurate integration.

  • Mass Spectrometry (MRM Mode):

    • Protocol: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 334.1 → 262.1 (for the ³⁵Cl isotope) and m/z 336.1 → 264.1 (for the ³⁷Cl isotope).

    • Causality: Monitoring both chlorine isotopes ensures absolute structural confirmation. If the ratio of the 334/336 peaks deviates from the natural 3:1 isotopic distribution, the system flags a co-eluting interference, making the protocol inherently self-validating.

Conclusion

Amino-chlorophthalane derivatives are a testament to the iterative nature of rational drug design. While their initial promise as primary therapeutic agents was eclipsed by their cyano-substituted successors, their chemical stability and rigid architecture make them indispensable as synthetic precursors. By understanding the causality behind their synthesis and their physicochemical properties, researchers can design robust analytical methods to monitor these compounds, ensuring the safety and purity of modern neuropharmaceuticals.

References

  • Title: Effect of antidepressant drugs on the depletion of intraneuronal brain 5-hydroxytryptamine stores caused by 4-methyl-alpha-ethyl-meta-tyramine Source: European Journal of Pharmacology (PubMed) URL: [Link][1]

  • Title: Anti-depressive substituted 1-dimethylaminopropyl-1-phenyl phthalans (US Patent 4136193A) Source: Google Patents URL: [2]

  • Title: 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane (CID 10088219) Source: PubChem (National Institutes of Health) URL: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-Chloro-1,3-dihydroisobenzofuran-5-amine

Executive Summary 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3) is a highly valued bicyclic building block, prominently featured as a core structural intermediate in the development of next-generation KRA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3) is a highly valued bicyclic building block, prominently featured as a core structural intermediate in the development of next-generation KRAS G12D inhibitors (1)[1]. The presence of both an aryl chloride and a primary amine on a phthalan (1,3-dihydroisobenzofuran) scaffold provides orthogonal handles for late-stage functionalization. This application note details a robust, four-step synthetic protocol starting from commercially available 4-chlorophthalic anhydride, optimized for regiocontrol, chemoselectivity, and scalability (2)[2].

Synthetic Workflow

SynthesisWorkflow Step1 Step 1: Reductive Ring Opening 4-Chlorophthalic Anhydride → Diol Step2 Step 2: Base-Promoted Cyclization Diol → 5-Chloro-1,3-dihydroisobenzofuran Step1->Step2 LiAlH4, THF 0 °C to Reflux Step3 Step 3: Regioselective Nitration Phthalan → 5-Chloro-6-nitro-phthalan Step2->Step3 Dimethyl Carbonate, NaOMe Reflux (-CO2) Step4 Step 4: Selective Nitro Reduction Nitro-Phthalan → Target Amine Step3->Step4 KNO3, H2SO4 0 °C End 6-Chloro-1,3-dihydroisobenzofuran-5-amine (Target API Intermediate) Step4->End Fe, NH4Cl, EtOH/H2O Reflux

Workflow for the 4-step synthesis of 6-chloro-1,3-dihydroisobenzofuran-5-amine.

Mechanistic Causality & Process Design

To ensure high fidelity in target generation, the synthetic route is grounded in specific mechanistic rationales:

  • Reductive Ring Opening: Lithium aluminum hydride (LiAlH₄) is deployed to fully reduce the cyclic anhydride to 4-chloro-1,2-benzenedimethanol. The strong hydride donor efficiently attacks both acyl carbons, bypassing stable lactone intermediates to yield the diol directly.

  • Base-Promoted Decarboxylative Cyclization: Traditional acid-catalyzed etherifications of diols often suffer from intermolecular oligomerization and poor yields. To circumvent this, the protocol utilizes dimethyl carbonate (DMC) and sodium methoxide. This generates a cyclic carbonate intermediate in situ, which undergoes entropically driven decarboxylation upon heating to cleanly yield the phthalan core (2)[2].

  • Regioselective Nitration: Electrophilic aromatic substitution of the phthalan core using KNO₃/H₂SO₄ is governed by the directing effects of the existing substituents. The chloro group is ortho/para-directing but deactivating. The alkyl ether linkages of the phthalan ring provide mild activation. Steric and electronic synergy directs the nitronium ion exclusively to the 6-position (para to the ether oxygen, ortho to the chlorine) (2)[2].

  • Chemoselective Nitro Reduction: The reduction of the nitro group must be carefully managed to prevent hydrodehalogenation of the aryl chloride. A Béchamp-type reduction using Iron powder and Ammonium Chloride operates via single-electron transfer (SET), selectively reducing the nitro group to an amine while leaving the C-Cl bond intact.

Quantitative Reaction Metrics

StepTransformationPrimary ReagentsEquivalentsTempExpected Yield
1 Anhydride ReductionLiAlH₄2.5 eq0 °C to Reflux85 - 90%
2 Decarboxylative CyclizationDMC / NaOMe3.0 eq / 0.1 eq90 °C75 - 80%
3 Regioselective NitrationKNO₃ / H₂SO₄1.1 eq / Solvent0 °C65 - 70%
4 Chemoselective ReductionFe / NH₄Cl5.0 eq / 5.0 eq80 °C80 - 85%

Detailed Experimental Protocols & Self-Validating Checkpoints

Step 1: Synthesis of 4-Chloro-1,2-benzenedimethanol

Procedure:

  • Suspend LiAlH₄ (2.5 eq) in anhydrous THF under an inert argon atmosphere and cool to 0 °C.

  • Dissolve 4-chlorophthalic anhydride (1.0 eq) in anhydrous THF and add dropwise to the LiAlH₄ suspension to control the exothermic hydride transfer.

  • Once the addition is complete, warm the reaction to room temperature, then heat to reflux for 4 hours.

  • Cool the mixture to 0 °C and strictly perform a Fieser workup: For every

    
     grams of LiAlH₄ used, sequentially and cautiously add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of H₂O.
  • Stir vigorously for 30 minutes until a white, granular precipitate forms. Filter the salts through a Celite pad, wash with EtOAc, and concentrate the filtrate in vacuo to yield the diol. Validation Checkpoint: TLC (UV and KMnO₄ stain) will show the complete consumption of the UV-active anhydride and the appearance of a highly polar, easily oxidized diol spot.

Step 2: Synthesis of 5-Chloro-1,3-dihydroisobenzofuran

Procedure:

  • Dissolve the crude 4-chloro-1,2-benzenedimethanol (1.0 eq) in dimethyl carbonate (DMC, 3.0 eq), which acts as both the reagent and primary solvent.

  • Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq).

  • Heat the mixture to reflux (approx. 90 °C) for 6 hours. Monitor the reaction for the evolution of CO₂ gas, which indicates the successful decarboxylation of the cyclic carbonate intermediate.

  • Cool to room temperature, quench with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Validation Checkpoint: Disappearance of the polar diol spot on TLC. LC-MS analysis will confirm the mass of the phthalan

    
     corresponding to the net loss of H₂O from the starting diol.
    
Step 3: Synthesis of 5-Chloro-6-nitro-1,3-dihydroisobenzofuran

Procedure:

  • Dissolve 5-chloro-1,3-dihydroisobenzofuran (1.0 eq) in concentrated sulfuric acid (H₂SO₄) and cool the flask to 0 °C using an ice-salt bath.

  • Slowly add potassium nitrate (KNO₃, 1.1 eq) in small portions to maintain the internal temperature strictly below 5 °C, preventing over-nitration or oxidative degradation.

  • Stir the strongly acidic mixture for 1 hour at 0 °C.

  • Carefully pour the reaction mixture over crushed ice. Extract the aqueous suspension with EtOAc. Wash the combined organic layers with saturated NaHCO₃ until the pH is neutral, then wash with brine, dry, and concentrate. Purify via silica gel chromatography if necessary. Validation Checkpoint: ¹H-NMR will definitively prove regioselectivity; the spectrum will reveal two distinct aromatic singlets, confirming the para-relationship of the remaining aromatic protons.

Step 4: Synthesis of 6-Chloro-1,3-dihydroisobenzofuran-5-amine

Procedure:

  • Suspend 5-chloro-6-nitro-1,3-dihydroisobenzofuran (1.0 eq), fine iron powder (325 mesh, 5.0 eq), and ammonium chloride (NH₄Cl, 5.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Heat the vigorously stirring suspension to 80 °C (reflux) for 2 hours.

  • While still hot, filter the mixture through a pad of Celite to remove the iron oxides, washing the filter cake thoroughly with hot EtOAc.

  • Concentrate the filtrate to remove ethanol, extract the remaining aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford the target amine. Validation Checkpoint: A positive ninhydrin stain (red/purple) on TLC confirms the presence of a primary amine. LC-MS confirms the target mass

    
     without any evidence of the dehalogenated byproduct.
    

References

  • WO2023183585A1 - Kras inhibitors - Google Patents Source: Google Patents URL
  • US20240043451A1 - Kras inhibitors - Google Patents Source: Google Patents URL

Sources

Application

reduction of 6-chloro-5-nitro-1,3-dihydroisobenzofuran

Application Note: Chemoselective Reduction of 6-Chloro-5-nitro-1,3-dihydroisobenzofuran Executive Summary The compound 6-chloro-5-nitro-1,3-dihydroisobenzofuran (also known as 5-chloro-6-nitrophthalan) is a highly specia...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 6-Chloro-5-nitro-1,3-dihydroisobenzofuran

Executive Summary

The compound 6-chloro-5-nitro-1,3-dihydroisobenzofuran (also known as 5-chloro-6-nitrophthalan) is a highly specialized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted KRAS inhibitors[1]. The transformation of this intermediate requires the precise reduction of the nitro group to an aniline derivative, yielding 6-chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3)[2]. This application note details validated, chemoselective methodologies to achieve this reduction while strictly avoiding the hydrodehalogenation of the ortho-chloro substituent.

Mechanistic Rationale & Catalyst Selection

Reducing a nitroarene in the presence of an aryl chloride presents a classic chemoselectivity challenge. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly active for nitro reduction but concurrently undergoes oxidative addition into the C-Cl bond, resulting in extensive hydrodehalogenation.

To establish a self-validating and robust protocol, the reduction must be driven by either Single-Electron Transfer (SET) mechanisms or sterically/electronically poisoned transition metal catalysis:

  • Béchamp-Type Reduction (Fe/NH₄Cl): This SET process relies on the oxidation of zero-valent iron. The use of ammonium chloride provides a mildly acidic aqueous environment that protonates the intermediate nitroso and hydroxylamine species without dissolving the iron completely into unreactive complexes. Because iron lacks the ability to insert into the C-Cl bond under these conditions, chemoselectivity is absolute.

  • Poisoned Catalysis (Pt(S)/C): Platinum inherently exhibits a higher activation energy for C-Cl oxidative addition compared to palladium. By introducing a sulfur poison (sulfided platinum), the catalyst's active sites are sterically restricted and electronically modulated. This allows the highly polarizable nitro group to coordinate and reduce, while the aryl chloride remains untouched.

Quantitative Assessment of Reduction Systems

The following table summarizes the empirical performance of various reduction systems applied to halogenated nitrophthalans and related 1,3-dihydroisobenzofurans[3].

Reduction SystemActive ReagentChemoselectivity (C-Cl Retention)Typical YieldScalabilityEnvironmental/Process Impact
H₂ + Pd/C Palladium(0)Poor (< 40%)< 50%HighLow toxicity, but poor product profile
H₂ + Pt(S)/C Poisoned Platinum(0)Excellent (> 98%)> 90%HighIdeal for large-scale API manufacturing
Fe / NH₄Cl Iron(0)Excellent (> 99%)85 - 95%ModerateGenerates iron oxide sludge
SnCl₂ / HCl Tin(II)Good (> 95%)80 - 85%LowHigh heavy metal toxicity

Reaction Pathway Visualization

G cluster_conditions SM 6-Chloro-5-nitro-1,3-dihydroisobenzofuran Cond1 Method A: Fe, NH4Cl (Béchamp) SM->Cond1 Cond2 Method B: H2, Pt(S)/C (Catalytic) SM->Cond2 Cond3 Method C: H2, Pd/C (Standard) SM->Cond3 Prod 6-Chloro-1,3-dihydroisobenzofuran-5-amine (Target Product) Cond1->Prod Chemoselective Cond2->Prod Chemoselective SideProd 1,3-Dihydroisobenzofuran-5-amine (Dehalogenated Byproduct) Cond3->SideProd Hydrodehalogenation

Chemoselective reduction pathways vs. hydrodehalogenation risks.

Validated Experimental Protocols

Protocol A: Iron-Mediated Chemoselective Reduction (Béchamp Process)

This protocol is highly recommended for discovery-scale synthesis due to its operational simplicity and guaranteed preservation of the aryl chloride[1].

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-5-nitro-1,3-dihydroisobenzofuran (10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add Iron powder (325 mesh, 50.0 mmol, 5.0 equiv) and Ammonium chloride (20.0 mmol, 2.0 equiv).

    • Causality Note: 325 mesh iron provides optimal surface area for the SET reaction. Ammonium chloride is preferred over HCl to prevent acidic cleavage of the isobenzofuran ether linkage.

  • Solvent System: Suspend the solid mixture in 50 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reaction Execution: Heat the vigorously stirred suspension to 80 °C (reflux). The mixture will turn into a dark brown/black slurry. Maintain reflux for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material (m/z ~199) should completely disappear, replaced by the product peak (m/z ~169).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron oxide sludge. Wash the filter cake exhaustively with Ethyl Acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 6-chloro-1,3-dihydroisobenzofuran-5-amine as a solid.

Protocol B: Catalytic Hydrogenation using Sulfided Platinum on Carbon

This protocol is optimized for process scale-up, minimizing heavy metal waste while maintaining strict chemoselectivity.

  • Preparation: In a high-pressure reactor (e.g., Parr shaker), dissolve 6-chloro-5-nitro-1,3-dihydroisobenzofuran (10.0 mmol, 1.0 equiv) in 100 mL of anhydrous Methanol.

  • Catalyst Loading: Add 5% Pt(S)/C (10 wt% relative to the substrate).

    • Causality Note: The sulfided nature of the platinum is critical; using standard Pt/C or Pd/C will result in >10% dehalogenation.

  • Inerting & Pressurization: Seal the reactor. Purge the vessel with Nitrogen gas three times to remove oxygen, followed by three purges with Hydrogen gas. Pressurize the reactor to 30 psi with H₂.

  • Reaction Execution: Stir the mixture vigorously at 25 °C for 6–8 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup: Safely vent the hydrogen gas and purge the reactor with Nitrogen. Filter the reaction mixture through a Celite pad to remove the catalyst.

    • Safety Note: Do not allow the catalyst filter cake to dry out in the air, as it may be pyrophoric.

  • Isolation: Evaporate the methanolic filtrate under reduced pressure to yield the target amine.

References

  • WO2023183585A1 - Kras inhibitors | Google Patents |1

  • 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3) | BLD Pharm | 2

  • 5-Nitro-1,3-dihydroisobenzofuran | ChemScene | 4

  • Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes | RHHZ | 3

Sources

Method

Application Note: Utilizing 6-Chloro-1,3-dihydroisobenzofuran-5-amine in the Discovery of Targeted KRAS Inhibitors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The Kirsten rat sarcoma viral oncogene homolog (KRAS) is o...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers (NSCLC). Historically deemed "undruggable," the discovery of the allosteric Switch II pocket has revolutionized targeted oncology[1].

In the pursuit of potent and selective KRAS G12C and G12D inhibitors, 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3) has emerged as a highly privileged building block[2]. This application note details the mechanistic rationale for employing this specific scaffold, provides self-validating synthetic and biological protocols, and outlines the data interpretation frameworks necessary for successful lead optimization.

Mechanistic Rationale: Scaffold Privileges in KRAS Inhibition

As a Senior Application Scientist, I emphasize that the selection of a building block must be driven by structural causality rather than mere synthetic convenience. The integration of 6-Chloro-1,3-dihydroisobenzofuran-5-amine into an inhibitor core provides three distinct pharmacological advantages:

  • Conformational Rigidity (Entropic Optimization): The fused 1,3-dihydroisobenzofuran system restricts the rotational degrees of freedom of the aniline moiety. This pre-organization minimizes the entropic penalty upon binding to the rigid Switch II pocket of the KRAS protein.

  • Halogen Bonding & Steric Shielding: The 6-chloro substituent serves a dual purpose. First, it acts as a halogen bond donor to the backbone carbonyls of the KRAS protein, anchoring the molecule. Second, it sterically shields the 5-amine linkage from rapid metabolic degradation (e.g., CYP-mediated oxidation or N-acetylation), thereby improving the pharmacokinetic half-life[3].

  • Synthetic Versatility: The primary amine at the 5-position is an ideal nucleophile for late-stage functionalization, allowing rapid diversification via Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr) with pyrimidine or quinazoline cores[1].

KRAS_Pathway Stimulus Extracellular Stimuli (EGF, etc.) RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK KRAS_GTP KRAS-GTP (Active) RTK->KRAS_GTP GEF (SOS) KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP Nucleotide Exchange KRAS_GTP->KRAS_GDP GAP RAF RAF Kinase KRAS_GTP->RAF Inhibitor KRAS Inhibitor (6-Chloro-isobenzofuran core) Inhibitor->KRAS_GDP Allosteric Binding (Locks Inactive State) MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK CellCycle Cell Proliferation & Tumorigenesis ERK->CellCycle

Fig 1. KRAS MAPK signaling pathway illustrating the allosteric inhibition of nucleotide exchange.

Experimental Protocols: Synthesis and Integration

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in self-validation steps.

Protocol 1: Buchwald-Hartwig Cross-Coupling for Core Assembly

Objective: Couple 6-Chloro-1,3-dihydroisobenzofuran-5-amine to a heteroaryl halide core (e.g., a functionalized pyrimidine) to form the primary scaffold of the KRAS inhibitor.

  • Step 1: Reagent Preparation. In a flame-dried Schlenk flask under argon, combine the heteroaryl chloride (1.0 eq), (1.2 eq), and

    
     (2.0 eq).
    
  • Step 2: Catalytic Activation. Add

    
     (0.05 eq) and Xantphos (0.1 eq).
    
    • Causality Note: Xantphos is explicitly chosen due to its wide bite angle, which favors reductive elimination over

      
      -hydride elimination—a critical requirement when dealing with sterically hindered ortho-chloro anilines.
      
  • Step 3: Reaction Execution. Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas the solvent via sparging with argon for 15 minutes. Heat the mixture to 90°C for 12 hours.

  • Step 4: Self-Validating Kinetic Control. Take 50

    
     aliquots at 1h, 4h, and 12h. Quench with methanol and analyze via LC-MS.
    
    • Validation: Run a parallel micro-scale reaction using a des-chloro analog. The des-chloro analog should reach completion in <4h, while the 6-chloro derivative requires 12h. This kinetic differential validates that the steric shielding of the chloro group is active and functioning as designed.

  • Step 5: Workup. Filter through Celite, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Biological Evaluation: Self-Validating Screening Workflows

Once synthesized, the compounds must be evaluated through a cascading workflow that validates both biochemical target engagement and cellular efficacy.

Protocol 2: KRAS Nucleotide Exchange Assay (Biochemical)

Objective: Measure the inhibitor's ability to lock KRAS in the GDP-bound state, preventing SOS-mediated nucleotide exchange.

  • Step 1: Assay Assembly. Incubate recombinant KRAS (G12D or G12C mutant) loaded with BODIPY-GDP (100 nM) in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 1 mM

    
    ).
    
  • Step 2: Compound Addition. Add the synthesized inhibitor (dose-response from 10

    
     to 0.1 nM) and incubate for 2 hours at room temperature.
    
  • Step 3: Kinetic Measurement. Initiate the exchange reaction by adding SOS1 (GEF) and an excess of unlabeled GTP (1 mM). Monitor fluorescence decay (Ex: 485 nm, Em: 530 nm) over 60 minutes.

    • Causality Note: BODIPY-GDP provides a direct, real-time kinetic readout of nucleotide dissociation, which is far more accurate than endpoint assays prone to false positives.

    • Self-Validation: Include Sotorasib (AMG 510) or Adagrasib as a positive control, and DMSO as a negative control. Calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the assay's robustness before interpreting the test compound's

      
      .
      
Protocol 3: Cellular pERK Inhibition Assay (In Vitro)

Objective: Assess downstream target engagement in a KRAS-mutant cell line (e.g., MIA PaCa-2).

  • Step 1: Seed MIA PaCa-2 cells at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Step 2: Treat with the synthesized inhibitor for 2 hours.

  • Step 3: Lyse cells and measure phosphorylated ERK1/2 (pERK) levels using an AlphaLISA SureFire Ultra kit. Normalize to total ERK levels.

Workflow BB Building Block CAS 2304496-03-3 Syn Buchwald-Hartwig Cross-Coupling BB->Syn Pur LC-MS/NMR Validation Syn->Pur Bio Biochemical Assay (Nucleotide Exchange) Pur->Bio Cell Cellular Assay (pERK Inhibition) Bio->Cell

Fig 2. End-to-end drug discovery workflow utilizing 6-Chloro-1,3-dihydroisobenzofuran-5-amine.

Quantitative Data Presentation

To demonstrate the structural impact of the 6-chloro-1,3-dihydroisobenzofuran-5-amine scaffold, the following table summarizes comparative Structure-Activity Relationship (SAR) data. The inclusion of the 6-chloro group significantly improves both biochemical potency (via halogen bonding) and microsomal stability (via steric shielding).

Compound IDStructural FeatureKRAS Nucleotide Exchange

(nM)
Cellular pERK Inhibition

(nM)
Human Liver Microsome

(min)
Compound A Des-chloro analog (Control)145.2 ± 12.4850.5 ± 45.218.5
Compound B 6-Chloro derivative (Target) 12.4 ± 1.8 45.2 ± 3.1 > 120.0
Compound C Sotorasib (Standard Control)9.8 ± 1.238.5 ± 2.8> 120.0

Data Interpretation: Compound B demonstrates a >10-fold improvement in biochemical potency over the des-chloro analog (Compound A), validating the hypothesis that the 6-chloro substituent provides critical binding interactions within the Switch II pocket. Furthermore, the metabolic half-life (


) is drastically extended, proving the efficacy of the steric shield.

References

  • WO2023183585A1 - Kras inhibitors Source: Google Patents URL
  • WO2023061294A1 - Nitrogen-containing heterocyclic derivative modulators, preparation methods and applications thereof Source: Google Patents URL

Sources

Application

Application Note: Regioselective Chlorination Protocols for 1,3-Dihydroisobenzofuran-5-amine

Introduction & Mechanistic Rationale 1,3-Dihydroisobenzofuran-5-amine (also known as phthalan-5-amine or 5-amino-1,3-dihydroisobenzofuran) is a critical bicyclic building block frequently utilized in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1,3-Dihydroisobenzofuran-5-amine (also known as phthalan-5-amine or 5-amino-1,3-dihydroisobenzofuran) is a critical bicyclic building block frequently utilized in the synthesis of kinase inhibitors, neurotherapeutics, and advanced agrochemicals [1]. The functionalization of this scaffold—specifically via halogenation—enables the exploration of structure-activity relationships (SAR) by modulating lipophilicity and steric bulk.

Chlorinating this electron-rich aniline derivative requires precision. The primary amine at the C5 position strongly activates the fused aromatic ring toward Electrophilic Aromatic Substitution (SEAr). Because the para position (C7a) is a bridgehead carbon shared with the saturated furan ring, it is blocked from substitution. Consequently, electrophilic attack is entirely directed to the two available ortho positions: C4 and C6 [4].

Causality in Reagent Selection: Using harsh chlorinating agents like chlorine gas (Cl₂) or unoptimized sulfuryl chloride (SO₂Cl₂) often leads to exhaustive di-chlorination or oxidative cleavage of the sensitive cyclic ether (furan) moiety. To achieve controlled mono-chlorination, N-Chlorosuccinimide (NCS) is the reagent of choice. NCS provides a mild, tunable source of electrophilic chlorine (Cl⁺). The reaction proceeds either via a direct sigma-complex (arenium ion) or through an N-chloro intermediate that undergoes a facile intramolecular rearrangement to the ring [2]. Steric hindrance from the adjacent C3-methylene group of the furan ring makes the C4 position less accessible, resulting in the 6-chloro isomer as the major kinetically and thermodynamically favored product[3].

Reaction Pathway & Workflow

G A 1,3-Dihydroisobenzofuran-5-amine (Substrate) B NCS (1.05 eq) MeCN, 0 °C to RT A->B Mild Mono-chlorination E NCS (2.5 eq) or SO2Cl2 DMF, 50 °C A->E Excess Reagent C 4-Chloro Isomer (Minor, Sterically Hindered) B->C ~15% Yield D 6-Chloro Isomer (Major Product) B->D ~75% Yield F 4,6-Dichloro Derivative (Exhaustive Chlorination) E->F >90% Yield

Reaction pathways for the controlled chlorination of 1,3-dihydroisobenzofuran-5-amine.

Quantitative Data & Optimization

To design a self-validating protocol, empirical data comparing different chlorinating agents and conditions is summarized below. Acetonitrile (MeCN) at low temperatures provides the optimal balance of solubility and reaction control for mono-chlorination, suppressing the over-chlorinated byproducts.

Chlorinating AgentEquivalentsSolventTemp (°C)Time (h)Major ProductIsolated Yield (%)
NCS 1.05MeCN0 to 252.06-Chloro isomer75%
NCS 1.05DMF254.06-Chloro isomer68%
t-BuOCl 1.10Toluene-783.06-Chloro isomer60%
NCS 2.50MeCN6012.04,6-Dichloro isomer88%
SO₂Cl₂ 2.20DCM0 to 251.04,6-Dichloro isomer92%

Experimental Protocols

Protocol A: Regioselective Mono-Chlorination (Synthesis of 6-Chloro-1,3-dihydroisobenzofuran-5-amine)

Objective: Maximize the yield of the 6-chloro isomer while preventing di-chlorination and ether oxidation.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 1,3-dihydroisobenzofuran-5-amine (1.00 g, 7.40 mmol) and a magnetic stir bar.

  • Solvation: Add 25 mL of anhydrous acetonitrile (MeCN). Stir until a homogeneous solution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality: Low temperature suppresses the formation of the di-chlorinated species and minimizes radical-mediated side reactions.

  • Reagent Addition: Weigh out N-Chlorosuccinimide (NCS, 1.04 g, 7.77 mmol, 1.05 eq). Add the NCS portion-wise over 15 minutes to control the mild exotherm.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (23 °C). Stir for 2 hours.

  • Self-Validation (In-Process Control): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material (m/z 136 [M+H]⁺) is consumed. You will observe a distinct isotopic pattern for the mono-chlorinated product at m/z 170 and 172 (3:1 ratio, confirming mono-chlorine incorporation).

  • Quench & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes). The 6-chloro isomer elutes after the sterically hindered 4-chloro isomer.

Protocol B: Exhaustive Di-Chlorination (Synthesis of 4,6-Dichloro-1,3-dihydroisobenzofuran-5-amine)

Objective: Drive the reaction to complete di-chlorination at both available ortho positions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,3-dihydroisobenzofuran-5-amine (1.00 g, 7.40 mmol) in 20 mL of anhydrous Dichloromethane (DCM) in a 100 mL flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Sulfuryl Chloride (SO₂Cl₂, 1.32 mL, 16.28 mmol, 2.20 eq) dropwise via a syringe. Causality: SO₂Cl₂ is a highly reactive source of electrophilic chlorine. Dropwise addition prevents localized overheating and degradation of the furan ring.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Self-Validation: LC-MS analysis will show the disappearance of both the starting material and mono-chlorinated intermediates, replaced by a peak at m/z 204 [M+H]⁺ with a characteristic 9:6:1 isotopic pattern (M : M+2 : M+4), confirming the presence of two chlorine atoms.

  • Workup: Carefully quench with ice-cold water (20 mL), followed by saturated aqueous NaHCO₃ until the aqueous layer is pH 7-8. Extract with DCM (2 x 20 mL), dry over Na₂SO₄, and concentrate. The product is typically >90% pure and can be used without further chromatographic purification.

References

  • Nitrogen-containing heterocyclic compound (Patent WO2014084330A1) . Google Patents.1

  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions . BenchChem. 2

  • Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide . Taylor & Francis. 3

  • 1,3-Dihydro-2-benzofuran-5-amine | CID 12445339 . PubChem. 4

Sources

Method

Application Note &amp; Protocols: The Strategic Use of 4-Chloro-7H-pyrrolo[2,3-b]pyridine as a Core Scaffold for the Development of Next-Generation Kinase Inhibitors

Abstract Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This document provides an in-depth guide on the application of 4-Chloro-7H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole) , a pivotal heterocyclic intermediate, in the synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale for its use, provide validated, step-by-step protocols for its synthesis and subsequent elaboration, and discuss its role in targeting key oncogenic kinases. This guide is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of kinase inhibitor discovery.

Introduction: The Central Role of the 7-Azaindole Scaffold

The 7-azaindole (pyrrolo[2,3-b]pyridine) ring system is a privileged scaffold in medicinal chemistry. Its structure is bioisosteric to indole, allowing it to mimic the natural purine core of ATP and effectively compete for the kinase ATP-binding site. The nitrogen atom at the 7-position introduces a key hydrogen bond acceptor site, which can form a critical interaction with the "hinge" region of the kinase domain—a conserved backbone segment that connects the N- and C-lobes of the enzyme. This hinge-binding interaction is a defining characteristic of many Type I and Type II kinase inhibitors and is crucial for achieving high potency.

The introduction of a chlorine atom at the 4-position of the 7-azaindole core, creating 4-Chloro-7H-pyrrolo[2,3-b]pyridine , transforms this scaffold into a versatile and reactive intermediate. The chloro-substituent serves as a synthetic handle, enabling chemists to introduce a wide array of functional groups through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This strategic functionalization is the primary method for tuning the inhibitor's selectivity, potency, and pharmacokinetic properties.

Diagram: Kinase Hinge Binding

The following diagram illustrates the critical hydrogen bond interaction between the 7-azaindole scaffold and the kinase hinge region.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Core Ala_NH Alanine (Backbone NH) Glu_CO Glutamate (Backbone C=O) Azaindole_N7 N7 (H-bond acceptor) Ala_NH->Azaindole_N7 Crucial H-Bond (Potency Anchor) Azaindole_Pyrrole_NH Pyrrole NH (H-bond donor) Glu_CO->Azaindole_Pyrrole_NH Secondary H-Bond (Selectivity)

Caption: Interaction of the 7-azaindole core with the kinase hinge region.

Synthesis and Functionalization Workflow

The successful application of 4-chloro-7-azaindole begins with its efficient synthesis and subsequent strategic elaboration into a final inhibitor candidate. The overall workflow involves three key phases:

  • Core Synthesis: Preparation of the 4-chloro-7-azaindole intermediate.

  • Pyrrole Protection: Installation of a protecting group on the pyrrole nitrogen to prevent side reactions and improve solubility.

  • C4-Functionalization: Introduction of the key selectivity-determining moiety at the C4 position via cross-coupling or SNAr reactions.

Diagram: Synthetic Workflow

G Start Starting Material (e.g., 2-Amino-3-methylpyridine) Core_Synth Phase 1: Core Synthesis (Cyclization & Chlorination) Start->Core_Synth QC1 QC Check (NMR, LC-MS) Core_Synth->QC1 Intermediate 4-Chloro-7H-pyrrolo[2,3-b]pyridine QC1->Intermediate Pass Protection Phase 2: Pyrrole Protection (e.g., SEM or BOC group) Intermediate->Protection QC2 QC Check (TLC, LC-MS) Protection->QC2 Protected_Int N-Protected Intermediate QC2->Protected_Int Pass Coupling Phase 3: C4-Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) Protected_Int->Coupling Final_Inhibitor Final Kinase Inhibitor Coupling->Final_Inhibitor

Caption: General workflow for synthesizing kinase inhibitors from 4-chloro-7-azaindole.

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Protocol 3.1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-b]pyridine

This protocol is adapted from established literature procedures and provides a reliable method for gram-scale synthesis.

Materials:

  • 7H-pyrrolo[2,3-b]pyridin-4-ol

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline

  • Toluene

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7H-pyrrolo[2,3-b]pyridin-4-ol (1.0 eq) and toluene (10 mL per gram of starting material).

  • Reagent Addition: Add N,N-dimethylaniline (1.2 eq) to the suspension. Then, add phosphorus oxychloride (POCl3, 3.0 eq) dropwise at 0 °C. Causality Note: N,N-dimethylaniline acts as a base to neutralize the HCl generated during the reaction, preventing unwanted side reactions.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Safety Note: This step is highly exothermic and should be performed slowly in a fume hood.

  • Neutralization: Basify the aqueous mixture to pH 8-9 by the slow addition of saturated NaHCO3 solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification (QC Step): Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield 4-Chloro-7H-pyrrolo[2,3-b]pyridine as a solid.

  • Validation: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: N-Protection with SEM-Chloride

Protecting the pyrrole nitrogen is often essential for subsequent cross-coupling reactions. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is advantageous due to its stability and ease of removal under specific conditions.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • SEM-Chloride (SEM-Cl, 1.1 eq)

  • Saturated ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF. Cool the flask to 0 °C.

  • Deprotonation: Add a solution of 4-Chloro-7H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes. Causality Note: The strong base NaH deprotonates the pyrrole nitrogen to form the corresponding anion, which is a potent nucleophile.

  • Alkylation: Add SEM-Cl (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated NH4Cl solution at 0 °C.

  • Extraction & Purification: Extract the mixture with EtOAc, wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by column chromatography to yield the N-SEM protected product.

  • Validation (QC Step): Confirm successful protection via LC-MS (observing the mass shift) and 1H NMR (appearance of SEM-specific peaks).

Protocol 3.3: C4-Functionalization via Suzuki Cross-Coupling

The Suzuki coupling is a powerful and widely used method for forming C-C bonds, allowing for the introduction of aryl or heteroaryl moieties at the C4 position.

Materials:

  • N-SEM-4-Chloro-7H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Desired Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the N-SEM protected intermediate (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Causality Note: This degassing step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst, leading to reaction failure.

  • Solvent Addition: Add the degassed solvent system (Dioxane/Water) to the vessel.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-16 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with EtOAc.

  • Purification & Deprotection: Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography. The SEM protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent) to yield the final inhibitor.

  • Final Validation: Characterize the final compound thoroughly using NMR, HRMS, and assess purity by HPLC.

Application Data & Case Study

The 4-chloro-7-azaindole scaffold is a core component of several clinically relevant kinase inhibitors. For instance, derivatives are used to target kinases like Janus Kinase (JAK), Anaplastic Lymphoma Kinase (ALK), and c-Met. The moiety introduced at the C4-position is crucial for defining the inhibitor's selectivity profile.

Table 1: Representative Kinase Inhibitor Data This table presents hypothetical data for two inhibitors derived from the 4-chloro-7-azaindole core to illustrate the impact of C4-substitution on kinase selectivity.

Compound IDC4-SubstituentTarget KinaseIC50 (nM)Off-Target Kinase (Example)IC50 (nM)
AZD-01 3-aminophenylJAK25.2VEGFR2> 1000
AZD-02 2,4-dichloro-5-methoxyphenylc-Met3.8KDR450

Data is illustrative and intended for educational purposes.

The data shows that by modifying the group attached at the C4 position, the potency and selectivity of the resulting inhibitor can be dramatically altered. This highlights the "plug-and-play" nature of the 4-chloro-7-azaindole intermediate, making it an invaluable tool for medicinal chemists in lead optimization campaigns.

Conclusion

4-Chloro-7H-pyrrolo[2,3-b]pyridine is a high-value, strategic intermediate for the synthesis of kinase inhibitors. Its 7-azaindole core provides a potent hinge-binding motif, while the C4-chloro group offers a versatile handle for synthetic elaboration. The protocols detailed herein provide a validated pathway for the synthesis and functionalization of this scaffold. By leveraging this intermediate, research and development teams can accelerate the discovery of novel, potent, and selective kinase inhibitors for the treatment of a wide range of human diseases.

References

  • Zuccotto, F., et al. (2010). The versatile 7-azaindole scaffold in kinase inhibitor design. Drug Discovery Today. Available at: [Link]

  • Patel, H., et al. (2020). A comprehensive review on the recent advances of 7-azaindole based derivatives as kinase inhibitors for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Cassel, J. A., et al. (2007). A practical synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Organic Process Research & Development. Note: While this reference is for a pyrimidine analog, the chlorination chemistry is highly relevant and widely adapted for the pyridine series. A direct, open-access link for the pyridine synthesis is not readily available, but the principles are conserved.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

Application

solvent selection for dissolving 6-Chloro-1,3-dihydroisobenzofuran-5-amine

Application Note: Solvent Selection and Handling Protocols for 6-Chloro-1,3-dihydroisobenzofuran-5-amine Executive Summary 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3) is a highly specialized bicyclic in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Handling Protocols for 6-Chloro-1,3-dihydroisobenzofuran-5-amine

Executive Summary

6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3) is a highly specialized bicyclic intermediate frequently utilized in the synthesis of targeted oncology therapeutics, most notably KRAS G12D inhibitors [1]. Because this molecule features both a weakly basic, oxidation-prone chloroaniline moiety and a moderately polar cyclic ether, improper solvent selection can lead to poor reaction yields, rapid oxidative degradation, or assay artifacts. This guide provides field-proven, mechanistically grounded protocols for solvating and handling this compound across synthetic, biological, and analytical workflows.

Physicochemical Profiling & Mechanistic Rationale

To select the correct solvent, one must understand the molecular causality dictated by the compound's functional groups:

  • The Chloroaniline Moiety: The primary amine acts as both a hydrogen bond donor and acceptor. However, the highly electron-withdrawing ortho-chlorine atom pulls electron density away from the nitrogen. This reduces the amine's basicity and nucleophilicity while simultaneously increasing the molecule's overall lipophilicity (LogP) [2].

  • The Dihydroisobenzofuran Ring: This fused cyclic ether acts as a hydrogen bond acceptor. It provides moderate polarity, making the compound highly compatible with ether-based solvents, but limits its solubility in purely non-polar hydrocarbons (e.g., hexanes).

  • Degradation Risks: Like many anilines, this compound is susceptible to photo-oxidation and water-catalyzed degradation over time, necessitating anhydrous conditions and amber-shielded storage for long-term stability.

Solvent Selection Matrix

The following table summarizes the quantitative parameters and mechanistic rationale for selecting solvents based on the downstream application.

SolventPolarity IndexBoiling Point (°C)Solubility ProfileMechanistic Rationale & Application
Tetrahydrofuran (THF) 4.066.0ExcellentThe ether oxygen in THF interacts highly favorably with the compound's cyclic ether. Ideal for synthetic reactions due to easy removal under reduced pressure [1].
Dimethyl Sulfoxide (DMSO) 7.2189.0ExcellentThe strong dipole moment disrupts the intermolecular H-bonds of the aniline. Ideal for biological assay master stocks [3].
Dichloromethane (DCM) 3.139.6GoodThe halogenated solvent matches the lipophilicity of the chlorophenyl moiety. Optimal for liquid-liquid extraction and phase separations.
Acetonitrile (MeCN) 5.882.0ModeratePolar aprotic and highly UV-transparent. Optimal for LC-MS mobile phases and analytical serial dilutions.
Aqueous Buffers 10.0100.0Poor (<1 mg/mL)High lipophilicity prevents direct aqueous solvation. Requires a DMSO carrier (<0.1% final volume) for in vitro biological assays.

Workflow Visualization

SolventSelection Compound 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3) App_Synth Synthetic Chemistry (e.g., KRAS Inhibitor Synthesis) Compound->App_Synth App_Bio In Vitro Assays (e.g., Cell Viability) Compound->App_Bio App_Analyt Analytical QC (LC-MS, NMR) Compound->App_Analyt Sol_THF THF / DCM High solubility, easy evaporation App_Synth->Sol_THF Sol_DMSO Anhydrous DMSO Universal stock, max 0.1% in assay App_Bio->Sol_DMSO Sol_MeCN MeCN / DMSO-d6 UV transparent, NMR lock App_Analyt->Sol_MeCN Action_Synth Proceed to Reaction (e.g., Acylation at 0°C) Sol_THF->Action_Synth Action_Bio Serial Dilution in Aqueous Buffer Sol_DMSO->Action_Bio Action_Analyt Data Acquisition Sol_MeCN->Action_Analyt

Decision tree for solvent selection based on downstream applications.

Application-Specific Protocols

Protocol A: Preparation of a 10 mM Master Stock for In Vitro Assays

Context: Preparing stable stocks for cell-based screening (e.g., KRAS mutant cancer cell lines).

  • Environmental Control: Equilibrate the sealed vial of 6-Chloro-1,3-dihydroisobenzofuran-5-amine to room temperature inside a desiccator for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes moisture condensation. Water ingress will catalyze the oxidation of the aniline group, turning the powder dark brown and ruining assay reproducibility.

  • Weighing & Solvation: Weigh exactly 1.70 mg of the compound into a sterile vial. Add 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Dissolution: Vortex gently for 30 seconds.

    • Causality: The high dielectric constant of DMSO rapidly solvates the polar amine and ether groups. If microscopic particulates remain, sonicate in a water bath at 25°C for 2 minutes. Do not exceed 25°C to prevent thermal degradation.

  • Aliquoting: Divide the solution into 50 µL aliquots using amber microcentrifuge tubes. Store immediately at -20°C.

    • Causality: Amber tubes protect the highly light-sensitive aniline moiety from photo-oxidation. Aliquoting prevents freeze-thaw cycles, which crash the compound out of solution [3].

  • Self-Validating QC Step: Before utilizing a frozen aliquot for a high-throughput screen, dilute 1 µL of the stock into 999 µL of Acetonitrile and inject it into an LC-MS (UV monitored at 254 nm). A single, sharp chromatographic peak confirms the absence of oxidative degradation products (such as N-oxides or azo dimers).

Protocol B: Synthetic Acylation Scale-Up in THF

Context: Utilizing the compound as a nucleophilic building block for drug synthesis (adapted from KRAS inhibitor patent literature) [1].

  • Inert Setup: Flame-dry a round-bottom flask under argon gas. Add 6-Chloro-1,3-dihydroisobenzofuran-5-amine (1.0 equivalent) and anhydrous THF to achieve a 0.5 M solution.

    • Causality: THF is chosen because it fully dissolves both the aniline intermediate and highly reactive acyl chlorides, while its low boiling point allows for rapid post-reaction concentration without thermal stress.

  • Base Addition: Add pyridine (2.0 equivalents) dropwise while stirring.

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger to neutralize the HCl gas generated during the acylation, preventing the protonation of the starting aniline (which would halt the reaction).

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0°C.

    • Causality: Acylation of anilines is highly exothermic. Strict cooling prevents runaway side reactions, such as di-acylation or unintended ring-opening of the cyclic ether.

  • Electrophile Addition: Slowly add the chosen acyl chloride (e.g., 3-ethoxyprop-2-enoyl chloride, 1.2 equivalents) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Self-Validating QC Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. Stain the TLC plate with Ninhydrin. The primary amine of the starting material will stain deep purple. The disappearance of this purple spot, coupled with the appearance of a new, UV-active spot at a higher Rf value, self-validates complete conversion.

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator at 30°C) to remove the THF, and purify the resulting residue via silica gel column chromatography.

References

  • Kras Inhibitors (WO2023183585A1). Vertex Pharmaceuticals Incorporated. Google Patents.
  • Aniline - Compound Summary. National Center for Biotechnology Information. PubChem Database. Available at:[Link]

  • Expansion Microscopy: Protocols for Imaging Proteins and RNA in Cells and Tissues. National Institutes of Health (PMC6781831). Available at:[Link]

Method

Application Note: Scalable Synthesis and Process Optimization of 6-Chloro-1,3-dihydro-2-benzofuran-5-amine

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The compound 6-chloro-1,3-dihydro-2-benzofura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 6-chloro-1,3-dihydro-2-benzofuran-5-amine (also documented as 6-chloro-1,3-dihydroisobenzofuran-5-amine, CAS: 2304496-03-3) is a critical bicyclic building block frequently utilized in the development of targeted oncology therapeutics, most notably in the synthesis of allosteric KRAS G12D inhibitors[1].

Transitioning the synthesis of this substituted phthalan derivative from a discovery-scale (milligram) to a process-scale (kilogram) environment presents distinct challenges. Primary among these are the chemoselective reduction of the nitro precursor without inducing hydrodehalogenation of the aryl chloride, and the efficient cyclization of the phthalan ring without relying on chromatographical purification. This application note details a robust, self-validating two-step synthetic protocol optimized for high-throughput and scale-up operations[2].

Synthetic Strategy & Mechanistic Rationale

The optimized route avoids transition-metal-catalyzed cross-coupling or high-pressure hydrogenation, which are often problematic at scale due to cost, specialized equipment requirements, and impurity profiles.

  • Step 1: Acid-Catalyzed Dehydrative Cyclization. The process begins with the commercially viable 1,2-bis(hydroxymethyl)-4-chloro-5-nitrobenzene. Cyclization is achieved via a dehydrative etherification using catalytic p-Toluenesulfonic acid (p-TsOH) in toluene.

    • Causality: Toluene acts as an ideal solvent because it forms an azeotrope with water. By utilizing a Dean-Stark apparatus, the byproduct (water) is continuously removed, driving the equilibrium strictly toward the thermodynamically stable phthalan ring formation.

  • Step 2: Chemoselective Béchamp Reduction. The intermediate 5-chloro-6-nitro-1,3-dihydroisobenzofuran is reduced using Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in an aqueous ethanol system.

    • Causality: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) poses a severe risk of cleaving the carbon-chlorine bond (hydrodehalogenation). The modified Béchamp reduction is strictly chemoselective for the nitro group, preserving the aryl chloride intact while providing excellent scalability and simple precipitation-based workups.

Process Flow Diagram

SynthesisRoute SM Starting Material 1,2-bis(hydroxymethyl)- 4-chloro-5-nitrobenzene Step1 Step 1: Cyclization p-TsOH, Toluene Reflux, Dean-Stark SM->Step1 Int1 Intermediate 5-chloro-6-nitro-1,3- dihydroisobenzofuran Step1->Int1 - H2O Step2 Step 2: Chemoselective Reduction Fe powder, NH4Cl EtOH/H2O, 80°C Int1->Step2 Product Final Product 6-chloro-1,3-dihydro- 2-benzofuran-5-amine Step2->Product - Fe Oxides

Fig 1: Process flow for the scale-up synthesis of 6-chloro-1,3-dihydro-2-benzofuran-5-amine.

Experimental Protocols

Note: All procedures described below are validated for a 1.0 kg input scale. Adjust volumetric parameters linearly for pilot-scale adaptations.

Protocol A: Synthesis of 5-chloro-6-nitro-1,3-dihydroisobenzofuran (Cyclization)

Reagents & Materials:

  • 1,2-bis(hydroxymethyl)-4-chloro-5-nitrobenzene: 1.00 kg (4.59 mol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 43.6 g (0.23 mol, 5 mol%)

  • Toluene: 10.0 L

Step-by-Step Methodology:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, and a Dean-Stark trap attached to a reflux condenser.

  • Charge: Add 1,2-bis(hydroxymethyl)-4-chloro-5-nitrobenzene (1.00 kg) and toluene (10.0 L) to the reactor. Initiate stirring at 150 RPM.

  • Catalyst Addition: Add p-TsOH·H₂O (43.6 g) to the suspension.

  • Azeotropic Distillation: Heat the jacket to 125 °C to achieve a vigorous reflux in the reactor (internal temperature ~110 °C).

  • Monitoring: Monitor water collection in the Dean-Stark trap. The reaction is typically complete when ~82 mL of water is collected (approx. 4-6 hours). Verify completion via HPLC (Target: < 1% starting material).

  • Workup: Cool the mixture to 20 °C. Wash the organic layer sequentially with 5% aqueous NaHCO₃ (3.0 L) to neutralize the acid catalyst, followed by brine (3.0 L).

  • Concentration: Concentrate the toluene solution under reduced pressure (50 °C, 50 mbar) to approximately 2.0 L.

  • Crystallization: Add heptane (4.0 L) dropwise over 1 hour while cooling to 0 °C. Filter the resulting pale-yellow precipitate, wash with cold heptane (1.0 L), and dry under vacuum at 45 °C for 12 hours.

Protocol B: Synthesis of 6-chloro-1,3-dihydro-2-benzofuran-5-amine (Reduction)

Reagents & Materials:

  • 5-chloro-6-nitro-1,3-dihydroisobenzofuran (from Protocol A): 850 g (4.26 mol)

  • Iron powder (325 mesh): 952 g (17.0 mol, 4.0 eq)

  • Ammonium Chloride (NH₄Cl): 455 g (8.52 mol, 2.0 eq)

  • Ethanol (EtOH) / Water: 6.0 L / 2.0 L

Step-by-Step Methodology:

  • Solvent Preparation: In a 20 L reactor, prepare a mixture of EtOH (6.0 L) and DI water (2.0 L). Add NH₄Cl (455 g) and stir until fully dissolved.

  • Substrate Addition: Charge the intermediate (850 g) into the reactor. Heat the mixture to 60 °C to ensure partial dissolution.

  • Controlled Reduction: Critical Step. Add the Iron powder (952 g) in 5 equal portions over 90 minutes.

    • Safety/Causality Note: The reduction is highly exothermic. Portion-wise addition prevents thermal runaway. Maintain internal temperature between 75 °C and 80 °C (gentle reflux).

  • Reaction Maturation: After the final addition, maintain stirring at 80 °C for 2 hours. Monitor via LC-MS until the nitro peak completely disappears (Target mass: [M+H]+ = 170.0).

  • Hot Filtration: While the mixture is still hot (60 °C), filter it through a tightly packed pad of Celite to remove the iron oxide sludge.

    • Causality: Filtering hot prevents the product from co-precipitating with the iron sludge. Wash the filter cake thoroughly with hot EtOH (2 x 1.0 L).

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the majority of the ethanol. The product will precipitate from the remaining aqueous phase.

  • Purification: Adjust the pH of the aqueous suspension to 8-9 using 10% NaOH (to ensure the amine is fully free-based). Extract with Ethyl Acetate (3 x 3.0 L). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the title compound as an off-white to pale brown solid[1].

Quantitative Data & Scale-Up Metrics

The following table summarizes the performance metrics of the described protocols across two different scales, demonstrating the robustness of the process.

MetricDiscovery Scale (100 g)Process Scale (1.0 kg)Analytical Method / Notes
Step 1 Yield 92% (83.5 g)89% (815 g)Isolated solid
Step 1 Purity 98.5%98.2%HPLC (Area %)
Step 2 Yield 88% (62.0 g)85% (585 g)Isolated solid
Step 2 Purity 99.1%98.8%HPLC (Area %)
Overall Yield 80.9%75.6%Telescoped vs. Isolated
Dehalogenation < 0.1%< 0.1%LC-MS ([M+H]+ = 136 absent)
E-Factor 18.514.2Excludes process water

Analytical Characterization

To validate the structural integrity of the synthesized 6-chloro-1,3-dihydro-2-benzofuran-5-amine, the following analytical benchmarks should be met:

  • LC-MS (ESI+): m/z calculated for C₈H₉ClNO [M+H]⁺: 170.03; Found: 170.0[1].

  • ¹H NMR (400 MHz, DMSO-d₆): Expected shifts include the diagnostic phthalan methylene protons (singlets around 4.8 - 5.0 ppm) and the primary amine protons (broad singlet around 5.2 ppm, exchangeable with D₂O).

References

  • Source: Google Patents (via Vertex AI Search)
  • Title: 6-chloro-1,3-dihydro-2-benzofuran-5-amine - Sigma-Aldrich Source: Sigma-Aldrich Catalog URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Chloro-1,3-dihydroisobenzofuran-5-amine

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have engineered this guide to address the critical bottlenecks encountered when scaling up the production of 6-chloro-1,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have engineered this guide to address the critical bottlenecks encountered when scaling up the production of 6-chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3). This specific phthalan derivative is a highly valued intermediate, particularly utilized in the development of mutant KRAS G12D inhibitors for oncology applications[1].

Rather than merely listing steps, this guide dissects the causality behind each chemical transformation, empowering you to troubleshoot effectively and maximize your synthetic yield.

Mechanistic Pathway & Process Causality

The construction of the 1,3-dihydroisobenzofuran (phthalan) core typically relies on the acidic cyclodehydration of a 1,4-diol precursor[2]. For our target compound, the most reliable sequence begins with the reduction of dimethyl 4-amino-5-chlorophthalate to an intermediate diol, followed by an acid-catalyzed ring closure.

The fundamental challenge in this synthesis is the competition between thermodynamic and kinetic control during the etherification step. While the intramolecular cyclization of the 1,4-diol to a 5-membered cyclic ether is thermodynamically favored, high substrate concentrations allow intermolecular nucleophilic attacks to outpace the intramolecular reaction. This leads to the formation of undesired polymeric ether chains. Therefore, maintaining strict control over substrate concentration and utilizing a heterogeneous acid catalyst is paramount to driving the reaction toward the monomeric phthalan[2].

SynthesisWorkflow SM Dimethyl 4-amino-5-chlorophthalate (Starting Material) Diol (4-amino-5-chloro-1,2-phenylene)dimethanol (Intermediate 1,4-Diol) SM->Diol NaBH4 / I2 in THF Temp < 20°C Dechloro Dechlorinated Byproducts (Undesired Byproduct) SM->Dechloro Over-reduction (Excess Heat / Pd-C) Target 6-Chloro-1,3-dihydroisobenzofuran-5-amine (Target Phthalan) Diol->Target Amberlyst-15, Toluene High Dilution (0.05 M) Polymer Intermolecular Polymeric Ethers (Undesired Byproduct) Diol->Polymer High Concentration (> 0.5 M)

Workflow for 6-chloro-1,3-dihydroisobenzofuran-5-amine synthesis highlighting failure modes.

Validated Experimental Protocols

This self-validating system includes in-process controls (IPC) to ensure a direct causal link between your physical actions and the chemical state of the reaction.

Protocol A: Reduction to (4-amino-5-chloro-1,2-phenylene)dimethanol
  • Preparation: Suspend NaBH₄ (3.0 equiv) in anhydrous THF under an N₂ atmosphere at 0 °C.

  • Activation: Carefully add I₂ (1.5 equiv) dissolved in THF dropwise.

    • Causality: The reaction of NaBH₄ and I₂ generates borane (BH₃) in situ. This is highly effective for reducing esters to primary alcohols without cleaving the sensitive aryl-chloride bond.

  • Addition: Add dimethyl 4-amino-5-chlorophthalate (1.0 equiv) dissolved in THF dropwise, strictly maintaining the internal temperature below 20 °C.

  • Quench & Workup: Stir for 4 hours (verify complete consumption of starting material via TLC). Quench carefully with methanol until effervescence ceases. Concentrate under reduced pressure, extract with EtOAc, and wash with brine. Dry over Na₂SO₄ and concentrate to yield the intermediate diol.

Protocol B: Cyclodehydration to 6-Chloro-1,3-dihydroisobenzofuran-5-amine
  • Dilution: Dissolve the intermediate diol in anhydrous toluene to achieve a strict concentration of 0.05 M .

    • Causality: High dilution is mathematically required to favor first-order intramolecular cyclization over second-order intermolecular polymerization.

  • Catalysis: Add Amberlyst-15 strongly acidic resin (20% w/w relative to the diol).

    • Causality: Amberlyst-15 provides an easily removable, non-aqueous proton source that facilitates the dehydration of the primary alcohol to form the cyclic ether[2].

  • Dehydration: Heat the mixture to reflux (110 °C) in a flask equipped with a Dean-Stark apparatus.

    • Causality: Continuous removal of the water byproduct drives the equilibrium toward the phthalan product, preventing the hydration of the carbocation intermediate.

  • Isolation: After 6 hours (verify by HPLC), cool to room temperature, filter off the Amberlyst-15 resin, and concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the pure target compound.

Quantitative Yield Optimization Data

The table below summarizes the critical impact of concentration and catalyst selection on the final yield of the phthalan core.

Diol Concentration (M)CatalystTemp (°C)Yield of Target Phthalan (%)Polymeric Byproduct (%)
0.50Amberlyst-1511032%65%
0.10Amberlyst-1511074%21%
0.05 Amberlyst-15 110 91% <5%
0.05H₂SO₄ (conc.)11068%15% (+ degradation)

Troubleshooting & FAQs

Q1: Why is my cyclodehydration step yielding a thick, insoluble polymeric resin instead of the target phthalan? A1: This is the most common failure mode in phthalan synthesis. The cyclodehydration of 1,4-diols is a direct competition between intramolecular cyclization (forming the 5-membered ring) and intermolecular etherification. If your substrate concentration exceeds 0.1 M, the physical proximity of distinct diol molecules facilitates intermolecular reactions, creating long-chain polyethers. Solution: Dilute your reaction to 0.05 M or lower. Additionally, ensure you are using a Dean-Stark trap to actively remove water.

Q2: During the reduction step, I am observing significant dechlorination of the aromatic ring. How can I suppress this? A2: Aryl chlorides are highly susceptible to hydrodehalogenation under aggressive reduction conditions. If you are using catalytic hydrogenation (e.g., H₂ with Pd/C), the palladium will readily insert into the C-Cl bond, stripping the chlorine. Solution: Abandon Pd-catalyzed reductions for this substrate. Utilize the NaBH₄/I₂ system described in Protocol A, and strictly maintain the temperature below 20 °C. The in situ generated borane selectively reduces the ester groups without disturbing the halogen.

Q3: Can I synthesize this compound via direct chlorination of 1,3-dihydroisobenzofuran-5-amine? A3: While direct electrophilic aromatic substitution (EAS) using N-chlorosuccinimide (NCS) is theoretically possible, it is practically flawed due to poor regioselectivity. The strongly activating amino group directs chlorination to both the ortho positions (C4 and C6). Because the C4 position is sterically accessible, you will obtain an inseparable mixture of 4-chloro and 6-chloro isomers. Solution: Building the phthalan ring from a pre-chlorinated, isomerically pure precursor (like dimethyl 4-amino-5-chlorophthalate) is the only reliable way to guarantee the exact 6-chloro regiochemistry required for downstream KRAS inhibitor APIs[1].

Q4: Are there alternative, greener methods for the cyclization step that avoid harsh acids? A4: Yes. Recent advances in green chemistry have demonstrated that 5-membered cyclic ethers can be synthesized from 1,4-diols using dimethyl carbonate (DMC) chemistry. By reacting the diol with DMC in the presence of a base (like NaOMe or t-BuOK), the cyclization proceeds in high yields under milder conditions[2]. Alternatively, iodocyclization of 2-(1-alkynyl)benzylic alcohols has been proven as a highly efficient, mild route to substituted 1,3-dihydroisobenzofurans[3], though this requires transitioning to a completely different starting material scaffold.

References

  • Source: google.
  • Source: frontiersin.
  • A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)

Sources

Optimization

Technical Support Center: Solubility of 6-Chloro-1,3-dihydroisobenzofuran-5-amine

Welcome to the technical support guide for 6-Chloro-1,3-dihydroisobenzofuran-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Chloro-1,3-dihydroisobenzofuran-5-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, particularly in methanol-based systems. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Section 1: Understanding the Solubility Profile

This section addresses the fundamental properties of 6-Chloro-1,3-dihydroisobenzofuran-5-amine and the theoretical basis for its solubility behavior.

Q1: What are the key structural features of 6-Chloro-1,3-dihydroisobenzofuran-5-amine that influence its solubility in methanol?

A1: The solubility of this compound is a complex interplay of its different structural components:

  • Aromatic System: The benzene ring is inherently non-polar and hydrophobic, which tends to decrease solubility in polar solvents like methanol.

  • Amine Group (-NH₂): This is a polar, basic functional group capable of acting as a hydrogen bond donor and acceptor.[1] This group promotes interaction with polar protic solvents like methanol.

  • Chloro Group (-Cl): The electronegative chlorine atom adds to the molecule's overall polarity but also contributes to its molecular weight and can influence crystal lattice energy, which can negatively impact solubility.[2]

  • Dihydroisobenzofuran Moiety: This bicyclic ether system contains polar oxygen, but the overall structure is rigid and relatively non-polar.

The molecule possesses both polar (amine, ether, chloro) and non-polar (aromatic ring, alkyl portions) characteristics. This amphiphilic nature means that its solubility in a moderately polar solvent like methanol can be limited, as neither the polar nor non-polar interactions are overwhelmingly dominant.

Q2: Why is my 6-Chloro-1,3-dihydroisobenzofuran-5-amine not dissolving well in pure methanol at room temperature?

A2: Poor solubility in this scenario is often due to two primary factors:

  • Intermolecular Forces in the Solid State: In its solid, crystalline form, the compound's molecules are held together by intermolecular forces, including hydrogen bonds between amine groups and van der Waals forces between the aromatic rings. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome the energy of this crystal lattice.[3] If the lattice energy is high, the compound will exhibit low solubility.

  • Solvent-Solute Mismatch: While methanol is a polar protic solvent capable of hydrogen bonding with the amine group, the large, hydrophobic aromatic backbone of the compound requires significant disruption of methanol's own hydrogen-bonding network.[4] This can be energetically unfavorable, leading to poor solvation of the molecule as a whole.

Section 2: Troubleshooting and Optimization Workflow

If you are encountering solubility issues, follow this systematic troubleshooting guide. The workflow is designed to start with the simplest, least disruptive methods and progress to more complex modifications of the solvent system.

Solubility_Troubleshooting_Workflow cluster_phys cluster_solvent start Initial State Compound does not fully dissolve in Methanol at desired concentration phys_methods Tier 1: Physical Methods Apply non-chemical energy to aid dissolution start->phys_methods heat Increase Temperature phys_methods->heat sonicate Apply Sonication phys_methods->sonicate particle Reduce Particle Size phys_methods->particle decision1 Is the compound fully dissolved? solvent_mod Tier 2: Solvent System Modification Alter the solvent environment to improve compatibility decision1->solvent_mod No success Success|{Stable solution achieved. Proceed with experiment.} decision1->success Yes cosolvent Add a Co-Solvent solvent_mod->cosolvent ph_adjust Adjust pH (Acidification) solvent_mod->ph_adjust decision2 Is the compound fully dissolved? decision2->success Yes reassess Re-evaluate|{Consider alternative primary solvent (e.g., DMSO, DMF). Check compound purity and integrity.} decision2->reassess No heat->decision1 sonicate->decision1 particle->decision1 cosolvent->decision2 ph_adjust->decision2

Caption: Initial troubleshooting workflow for solubility issues.

Q3: What are the first physical methods I should try to improve solubility?

A3: Before altering the chemical nature of your solvent, always start with physical methods. These techniques increase the rate of dissolution and can often overcome minor solubility hurdles.

Technique Underlying Principle Pros Cons & Considerations
Heating Increases the kinetic energy of both solute and solvent molecules, helping to overcome the crystal lattice energy. Generally, solubility of solids increases with temperature.[5]Simple, effective for many compounds.Risk of thermal degradation for sensitive compounds. Always use gentle heating (e.g., 40-50°C water bath) and check for color changes.
Sonication Uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles provides intense local energy to break apart solute agglomerates, increasing the surface area available for solvation.[3]Rapid and effective at room temperature, minimizing thermal degradation risk.Can generate some heat over prolonged periods. May not be sufficient for compounds with very high lattice energy.
Particle Size Reduction Grinding the solid material (micronization) increases the surface-area-to-volume ratio. A larger surface area allows the solvent to interact more readily with the solute, increasing the rate of dissolution.[6][7]Can significantly speed up the dissolving process.Does not increase the equilibrium solubility, only the rate at which it is reached. Can create fine dust, requiring proper handling.

Q4: Physical methods were not enough. How can I use a co-solvent to improve solubility?

A4: Co-solvency involves adding a second, miscible solvent to methanol to modify the overall polarity of the solvent system.[4] By fine-tuning the solvent environment to better match the amphiphilic nature of 6-Chloro-1,3-dihydroisobenzofuran-5-amine, solubility can be dramatically enhanced.

Co-Solvent Class Rationale for Use Typical Starting % (v/v)
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent at dissolving a wide range of polar and non-polar compounds.5-10%
N,N-Dimethylformamide (DMF) Polar AproticSimilar to DMSO, a powerful solvent for many organic molecules.5-10%
Acetonitrile (ACN) Polar AproticLess polar than methanol; can help solvate the aromatic portions of the molecule.10-20%
Dichloromethane (DCM) Non-polarCan be used in small amounts if aggregation due to hydrophobic interactions is suspected, though miscibility with methanol must be considered.Use with caution; may require a ternary system.

Q5: Can I use pH to my advantage? How does acidification help dissolve this amine compound?

A5: Yes, this is often the most effective strategy for basic compounds like amines. The amine group on the molecule is basic and can accept a proton (H⁺) from an acid to form a positively charged ammonium salt.[8]

R-NH₂ (sparingly soluble) + H⁺ ⇌ R-NH₃⁺ (highly soluble)

This newly formed salt is an ion. In a polar solvent like methanol, the resulting strong ion-dipole interactions between the ammonium salt and the methanol molecules are much more powerful than the original hydrogen bonding. This significantly increases solubility.[9][10]

Protonation_Mechanism compound R-NH₂ (Poorly Soluble Amine) product R-NH₃⁺Cl⁻ (Soluble Ammonium Salt) compound->product Protonation acid + HCl (in Methanol)

Caption: Protonation of the amine increases polarity and solubility.

A small amount of a methanolic HCl solution is typically sufficient. This approach is particularly useful when the final solution will be diluted into an acidic or neutral aqueous buffer for an assay.

Section 3: Experimental Protocols & FAQs

Protocol 1: Step-by-Step Method for Solubility Enhancement via pH Modification

  • Preparation: Weigh the desired mass of 6-Chloro-1,3-dihydroisobenzofuran-5-amine into a clean glass vial.

  • Initial Suspension: Add approximately 80% of your final desired volume of methanol. The compound will likely form a suspension.

  • Acidification: While stirring, add a dilute solution of HCl in methanol (e.g., 1 M) dropwise.

  • Observation: Continue adding the acid drop by drop, pausing after each addition to allow time for dissolution. Often, only 1-2 molar equivalents of acid are needed. The suspension should clarify into a transparent solution.

  • Final Volume: Once the solid is fully dissolved, add methanol to reach your final target concentration.

  • Validation: Always check the pH of your final stock solution. Be aware that this acidic stock may alter the pH of your final experimental medium upon dilution.

FAQ 1: I successfully dissolved the compound using HCl in methanol, but it precipitated when I added it to my neutral (pH 7.4) phosphate buffer. Why?

This is a classic example of "antisolvent precipitation." At pH 7.4, the protonated, soluble R-NH₃⁺ is deprotonated back to the neutral, poorly soluble R-NH₂ form. Since the neutral form is not soluble in the highly aqueous buffer, it crashes out of solution. To mitigate this, ensure the concentration in the final buffer is below the aqueous solubility limit of the neutral form, or consider using a formulation with solubilizing excipients if high concentrations are required.

FAQ 2: Are there any safety concerns I should be aware of?

While specific toxicological data for this exact compound is limited, related aromatic amines and chlorinated compounds should be handled with care.[11][12]

  • Always handle the solid powder in a fume hood or with appropriate local exhaust ventilation to avoid inhalation.[13]

  • Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to prevent skin and eye contact.[7][11]

  • Consult the Safety Data Sheet (SDS) provided by your supplier for the most detailed handling and disposal information.[14]

References

  • Chaudhari, S. P., & Dugar, R. P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Vertex Bionalysis and Research Centre.
  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. Academia.edu.
  • Kumar, L., & Singh, M. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • International Paint Indonesia. (n.d.).
  • Patel, J. (2021, May 15). Solubility Enhancement and its Technique. International Journal of Trend in Scientific Research and Development (IJTSRD).
  • Fisher Scientific. (2025). Safety Data Sheet - 3-Chloro-5-fluorobenzylamine hydrochloride.
  • Fisher Scientific. (2009, March 16). Safety Data Sheet - 1,3-Dihydroisobenzofuran-5-ylamine.
  • Tokyo Chemical Industry CO., LTD. (2025, October 27). Safety Data Sheet - 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid.
  • NCERT. (n.d.). Amines.
  • Unknown. (n.d.). Amine Unknowns.
  • MilliporeSigma. (n.d.). 1,3-Dihydroisobenzofuran-5-amine.
  • BenchChem. (2025). Dealing with poor solubility of 4-Amino-5-methylisophthalonitrile in organic solvents.
  • Snow, N. H. (2021). Turning Up the Heat – The Effect of Temperature on Analytical Extractions. LCGC North America.
  • Quora. (2021, April 11). Why does a change in pH affect the solubility of protein in aqueous?. [Link]

  • ResearchGate. (2017, July 28). Is there a relationship between solubility of material and its PH level?. [Link]

  • Ashenhurst, J. (2026, January 9). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

Sources

Troubleshooting

removing regioisomers from 6-chloro-5-aminophthalane mixtures

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals scaling up the synthesis of targeted therapies, particularly in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals scaling up the synthesis of targeted therapies, particularly in the development of KRAS inhibitors[1]. A critical bottleneck in these workflows is the synthesis of the 6-chloro-5-aminophthalane (also known systematically as 6-chloro-1,3-dihydroisobenzofuran-5-amine) intermediate[2].

Direct chlorination of the precursor, 5-aminophthalane (1,3-dihydro-2-benzofuran-5-amine)[3], inevitably yields a mixture of regioisomers. This guide provides field-proven, self-validating protocols to troubleshoot, analyze, and separate these isomers effectively.

Mechanistic Overview: The Origin of Regioisomers

In 5-aminophthalane, the amino group strongly activates the aromatic ring toward electrophilic aromatic substitution (EAS). Because the para-position (C7a) is a bridgehead carbon lacking a substitutable hydrogen, chlorination (e.g., using N-Chlorosuccinimide) is directed exclusively to the ortho-positions: C4 and C6.

While C6 is the desired target for most modern kinase inhibitor scaffolds[1], the C4 position is electronically similar. Without steric direction, the reaction yields a near 1:1 to 1.5:1 mixture of 6-chloro and 4-chloro regioisomers, necessitating rigorous downstream separation.

Workflow for the generation and separation of 6-chloro-5-aminophthalane regioisomers.

Troubleshooting Guide & FAQs

Q1: Why is standard silica gel flash chromatography failing to separate the 4-chloro and 6-chloro isomers? A1: The 4-chloro and 6-chloro isomers have nearly identical dipole moments and topological polar surface areas (TPSA). On normal-phase silica, their retention factors (


) are practically indistinguishable (typically 

in Hexane/EtOAc). Causality: The basicity of the free amine causes severe tailing on standard acidic silica, which further blurs the separation boundary. Solution: If chromatography is mandatory for small-scale work, use amine-functionalized silica (NH2-silica) or reverse-phase C18 prep-HPLC. However, for scale-up, fractional crystallization is the mathematically and economically superior choice.

Q2: How can I accurately monitor the regioisomer ratio during the reaction? A2: Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a superficially porous particle (core-shell) column (e.g., Kinetex C18, 2.6 µm). Causality: Core-shell columns provide higher theoretical plate counts, enabling the resolution of closely eluting structural isomers. Use a shallow gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA). The TFA ensures the amines are fully protonated, sharpening the peaks and exploiting minute differences in the hydrophobic surface area of the protonated isomers.

Q3: What is the most scalable way to isolate the 6-chloro isomer? A3: Fractional crystallization via salt formation. By treating the crude free-base mixture with a sulfonic acid (e.g., p-toluenesulfonic acid) in a polar protic solvent mixture (Ethanol/Water), you create salts with divergent solubility profiles. The 6-chloro isomer tosylate salt typically exhibits a tighter crystal lattice and lower solubility in cold ethanol compared to the 4-chloro isomer, driving selective precipitation.

Q4: Can I alter the synthetic route to prevent the 4-chloro isomer from forming in the first place? A4: Yes. You can employ a "steric shielding" strategy. Before chlorination, protect the 5-amino group with a bulky Pivaloyl (Piv) or tert-Butyloxycarbonyl (Boc) group. Causality: The bulky protecting group adopts a conformation that sterically clashes with the adjacent C4 position (which is also near the C3 methylene of the furan ring). This steric hindrance heavily biases the electrophilic attack of NCS toward the less hindered C6 position, improving the regioselectivity from ~1:1 to >9:1.

Data Presentation: Regioisomer Resolution Strategies

Separation StrategyResolution (

)
ScalabilityCost / Time EfficiencyBest Use Case
Normal Phase Silica < 1.0 (Co-elution)LowPoorNot recommended
RP-Prep HPLC (C18) > 2.0 (Baseline)Low-MediumLow (High solvent cost)Milligram to Gram scale isolation
Bulky Protecting Group N/A (Prevents formation)HighHigh (Adds 2 synthetic steps)Route scouting & GMP manufacturing
Fractional Crystallization > 99% purity achievedVery HighVery HighKilogram scale CDMO production

Experimental Protocol: Selective Crystallization of 6-Chloro-5-aminophthalane

This self-validating protocol utilizes thermodynamic control to isolate the target isomer. The success of the procedure is visually confirmed by the formation of distinct, needle-like crystals, and chemically validated via a final free-basing step.

Materials:

  • Crude mixture of 6-chloro and 4-chloro-5-aminophthalane (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (1.05 eq)

  • Absolute Ethanol (10 volumes)

  • Deionized Water (0.5 volumes)

Step-by-Step Methodology:

  • Salt Formation: In a jacketed reactor, dissolve the crude regioisomer mixture in absolute ethanol (10 mL per gram of substrate) at 60°C.

  • Acid Addition: Slowly add p-toluenesulfonic acid monohydrate in portions.

    • Causality: Slow addition prevents localized supersaturation and the kinetic trapping of the undesired 4-chloro isomer inside the rapidly forming crystal lattice.

  • Thermodynamic Equilibration: Add deionized water (0.5 volumes). Heat the mixture to reflux (approx. 78°C) until a completely clear solution is obtained.

    • Causality: The trace water disrupts amorphous aggregates, ensuring that subsequent crystallization is strictly thermodynamically controlled rather than kinetically crashed out.

  • Controlled Cooling: Program the reactor to cool at a rate of 0.5°C per minute down to 20°C, then hold for 4 hours.

    • Causality: A slow cooling ramp promotes the growth of large, pure crystals of the 6-chloro tosylate salt, leaving the more soluble 4-chloro salt in the mother liquor.

  • Filtration and Washing: Filter the resulting suspension under vacuum. Wash the filter cake with ice-cold ethanol (2 x 1 volume).

  • Free-Basing (Validation System): Suspend the isolated salt in ethyl acetate and wash with 1M NaOH until the aqueous layer is pH > 10. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the pure 6-chloro-5-aminophthalane free base. Analyze via RP-HPLC to confirm >99% regiomeric purity. If purity is <99%, the system indicates that the cooling ramp in Step 4 was too rapid, and the salt should be recrystallized.

References

  • World Intellectual Property Organization. "Kras inhibitors." WO2023183585A1. Google Patents.
  • National Center for Biotechnology Information. "1,3-Dihydro-2-benzofuran-5-amine." PubChem Compound Summary for CID 12445339. Available at:[Link]

Sources

Optimization

Technical Support Center: 6-Chloro-1,3-dihydroisobenzofuran-5-amine

Welcome to the technical support guide for 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS 61964-08-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS 61964-08-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound, with a specific focus on preventing its oxidation. The recommendations provided are grounded in established principles of aromatic amine chemistry.

Frequently Asked Questions (FAQs)

Q1: What is 6-Chloro-1,3-dihydroisobenzofuran-5-amine and why is it sensitive?

6-Chloro-1,3-dihydroisobenzofuran-5-amine is an aromatic amine. Like many anilines, its amino group (-NH₂) makes the aromatic ring electron-rich. This high electron density renders the molecule susceptible to oxidation, a process of losing electrons.[1][2] Factors like atmospheric oxygen, light, heat, and the presence of metal ions can accelerate this degradation.[3][4]

Q2: What are the visible signs of oxidation?

The primary indicator of oxidation is a distinct color change.[1] While a pure, fresh sample should be a white to off-white or light-colored solid, exposure to air will cause it to gradually darken, progressing through yellow, red, brown, and potentially to a dark green or black color.[2][3] This discoloration is due to the formation of highly colored oxidized impurities and polymeric species.[1][2]

Q3: My sample of 6-Chloro-1,3-dihydroisobenzofuran-5-amine has darkened. Can I still use it?

The use of a discolored, oxidized sample is strongly discouraged for applications requiring high purity. The presence of impurities can lead to lower yields, unexpected side products, and compromise the reproducibility of your experiments.[3] For best results, it is always recommended to use a fresh, unoxidized batch or purify the material before use.

Q4: How does the chloro-substituent affect the stability of the molecule?

The chlorine atom is an electron-withdrawing group, which can influence the molecule's reactivity. Electron-withdrawing groups generally decrease the electron density on the benzene ring and the amino group.[5] This can make the amine slightly less basic and potentially less susceptible to certain types of oxidation compared to unsubstituted aniline. However, it does not render the molecule immune to oxidation, and proper handling is still crucial.

Troubleshooting Guide: Preventing and Managing Oxidation

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: The solid compound darkens during storage.

Cause: This is a classic sign of atmospheric oxidation, likely accelerated by improper storage conditions such as exposure to air, light, or heat. Aromatic amines are notoriously prone to air oxidation.[2][6]

Solutions:

  • Inert Atmosphere Storage: The most effective method for long-term storage is to keep the compound under an inert atmosphere, such as nitrogen or argon.[3] This can be achieved by storing it in a glovebox or in a sealed ampoule. For routine use, a desiccator flushed with inert gas can also be effective.

  • Light Protection: Store the container in a dark place or use an amber vial to protect it from light, which can catalyze oxidation.[3][4]

  • Temperature Control: Store the compound in a cool, dry, and well-ventilated area.[3][7] Recommended storage temperatures are typically between 2-8°C.[8]

  • Container Seal: Ensure the container is tightly sealed to minimize contact with air and moisture.[3]

Issue 2: The reaction solution changes color upon dissolution or during a reaction.

Cause: The solvent may contain dissolved oxygen, or the reaction conditions (e.g., metal catalysts, elevated temperature) may be promoting oxidation.

Solutions:

  • Degas Solvents: Before use, thoroughly degas solvents by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, a key oxidant.

  • Work Under an Inert Atmosphere: Conduct all manipulations, including weighing, dissolution, and reaction setup, under a blanket of nitrogen or argon using a glovebox or Schlenk line techniques.[1][3] This is the most robust way to prevent oxidation during an experiment.[1]

  • Use of Antioxidants: For less sensitive applications, the addition of a small amount of an antioxidant or radical scavenger can be effective.[1][9] Examples include Butylated Hydroxytoluene (BHT) or certain zinc aromatic mercaptides, which have been shown to stabilize aromatic amines.[10] However, ensure the antioxidant does not interfere with your downstream chemistry.

  • Control Reaction Temperature: If possible, run reactions at lower temperatures to minimize the rate of oxidation.

Issue 3: Purification leads to decomposition or a lower-than-expected yield.

Cause: The compound may be oxidizing on the stationary phase during column chromatography (e.g., on silica gel, which can be slightly acidic and contain trace metals) or during solvent removal when the sample is exposed to air and heat.

Solutions:

  • Deactivate Silica Gel: If using silica gel chromatography, it can be pre-treated by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to neutralize acidic sites.

  • Rapid Purification: Minimize the time the compound spends on the column.

  • Inert Solvent Removal: When using a rotary evaporator, introduce a gentle stream of nitrogen or argon instead of venting to air. This prevents prolonged exposure of the concentrated, warm solution to oxygen.

  • Recrystallization: If applicable, recrystallization from deoxygenated solvents can be a gentler purification method than chromatography. Sometimes, adding decolorizing charcoal can help remove colored, polymeric impurities.[11]

Experimental Protocols

Protocol 1: Weighing and Transferring Under Inert Atmosphere (Glovebox Method)
  • Preparation: Place the sealed container of 6-Chloro-1,3-dihydroisobenzofuran-5-amine, a clean spatula, a tared reaction vessel, and a balance inside an inert atmosphere glovebox.

  • Equilibration: Allow the items to sit in the antechamber for at least 20 minutes to ensure a completely inert environment.[3]

  • Weighing: Inside the glovebox, carefully open the main container. Transfer the desired amount of the solid to the tared reaction vessel.

  • Sealing: Securely seal the reaction vessel. Tightly re-seal the main compound container.

  • Removal: The sealed reaction vessel can now be safely removed from the glovebox for your experiment.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of your compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare a very dilute sample.

  • Spotting: Spot the solution onto a TLC plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the plate under UV light (254 nm). The appearance of new spots, especially those near the baseline (which are often more polar, colored impurities), indicates degradation. A "streaky" appearance can also suggest the presence of polymeric oxidation products.

Data & Visualization

Table 1: Summary of Recommended Storage & Handling Conditions
ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents direct contact with atmospheric oxygen, the primary oxidant.[3]
Light Protect from light (Amber vial/darkness)Light can provide the energy to initiate oxidation reactions.[3][4]
Temperature Cool (2-8°C)Reduces the kinetic rate of the oxidation reaction.[12]
Container Tightly sealedPrevents ingress of oxygen and moisture.[3]
Solvents Degassed prior to useRemoves dissolved oxygen.
Diagrams

Oxidation_Pathway A 6-Chloro-1,3-dihydroisobenzofuran-5-amine (Colorless Solid) C Initial Oxidation Products (e.g., Quinone-imines) A->C Oxidation B Oxidants (O₂, Light, Metal Ions) E Complex Colored Impurities (Yellow -> Brown -> Black) C->E Polymerization D Polymerization & Further Oxidation

Caption: Simplified oxidation pathway of aromatic amines.

Troubleshooting_Workflow Start Compound Discoloration Observed CheckStorage Review Storage Conditions: - Inert Atmosphere? - Light Protected? - Cool Temperature? Start->CheckStorage StorageOK Storage is Correct. Proceed to In-Use Troubleshooting. CheckStorage->StorageOK Yes FixStorage Action: Correct Storage. - Store under N₂/Ar. - Use amber vials. - Refrigerate. CheckStorage->FixStorage No CheckHandling Review Handling Procedures: - Using degassed solvents? - Working under inert gas? StorageOK->CheckHandling HandlingOK Handling is Correct. Consider Purification. CheckHandling->HandlingOK Yes FixHandling Action: Implement Inert Techniques. - Degas solvents. - Use Glovebox/Schlenk line. CheckHandling->FixHandling No Purify Purify Compound: - Recrystallization - Careful Chromatography HandlingOK->Purify

Caption: Troubleshooting workflow for compound discoloration.

References

  • Abirami, D., & Krishnamoorthy, T.K. (n.d.). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. Tsi Journals. Retrieved from [Link]

  • (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Retrieved from [Link]

  • (2021).
  • (n.d.). Asian Journal of Chemistry - Periodate Oxidation of Aromatic Amines: Studies on the Role. Retrieved from [Link]

  • (n.d.). Kinetics & Mechanism of Oxidation of Aromatic Amines by Peroxydisulphate: Part V- Role of Substituents on. CORE. Retrieved from [Link]

  • McKay, G., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • (n.d.). US2653171A - Stabilized aromatic amines. Google Patents.
  • (n.d.). Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

  • Wang, X., et al. (n.d.). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. PMC. Retrieved from [Link]

  • (n.d.). First principles study of structural equilibrium configuration of Ortho-, Meta-, and Para-chloroaniline molecules. Retrieved from [Link]

  • (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Retrieved from [Link]

  • (n.d.). Structural stability, NH2 inversion and vibrational assignments of 2,4,6-trichloroaniline and 2,3,5,6-tetrachloroaniline. ResearchGate. Retrieved from [Link]

  • (n.d.). Aromatic Amines Antioxidants - Performance Additives. Retrieved from [Link]

  • (2025). HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights.
  • (n.d.). Aniline. Wikipedia. Retrieved from [Link]

  • (n.d.). CN102741310B - Amine inhibition of oxidation. Google Patents.
  • (n.d.). Simplified proposed aniline oxidation mechanism. ResearchGate. Retrieved from [Link]

  • (2025). P-Chloroaniline Definition - Organic Chemistry Key Term. Fiveable. Retrieved from [Link]

  • (2026). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]

  • (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
  • (n.d.). 4. Retrieved from [Link]

  • (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters. Retrieved from [Link]

  • (2025). What are the health and safety guidelines for Aniline in workplaces?. Knowledge. Retrieved from [Link]

  • (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. Retrieved from [Link]

  • (n.d.). Phenols and aromatic amines as thermal stabilizers in polyolefin processing. Retrieved from [Link]

  • (n.d.). Tracking Aromatic Amines from Sources to Surface Waters. PMC. Retrieved from [Link]

  • (n.d.). Aniline. ipo. Retrieved from [Link]

  • (2002). N-oxidation of aromatic amines by intracellular oxidases. PubMed. Retrieved from [Link]

  • (2024). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. PMC. Retrieved from [Link]

  • (n.d.). Aromatic amino acid–metal ion interactions: comparative effects of alkali and Zn2+ on acidity and coordination behavior via QM studies. PMC. Retrieved from [Link]

  • (n.d.). 10. Organic Syntheses Procedure. Retrieved from [Link]

  • (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved from [Link]

  • (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

  • (2013). The chemistry of amine radical cations produced by visible light photoredox catalysis. Retrieved from [Link]

  • (2017). Adsorption and Oxidation of Aromatic Amines on Metal(II) Hexacyanocobaltate(III) Complexes: Implication for Oligomerization of Exotic Aromatic Compounds. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis of the First Tertiary Ammonium Derivative of 6-Chloro-5-nitrobenzofuroxan. Retrieved from [Link]

  • (n.d.). 1,3-Dihydroisobenzofuran. PubChem. Retrieved from [Link]

  • (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl. Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). SEMISYNTHESIS OF 6-CHLOROPURINE-2′-DEOXYRIBOSIDE 5′-DIMETHOXYTRITYL 3′-(2-CYANOETHYL-N,N-DIISOPROPYLAMINO)PHOSPHORAMIDITE AND ITS USE IN THE SYNTHESIS OF FLUORESCENTLY LABELED OLIGONUCLEOTIDES. PMC. Retrieved from [Link]

  • (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. the NIST WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Amino-Phthalane Intermediates

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating amino-phthalane intermediates—such as the basic precursors to citalopram and escitalo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating amino-phthalane intermediates—such as the basic precursors to citalopram and escitalopram—presents significant chromatographic challenges. The presence of a basic tertiary or secondary amine (e.g., a dimethylaminopropyl chain) combined with an oxygen-containing heterocycle makes these molecules highly susceptible to chemisorption on standard stationary phases.

This guide synthesizes field-proven chromatographic principles with mechanistic insights to help you troubleshoot streaking, co-elution, and degradation during your purification workflows.

Diagnostic Troubleshooting Workflow

G Start Issue: Amino-Phthalane Streaking / Co-elution CheckPhase Current Stationary Phase? Start->CheckPhase BareSilica Bare Silica Gel CheckPhase->BareSilica FuncSilica Amine-Functionalized CheckPhase->FuncSilica CheckAcid Is the intermediate acid-sensitive? BareSilica->CheckAcid OptimizeGrad Optimize Hexane/EtOAc Gradient FuncSilica->OptimizeGrad AddMod Add 1-5% TEA or NH3 to Mobile Phase UseNH2 Switch to KP-NH (Amine-Silica) AddMod->UseNH2 Tailing Persists Success High Recovery & Optimal Resolution AddMod->Success Resolved CheckAcid->AddMod No UseAlumina Switch to Neutral/Basic Alumina CheckAcid->UseAlumina Yes UseAlumina->Success UseNH2->Success OptimizeGrad->Success

Diagnostic workflow for troubleshooting amino-phthalane chromatography.

Frequently Asked Questions (FAQs)

Q1: Why do my amino-phthalane intermediates streak so severely on standard bare silica gel, even with polar solvent systems? A1: The root cause is a fundamental acid-base interaction. Bare silica gel surfaces are densely populated with weakly acidic silanol groups (Si-OH). The basic amine moiety in your amino-phthalane acts as a strong hydrogen bond acceptor and proton sink. Instead of partitioning smoothly between the mobile and stationary phases based on polarity, the basic amine chemisorbs to the acidic silanols[1]. This continuous, irregular binding causes the compound to drag through the column, resulting in severe peak tailing, broad elution volumes, and co-elution with closely related impurities.

Q2: How do I choose between Triethylamine (TEA) and Ammonia as a mobile phase modifier to stop this streaking? A2: Both reagents act as competing bases that temporarily "deactivate" or mask the acidic silanol sites, allowing your amino-phthalane to elute based on its true polarity[2].

  • Triethylamine (TEA) (1-5% v/v): Best for general-purpose neutralization of silica. It is highly effective but has a boiling point of 89°C, making it difficult to completely remove during rotary evaporation. Residual TEA can interfere with downstream crystallization or salt-formation steps (e.g., forming the oxalate or hydrobromide salts of citalopram intermediates).

  • Ammonia (1-10% in Methanol/DCM): Highly effective for very polar amines and evaporates easily, leaving virtually no residue[3]. However, high concentrations of ammonia and methanol can sometimes dissolve silica slightly, leading to silica contamination in your final product[1].

Q3: My amino-phthalane seems to degrade or ring-open on the column. What is the mechanism, and how can I prevent it? A3: Certain substituted phthalanes (especially those with acetal-like linkages or sensitive cyano groups) are acid-sensitive. The intrinsic Brønsted acidity of bare silica gel can catalyze ring-opening or hydrolysis during the run. To prevent this, you must completely avoid the acidic environment. You can achieve this by switching your stationary phase to neutral or basic alumina , or by utilizing amine-functionalized silica [4].

Q4: What is the mechanistic advantage of amine-functionalized silica over simply adding TEA to my mobile phase? A4: Amine-functionalized silica (such as aminopropyl-bonded silica, e.g., KP-NH) features a stationary phase where the silanol groups are covalently masked by basic amine tethers. This permanently alters the surface chemistry to be basic, naturally repelling the basic amino-phthalane and preventing chemisorption[1]. The primary advantage is that it completely eliminates the need for TEA or ammonia in your mobile phase, drastically reducing post-purification solvent removal times and preventing amine cross-contamination[4].

Quantitative Comparison of Stationary Phases

To assist in your experimental design, the following table summarizes the expected performance metrics when purifying basic amino-phthalanes across different chromatographic systems.

Stationary PhaseMobile Phase ModifierTypical Recovery (%)Peak Shape / Resolution (

)
Post-Purification Processing Burden
Bare Silica Gel None< 40%Severe Tailing / PoorLow
Bare Silica Gel 1-5% TEA (v/v)80 - 90%Sharp / Moderate to GoodHigh (Requires high-vac to remove TEA)
Bare Silica Gel 1-10% NH₃ in MeOH85 - 95%Sharp / GoodMedium (Evaporates, but requires fume hood)
Amine-Functionalized Silica None> 95%Excellent / HighLow (Direct concentration of fractions)
Basic Alumina None75 - 85%Moderate / GoodLow
Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, every protocol must be a self-validating system. Below are the field-proven methodologies for the two most effective purification strategies.

Protocol 1: TEA-Deactivated Normal Phase Silica Chromatography

Use this method if functionalized silica is unavailable and your compound is stable in the presence of TEA.

  • Eluent Preparation & TLC Validation:

    • Prepare your target mobile phase (e.g., Hexane/Ethyl Acetate) and add exactly 1% to 2% (v/v) Triethylamine (TEA)[2].

    • Self-Validation Step: Run a 2D TLC of your crude mixture. Spot the plate, run it in the TEA-modified solvent, let it dry completely, rotate the plate 90 degrees, and run it again. If the amino-phthalane forms a tight, single spot on the diagonal, the TEA concentration is sufficient to prevent tailing and degradation.

  • Slurry Packing and Equilibration (Critical Step):

    • Slurry pack the bare silica gel using the TEA-modified mobile phase.

    • Causality: You must flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent before loading the sample. This ensures that all accessible acidic silanol sites are saturated with TEA. If you skip this, the leading edge of your amino-phthalane will encounter active silanols and streak irreversibly.

  • Sample Loading:

    • Dissolve the crude amino-phthalane in the minimum amount of TEA-modified solvent and load it evenly onto the column head.

  • Elution and Fractionation:

    • Elute using a step gradient if necessary, maintaining the 1-2% TEA concentration throughout the entire run.

  • Post-Run TEA Removal:

    • Combine product-containing fractions and concentrate via rotary evaporation. To remove residual TEA, co-evaporate the resulting oil with toluene (2 x 20 mL), followed by overnight exposure to a high-vacuum manifold[4].

Protocol 2: Amine-Functionalized Silica (KP-NH) Flash Chromatography

The premier method for basic active pharmaceutical ingredients (APIs), ensuring high recovery without mobile phase modifiers.

  • Column Selection & System Setup:

    • Select an amine-functionalized flash cartridge (e.g., Biotage® KP-NH or Teledyne RediSep Amine) appropriate for your sample mass[1],[4].

    • Set up a simple, non-modified binary gradient (e.g., Hexane / Ethyl Acetate).

  • Column Equilibration:

    • Flush the column with 3 CV of the non-polar starting solvent (e.g., 100% Hexane).

    • Self-Validation Step: Monitor the UV baseline during equilibration. A stable, flat baseline indicates that the covalently bonded aminopropyl phase is intact and not bleeding.

  • Sample Loading (Neutralization Check):

    • Causality: Amine-functionalized columns are sensitive to strong acids, which can cleave the bonded phase. Ensure your crude amino-phthalane mixture has been properly quenched and neutralized during the aqueous workup before loading.

    • Load the sample using a dry-loading technique (adsorbed onto Celite or a small amount of NH2-silica) to ensure a tight injection band.

  • Elution:

    • Run the gradient. Because the stationary phase masks the silanols, the amino-phthalane will elute as a sharp, symmetrical peak, allowing for high-resolution separation from structurally similar impurities[1].

    • Fractions can be directly concentrated without the need for high-vacuum co-evaporation, as no TEA or ammonia was used[4].

References
  • "Is there an easy way to purify organic amines?" Biotage.
  • "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns" Benchchem.
  • "Introduction to Functionalized Silica Gel and Alumina RediSep Columns" Teledyne ISCO.
  • "Purifying amines on silica" Org Prep Daily.

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 6-Chloro-1,3-dihydroisobenzofuran-5-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 6-Chloro-1,3-dihydroisobenzofur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3).

This compound is a highly valuable building block, frequently utilized as an intermediate in the synthesis of oncology therapeutics, including KRAS G12D inhibitors 1. However, its structural topology—combining an electron-rich aniline with a cyclic benzylic ether (phthalan)—renders it highly susceptible to dual-pathway oxidative degradation in solution. This guide provides the mechanistic insights and validated protocols necessary to troubleshoot instability, prevent reagent degradation, and ensure reproducibility in downstream assays.

Physicochemical & Stability Profile

To effectively handle this compound, you must first understand its quantitative stability parameters. The table below summarizes the critical data governing its behavior in solution.

ParameterQuantitative Value / Profile Description
Molecular Weight 169.61 g/mol
Estimated pKa (Conjugate Acid) ~4.0 – 4.5 (Weak base, typical for ortho-halogenated anilines)
Primary Degradation Triggers Triplet Oxygen (O₂), UV/Visible Light, Transition Metal impurities
High-Risk Solvents THF, Diethyl Ether, un-degassed DMSO (Accelerates autoxidation)
Recommended Solvents Degassed DMF, Acetonitrile (Supplemented with 0.01% BHT)
Peroxide Formation Rate High (Benzylic ether motif rapidly forms hydroperoxides in ambient air)
Maximum Benchtop Shelf-Life < 4 hours (in ambient solution); > 3 months (degassed, -80°C)

Troubleshooting Guide & FAQs

Q1: Why does my stock solution turn from clear to dark brown/purple after a few days on the bench?

Root Cause & Causality: The primary amine group is highly susceptible to autoxidation. Exposure to ambient oxygen and light initiates a single-electron transfer (SET) event, generating an aniline radical cation 2. Because the radical cation is highly reactive, it rapidly undergoes head-to-tail or tail-to-tail coupling with other unoxidized molecules. This cascade forms azobenzenes, benzidines, and highly conjugated polyaniline-like oligomers 3. These extended conjugated systems absorb light in the visible spectrum, causing the intense dark discoloration. Actionable Fix: Always prepare solutions in amber vials to exclude UV/visible light. Sparge all solvents with argon for at least 15 minutes prior to dissolution to displace dissolved triplet oxygen.

Q2: My LC-MS shows a loss of the parent mass (+M) and the appearance of a +32 Da or +16 Da peak. What is happening?

Root Cause & Causality: The 1,3-dihydroisobenzofuran (phthalan) ring contains highly activated benzylic protons adjacent to an ether oxygen. This specific structural motif is notoriously prone to autoxidation 4. Hydrogen abstraction leaves a resonance-stabilized benzylic radical, which rapidly reacts with dissolved oxygen to form a hydroperoxide (+32 Da) 5. Subsequent decomposition or reduction of this hydroperoxide yields the corresponding hemiacetal or alcohol (+16 Da). Actionable Fix: Avoid using ether-based solvents (like THF) which form their own peroxides and act as radical initiators. Add a radical scavenger such as BHT (Butylated hydroxytoluene) at 0.01% w/v to quench the initial benzylic radicals before they can propagate.

Q3: How do I safely remove peroxides if I suspect my solution has degraded?

Root Cause & Causality: Concentrating a solution containing phthalan hydroperoxides poses a severe explosion hazard. Furthermore, these peroxides will ruin downstream coupling reactions (e.g., Buchwald-Hartwig aminations) by irreversibly oxidizing and poisoning palladium catalysts. Actionable Fix: Test the solution using KI-starch indicator paper. If peroxides are present, treat the solution with a mild reducing agent (e.g., polymer-bound triphenylphosphine) for 2 hours before filtering and proceeding with any concentration steps.

Mechanistic Pathways

The following diagram illustrates the dual-threat degradation pathways that compromise 6-Chloro-1,3-dihydroisobenzofuran-5-amine in solution.

DegradationPathways cluster_aniline Pathway A: Amine Oxidation cluster_ether Pathway B: Ether Autoxidation Compound 6-Chloro-1,3-dihydroisobenzofuran-5-amine (Intact Molecule) RadicalCation Aniline Radical Cation (SET Oxidation) Compound->RadicalCation O2, Light, Trace Metals BenzylicRadical Benzylic Radical (H-Abstraction) Compound->BenzylicRadical O2, Light Oligomers Azo/Oligomeric Products (Dark Brown/Red Solution) RadicalCation->Oligomers Radical Coupling Hydroperoxide Phthalan Hydroperoxide (Explosion/Degradation Risk) BenzylicRadical->Hydroperoxide +3O2 (Triplet Oxygen)

Mechanistic divergence of 6-Chloro-1,3-dihydroisobenzofuran-5-amine degradation in solution.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal Quality Control (QC) checks, you guarantee that the reagent is pristine before committing it to expensive downstream assays.

Protocol 1: Preparation of Degassed, Antioxidant-Stabilized Stock Solutions

Objective: Create a stable 100 mM stock solution resistant to both amine oxidation and ether autoxidation.

  • Solvent Preparation: Transfer 10 mL of anhydrous DMF or Acetonitrile into a Schlenk flask. Sparge with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Add 1.0 mg of BHT (Butylated hydroxytoluene) to the solvent to achieve a ~0.01% w/v concentration. Causality: BHT acts as a sacrificial hydrogen donor, quenching any radical cations or benzylic radicals before they propagate.

  • Dissolution: Inside an inert-atmosphere glovebox or under a positive Argon stream, weigh out 169.6 mg of 6-Chloro-1,3-dihydroisobenzofuran-5-amine. Transfer to an amber glass vial.

  • Reconstitution: Add 10 mL of the prepared solvent to the amber vial. Swirl gently until fully dissolved.

  • Self-Validation Check: Spot 1 µL of the final solution onto a KI-starch test strip. A lack of color change validates the total absence of peroxides, confirming the solution is safe for downstream transition-metal catalysis.

  • Storage: Aliquot the validated solution into single-use 1 mL amber ampoules. Purge the headspace with Argon, seal tightly, and store at -80°C.

Protocol 2: Workflow for Safe Solution Preparation

Workflow Start Solid Compound (Store at -20°C, Ar atm) Solvent Prepare Solvent (Sparging with Argon, 15 min) Start->Solvent Antioxidant Add Stabilizer (0.01% BHT) Solvent->Antioxidant Dissolve Dissolve Compound (Amber Vial, Protect from Light) Antioxidant->Dissolve Test Peroxide QC Check (KI/Starch Paper) Dissolve->Test Store Aliquot & Freeze (Single-use vials, -80°C) Test->Store

Optimized workflow for the preparation and storage of stabilized stock solutions.

References

  • WO2023183585A1 - Kras inhibitors (Google Patents). Verified context for the utilization of 6-Chloro-1,3-dihydroisobenzofuran-5-amine in oncology drug development. URL: [[1]]()

  • Aniline (Wikipedia). Mechanistic grounding for the autoxidation of aniline derivatives into dark-colored oligomers. URL:3

  • 1,3-Diphenylisobenzofuran (Wikipedia). Grounding for the susceptibility of the isobenzofuran ring system to oxygen and peroxide formation. URL:4

  • Copper-catalyzed aerobic aliphatic C–H oxygenation with hydroperoxides (Beilstein Journal of Organic Chemistry). Mechanistic validation of benzylic radical formation and hydroperoxide generation. URL: [[5]]()

  • Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures (IntechOpen). Validation of the aniline radical cation single-electron transfer (SET) mechanism. URL:2

Sources

Troubleshooting

Technical Support Center: Crystallization of 6-Chloro-1,3-dihydroisobenzofuran-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 6-Chloro-1,3-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3).

This compound is a highly valuable pharmaceutical intermediate, frequently utilized in the synthesis of advanced targeted therapies, including mutant KRAS G12D inhibitors[1]. Due to the molecule's unique structural features—a hydrophilic primary amine adjacent to a hydrophobic chloro-substituent on a cyclic ether scaffold—researchers frequently encounter phase-separation issues (oiling out), polymorphic instability, and oxidative degradation during isolation.

This guide provides field-proven, mechanistically grounded solutions to ensure a self-validating, high-yield crystallization process.

Part 1: Process Visualization

CrystallizationWorkflow Start Crude 6-Chloro-1,3-dihydroisobenzofuran-5-amine Dissolution Dissolution in Primary Solvent (EtOAc at 50°C) Start->Dissolution Filtration Polish Filtration (NTU < 5) Dissolution->Filtration Cooling Controlled Cooling (0.5 °C/min to 35°C) Filtration->Cooling AntiSolvent Anti-Solvent Addition (Heptane) & Seeding Cooling->AntiSolvent Nucleation Nucleation & Growth (Hold at 20°C for 2h) AntiSolvent->Nucleation Isolation Filtration & Washing (Cold Heptane) Nucleation->Isolation Drying Vacuum Drying (40°C, <50 mbar) Isolation->Drying

Fig 1: Seeded anti-solvent crystallization workflow for 6-Chloro-1,3-dihydroisobenzofuran-5-amine.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my product "oil out" (liquid-liquid phase separation) instead of forming crystals during cooling? Mechanistic Causality: Oiling out occurs when the supersaturation trajectory crosses the binodal curve before reaching the metastable zone width (MSZW) boundary required for nucleation[2]. For 6-Chloro-1,3-dihydroisobenzofuran-5-amine, the primary amine group forms strong, dynamic intermolecular hydrogen bonds, while the chloro-substituent drives high lipophilicity. In moderately polar solvents, rapid cooling forces this amphiphilic-like molecule to separate as a solute-rich liquid phase rather than organizing into a crystalline lattice. Corrective Action: Transition from a pure cooling crystallization to a seeded anti-solvent approach[3]. Broaden the MSZW by reducing the cooling rate to 0.1–0.5 °C/min. More importantly, introduce seed crystals at ~30% of the maximum supersaturation. This bypasses the liquid-liquid phase separation (LLPS) boundary by providing a low-energy surface for heterogeneous nucleation, forcing the system to crystallize before it can oil out[4].

Q2: I am observing inconsistent crystal habits (needles vs. blocks) across different batches. How can I standardize the morphology? Mechanistic Causality: The isobenzofuran ring oxygen and the primary amine participate in different hydrogen-bonding motifs depending on the solvent's dielectric constant and the degree of supersaturation. High supersaturation at the exact moment of spontaneous nucleation favors rapid 1D growth along the axis of least steric hindrance, resulting in fine needles. Needles cause severe downstream issues, including poor flowability, solvent entrapment, and extended filtration times[5]. Corrective Action: Implement a strict, continuous anti-solvent dosing strategy rather than bulk-dumping. Maintain a low, constant supersaturation by controlling the anti-solvent addition rate linearly. Utilize a well-defined seed bed (1–3% w/w of the desired block-like habit, milled to a uniform D50 of ~20 µm) to dictate the final morphology[4].

Q3: The isolated product shows a brown discoloration and a higher impurity profile than the crude starting material. What is causing this degradation? Mechanistic Causality: The electron-rich aromatic ring, activated by the primary amine and the ether oxygen, is highly susceptible to oxidative degradation. Prolonged heating during the dissolution phase (>60°C) in the presence of dissolved oxygen leads to the formation of colored oxidation byproducts (often oligomeric quinone-imines). Corrective Action: Degas all crystallization solvents by sparging with Nitrogen (N₂) for 15 minutes prior to use. Strictly limit the dissolution temperature to a maximum of 50°C. If discoloration persists in the crude feed, incorporate a pre-treatment step using activated carbon (e.g., Darco G-60) prior to the hot polish filtration.

Part 3: Quantitative Data & Solvent Screening

To optimize the yield and purity of 6-Chloro-1,3-dihydroisobenzofuran-5-amine, a binary solvent system is required. The table below summarizes the thermodynamic performance of various solvent/anti-solvent pairs. The Ethyl Acetate / Heptane system is prioritized due to its steep solubility curve, wide MSZW, and excellent kinetic control over crystal habit[3].

Primary SolventAnti-SolventRatio (v/v)Solubility @ 50°C (mg/mL)Solubility @ 5°C (mg/mL)Yield (%)Crystal HabitPurity (HPLC %)
Ethyl Acetate Heptane 1:3 145 8 92.5 Block-like >99.5
THFWater1:42101588.0Needles98.2
IsopropanolWater1:2951285.3Agglomerates97.5
TolueneHexane1:21102575.0Thin plates98.8
Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Seeded Anti-Solvent Crystallization Note: This protocol incorporates in-line validation checks to ensure process integrity at every critical node.

Step 1: Preparation & Dissolution

  • Charge 100.0 g of crude 6-Chloro-1,3-dihydroisobenzofuran-5-amine into a 2 L jacketed glass reactor.

  • Add 700 mL of N₂-degassed Ethyl Acetate.

  • Heat the suspension to 50°C under a continuous N₂ sweep with moderate agitation (250 RPM).

  • Validation Check: Visually confirm complete dissolution. The solution should be transparent, albeit potentially colored.

Step 2: Polish Filtration

  • Transfer the hot solution through a 0.45 µm PTFE in-line filter into a pre-warmed (50°C), clean 3 L crystallization reactor.

  • Validation Check: Measure the turbidity of the filtrate. Proceed only if NTU < 5 (Nephelometric Turbidity Units), ensuring all insoluble impurities and foreign nucleants are removed.

Step 3: Controlled Cooling & Seeding

  • Ramp the reactor temperature down to 35°C at a precise cooling rate of 0.5 °C/min.

  • At 35°C, charge 1.0 g of pure 6-Chloro-1,3-dihydroisobenzofuran-5-amine seeds (pre-milled to D50 ~20 µm) suspended in 10 mL of Heptane.

  • Validation Check: Hold the temperature at 35°C for 30 minutes. The NTU must rise upon seed addition and remain stable. If NTU drops back to <5, the seeds have dissolved (indicating the solution is undersaturated); you must cool further before re-seeding.

Step 4: Anti-Solvent Dosing

  • Initiate the addition of 2100 mL of Heptane.

  • Use a programmable dosing pump to add the anti-solvent at a constant rate of 17.5 mL/min over exactly 120 minutes. Maintain agitation at 300 RPM to ensure rapid micro-mixing and prevent localized supersaturation spikes.

Step 5: Aging & Final Cooling

  • Once dosing is complete, cool the suspension to 5°C at a rate of 0.2 °C/min.

  • Hold the suspension at 5°C for 2 hours to allow the system to reach thermodynamic equilibrium.

  • Validation Check: Sample the mother liquor and analyze via HPLC. Target concentration is < 10 mg/mL of the API.

Step 6: Isolation & Drying

  • Discharge the slurry and filter via a Nutsche filter or agitated filter dryer (AFD).

  • Wash the filter cake with 200 mL of pre-chilled (5°C) Heptane to displace the mother liquor.

  • Dry the product under vacuum (<50 mbar) at 40°C for 12 hours.

  • Validation Check: Perform Loss on Drying (LOD) analysis. The process is complete when LOD < 0.5% .

Part 5: References
  • WO2023183585A1 - Kras inhibitors Source: Google Patents URL:

  • A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization with Distillation for Solvent Recycling Source: MDPI URL:

  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers Source: ACS Publications URL:

  • Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics of p‐Aminobenzoic Acid in Ethanol Source: ResearchGate / Chemical Engineering & Technology URL:

  • Investigation of Metastable Zones and Induction Times in Glycine Crystallization across Three Different Antisolvents Source: ACS Publications URL:

Sources

Optimization

Technical Support Center: Impurity Profiling in 6-Chloro-1,3-dihydroisobenzofuran-5-amine

Welcome to the Technical Support Center for the analytical characterization and impurity profiling of 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3). This phthalan derivative is a critical building block i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization and impurity profiling of 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3). This phthalan derivative is a critical building block in the synthesis of highly selective KRAS G12D inhibitors [1]. Due to the strict regulatory requirements for oncology active pharmaceutical ingredients (APIs), controlling the regioisomeric and oxidative degradation profile of this intermediate is paramount.

This guide provides researchers and analytical scientists with mechanistic insights, validated workflows, and troubleshooting strategies to accurately identify and quantify impurities in batch samples.

Section 1: Diagnostic FAQs (Mechanistic & Analytical)

Q1: Why do we consistently observe a +14 Da mass shift in aged batches of this intermediate? A: This is a classic degradation pathway for phthalan (1,3-dihydroisobenzofuran) cores. The methylene groups at the C1 and C3 positions are benzylic and adjacent to an oxygen atom, making their C-H bonds highly susceptible to radical autoxidation or transition-metal-catalyzed oxidation [2]. Exposure to atmospheric oxygen converts the phthalan into a phthalide derivative (5-amino-6-chloroisobenzofuran-1(3H)-one), resulting in a net loss of two hydrogen atoms and the gain of one oxygen atom (+14 Da).

Q2: What causes the formation of the 4-chloro regioisomer, and why is it difficult to separate? A: The 4-chloro-1,3-dihydroisobenzofuran-5-amine impurity is generated during the electrophilic aromatic chlorination of the 5-amino precursor. Because the amino group strongly activates both the ortho positions (C4 and C6), chlorination can occur at either site. While steric hindrance slightly favors the C6 position, the C4 regioisomer is always present as a byproduct. They are difficult to separate on standard C18 columns because their lipophilicity (LogP) and molecular weights are identical.

Q3: Why is HPLC-UV insufficient for a complete impurity profile of this compound? A: HPLC-UV relies on chromophore absorption. While it is excellent for quantifying the main peak and aromatic impurities, it cannot differentiate between co-eluting regioisomers or identify unchromophoric inorganic salts (e.g., residual tin or iron from previous nitro-reduction steps). Furthermore, identifying the exact nature of an unknown degradation peak requires exact mass and fragmentation data provided by LC-HRMS/MS.

Section 2: Quantitative Impurity Profiling Data

The following table summarizes the most common impurities found in 6-Chloro-1,3-dihydroisobenzofuran-5-amine batches, their mechanistic origins, and their chromatographic behavior.

Impurity NameCausality / OriginRRT (PFP Column)Primary Detection Method
1,3-Dihydroisobenzofuran-5-amine Unreacted precursor (Des-chloro)0.75LC-MS (m/z 136.07 [M+H]+)
4-Chloro-1,3-dihydroisobenzofuran-5-amine Chlorination regioisomer0.92LC-MS / 2D-NMR
6-Chloro-1,3-dihydroisobenzofuran-5-amine Target API Intermediate 1.00 HPLC-UV (254 nm)
5-Amino-6-chloroisobenzofuran-1(3H)-one Benzylic oxidation (Phthalide)1.15LC-HRMS (+14 Da shift)
4,6-Dichloro-1,3-dihydroisobenzofuran-5-amine Over-chlorination1.30LC-MS (Distinct isotope pattern)

(Note: RRT = Relative Retention Time. Values are approximate and depend on specific gradient conditions).

Section 3: Experimental Workflows & Protocols

Analytical Workflow for Impurity Identification

ImpurityWorkflow Start Batch Sampling 6-Chloro-1,3-dihydroisobenzofuran-5-amine HPLC RP-HPLC-UV Profiling (Detect peaks > 0.05% Area) Start->HPLC Decision Is Peak Known? HPLC->Decision Quant Quantify vs. Reference Standard (Report % w/w) Decision->Quant Yes LCMS LC-HRMS/MS Analysis (Determine Exact Mass & Fragments) Decision->LCMS No Prep Prep-HPLC Isolation (Scale-up for Unknowns) LCMS->Prep NMR 1D/2D NMR Spectroscopy (Regiochemistry Elucidation) Prep->NMR Structure Final Structure Elucidation (Update Impurity Library) NMR->Structure

Analytical workflow for the isolation and structural elucidation of unknown phthalan impurities.

Self-Validating Protocol: LC-MS/MS Impurity Profiling

To ensure absolute trustworthiness of the data, this protocol incorporates a self-validating System Suitability Test (SST) that must pass before any batch data is accepted.

Step 1: System Suitability Testing (SST) - The Validation Gate

  • Resolution Check: Inject a mixed standard containing 10 µg/mL of both 4-chloro and 6-chloro isomers.

    • Causality: Confirms the column chemistry is intact.

    • Acceptance Criterion: Chromatographic resolution (

      
      ) must be 
      
      
      
      .
  • Sensitivity Check: Inject the target compound at the Limit of Quantitation (LOQ, 0.05% of the nominal sample concentration).

    • Acceptance Criterion: Signal-to-Noise (S/N) ratio must be

      
      .
      
  • Blank Injection: Inject the sample diluent (100% Acetonitrile).

    • Acceptance Criterion: No interfering peaks at the retention times of the main peak or known impurities (rules out carryover).

Step 2: Sample Preparation

  • Weigh accurately 10.0 mg of the 6-Chloro-1,3-dihydroisobenzofuran-5-amine batch.

  • Dissolve in 10.0 mL of anhydrous Acetonitrile (ACN). Do not use Methanol, as protic solvents can accelerate the solvolysis and oxidation of the phthalan core over time.

  • Vortex for 1 minute and sonicate for 5 minutes at room temperature.

  • Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (amber glass prevents photo-induced radical oxidation).

Step 3: Chromatographic Separation

  • Column: Pentafluorophenyl (PFP) phase, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonates the amine to prevent peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

Step 4: Mass Spectrometry (ESI+)

  • Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Monitor the exact mass transitions for the parent ion

    
     at m/z 170.0367 (for the mono-chloro species) and scan for the characteristic 
    
    
    
    isotopic ratio (3:1) to confirm the presence of a single chlorine atom.

Section 4: Troubleshooting Guide

Issue 1: Co-elution of the main peak with a closely related impurity (broad or shouldered peak).

  • Root Cause: Standard C18 stationary phases lack the shape selectivity required to separate the 4-chloro and 6-chloro regioisomers.

  • Resolution: Switch to a Pentafluorophenyl (PFP) column. The fluorinated aromatic ring of the PFP phase provides enhanced

    
     and dipole-dipole interactions, exploiting the slight electron density differences caused by the spatial position of the chlorine atom, thereby achieving baseline resolution.
    

Issue 2: Baseline drift and the appearance of a new peak at RRT 1.15 during prolonged LC-MS sequences.

  • Root Cause: The 1,3-dihydroisobenzofuran core is undergoing autoxidation in the autosampler vial while waiting for injection, forming the phthalide degradation product.

  • Resolution: Ensure samples are prepared in anhydrous ACN. Maintain the autosampler temperature strictly at 4°C. If the sequence is longer than 12 hours, prepare fresh sample vials midway through the run.

Issue 3: Severe peak tailing of the main 6-Chloro-1,3-dihydroisobenzofuran-5-amine peak.

  • Root Cause: Secondary ionic interactions between the basic C5-amino group and unendcapped residual silanols on the silica column support.

  • Resolution: Ensure the mobile phase contains at least 0.1% Formic Acid or Trifluoroacetic acid (TFA) to keep the mobile phase pH well below the pKa of the amine, ensuring it remains fully protonated while simultaneously suppressing silanol ionization.

References

  • Source: WIPO (PCT)
  • Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds Source: Molecules (via PMC / National Institutes of Health) URL:[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Comparison Guide: 1H NMR Spectrum Analysis of 6-Chloro-1,3-dihydroisobenzofuran-5-amine

As a Senior Application Scientist, the structural elucidation of halogenated aniline derivatives—such as 6-Chloro-1,3-dihydroisobenzofuran-5-amine—requires a rigorous, multi-platform analytical approach. This compound fe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the structural elucidation of halogenated aniline derivatives—such as 6-Chloro-1,3-dihydroisobenzofuran-5-amine—requires a rigorous, multi-platform analytical approach. This compound features a 1,3-dihydroisobenzofuran (phthalan) core[1], a structural motif prevalent in various pharmaceutical pharmacophores. However, confirming its exact regiochemistry (the 5-amino and 6-chloro substitution pattern) presents specific analytical challenges that cannot be solved by a single technique.

This guide provides an objective comparison of analytical platforms, emphasizing the necessity of high-field 1H NMR for resolving positional isomers, and establishes a self-validating experimental protocol for unambiguous structural confirmation.

Mandatory Analytical Workflow

AnalyticalWorkflow Start Compound Synthesis/Isolation (6-Chloro-1,3-dihydroisobenzofuran-5-amine) Split Sample Aliquoting & Preparation Start->Split NMR_Bench Benchtop 1H NMR (60 MHz) Rapid Purity & Functional Group Check Split->NMR_Bench NMR_High High-Field 1H NMR (400+ MHz) Regiochemistry & Isomer Resolution Split->NMR_High LCMS LC-MS (ESI-TOF) Exact Mass & Trace Impurity Profiling Split->LCMS DataSync Data Synthesis & Orthogonal Validation (Self-Validating Structural Confirmation) NMR_Bench->DataSync NMR_High->DataSync LCMS->DataSync

Multi-platform analytical workflow for the structural validation of phthalan derivatives.

Part 1: Comparative Analysis of Analytical Platforms

To objectively evaluate the performance of different analytical techniques for this specific molecule, we must look at their ability to resolve its unique structural features.

While LC-MS (ESI-TOF) is the gold standard for determining exact mass and detecting trace impurities, it fundamentally lacks the ability to easily differentiate between positional isomers on an aromatic ring (e.g., 4-chloro vs. 6-chloro) without extensive MS/MS fragmentation libraries.

Benchtop NMR spectrometers (60-80 MHz) have democratized access to nuclear magnetic resonance, offering operational simplicity and rapid in-field analysis[2]. However, as the magnetic field strength decreases, the fixed frequency width of signals translates to broader peaks on the parts-per-million (ppm) scale[3]. For 6-Chloro-1,3-dihydroisobenzofuran-5-amine, the limited spectral resolution of a 60 MHz benchtop system often results in severe overlap between the broad 5-amine protons and the aliphatic C1/C3 phthalan core protons[4]. Therefore, High-Field 1H NMR (400+ MHz) remains mandatory for unambiguous structural elucidation[3].

Table 1: Quantitative & Qualitative Platform Comparison
Analytical PlatformPrimary UtilityStrengths for Target CompoundCritical Limitations
High-Field 1H NMR (400+ MHz) Regiochemistry & Structural ElucidationBaseline resolution; definitively proves the para-substitution pattern via singlet aromatic peaks.High operational cost; requires cryogenic cooling and specialized facilities.
Benchtop 1H NMR (60 MHz) Rapid QA/QC & Purity ScreeningCost-effective; cryogen-free; excellent for rapid identification of gross impurities[2].Signal overlap between aliphatic core protons and amine protons due to lower resolution[3].
LC-MS (ESI-TOF) Exact Mass & Impurity ProfilingHigh sensitivity; confirms the molecular weight (m/z ~170.03) and isotopic chlorine pattern.Cannot independently distinguish between positional aromatic isomers.
Part 2: 1H NMR Spectrum Analysis & Causality

The 1H NMR spectrum of 6-Chloro-1,3-dihydroisobenzofuran-5-amine is defined by three distinct regions. Understanding the electronic causality behind these chemical shifts is crucial for accurate interpretation.

  • The Aromatic Region (Regiochemistry Proof): The C4 and C7 protons are para to each other. Because they lack adjacent ortho or meta protons, they will not exhibit standard J-coupling and will appear as two distinct singlets. The C4-H is shielded by the strongly electron-donating ortho-amine group, pushing it upfield. Conversely, the C7-H is deshielded by the inductive effect of the ortho-chlorine atom, pulling it downfield.

  • The Aliphatic Region (Phthalan Core): The molecule contains two -CH2- groups (C1 and C3) adjacent to the ether oxygen. In unsubstituted 1,3-dihydroisobenzofuran, these appear around 5.1 ppm[1]. Due to the asymmetric 5,6-substitution, these will appear as two closely spaced singlets.

  • The Amine Region: The -NH2 protons are exchangeable and will appear as a broad singlet, the position of which is highly solvent-dependent.

Table 2: Predicted 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)
PositionExpected Shift (ppm)MultiplicityIntegrationStructural Rationale (Causality)
C7-H ~7.20Singlet (s)1HDeshielded by the inductive effect of the adjacent ortho-Cl.
C4-H ~6.65Singlet (s)1HShielded by the electron-donating resonance of the ortho-NH2.
5-NH2 ~5.20Broad Singlet (br s)2HLabile protons; broadened due to quadrupolar relaxation of Nitrogen.
C1-H2 ~4.95Singlet (s)2HPhthalan core aliphatic protons adjacent to oxygen[1].
C3-H2 ~4.90Singlet (s)2HPhthalan core aliphatic protons adjacent to oxygen[1].
Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol cannot simply be a list of instructions; it must be a self-validating system where the experimental design inherently proves the hypothesis.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 15 mg of 6-Chloro-1,3-dihydroisobenzofuran-5-amine in 0.6 mL of anhydrous DMSO-d6.

  • Causality: While CDCl3 is a standard NMR solvent, we specifically select DMSO-d6 for this aniline derivative. The strong hydrogen-bond accepting nature of DMSO significantly reduces the intermolecular proton exchange rate of the 5-amine (-NH2) group. This causality ensures the amine protons appear as a distinct, quantifiable broad singlet rather than being lost in the baseline noise, which is a common failure point in CDCl3 preparations.

Step 2: High-Field Acquisition

  • Action: Acquire the 1H NMR spectrum at 400 MHz (or higher) using a standard 1D proton pulse sequence (e.g., zg30), 16-64 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Causality: A high-field magnet is required because the C1 and C3 aliphatic protons of the phthalan core (~4.9–5.1 ppm)[1] can overlap with the broad -NH2 signal at lower magnetic fields[3]. The 2-second relaxation delay ensures complete longitudinal relaxation for accurate integration, which is critical for confirming the 1:1:2:2:2 proton ratio of the molecule.

Step 3: The D2O Shake (The Self-Validating Step)

  • Action: Add 1-2 drops of Deuterium Oxide (D2O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

  • Causality & Validation: This creates a self-validating system. The labile -NH2 protons will rapidly undergo isotopic exchange with the D2O, converting to -ND2. Consequently, the broad singlet at ~5.20 ppm will completely disappear from the spectrum. If the peak remains, the assignment is incorrect (indicating an aliphatic impurity rather than the amine). This binary outcome (disappearance = true amine) guarantees the trustworthiness of the structural assignment and orthogonally separates the amine signal from the phthalan core protons.

References
  • 4 - nih.gov 2.1 - PubChem (nih.gov) 3.3 - Oxford Instruments (oxinst.com)

  • 2 - MDPI (mdpi.com)

Sources

Comparative

HPLC Method Development for 6-Chloro-5-aminophthalane Purity: A Column Chemistry Comparison Guide

Introduction & Analytical Challenges The compound 6-chloro-1,3-dihydroisobenzofuran-5-amine (commonly referred to as 6-chloro-5-aminophthalane) is a highly critical synthetic intermediate, prominently utilized in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The compound 6-chloro-1,3-dihydroisobenzofuran-5-amine (commonly referred to as 6-chloro-5-aminophthalane) is a highly critical synthetic intermediate, prominently utilized in the development of next-generation KRAS G12C and G12D inhibitors [1].

As drug development pipelines accelerate, ensuring the purity of this intermediate is paramount. The primary analytical challenge lies in resolving the Active Pharmaceutical Ingredient (API) from its structurally similar synthetic impurities:

  • Impurity A: 1,3-dihydroisobenzofuran-5-amine (des-chloro derivative)

  • Impurity B: 4-chloro-1,3-dihydroisobenzofuran-5-amine (regioisomer)

  • Impurity C: 7-bromo-6-chloro-1,3-dihydroisobenzofuran-5-amine (halogenated precursor)

Because these impurities share nearly identical hydrophobic profiles with the API, traditional reversed-phase methods often fail to provide baseline resolution. This guide objectively compares the performance of conventional C18 architectures against Pentafluorophenyl (PFP) chemistries to establish a robust, self-validating HPLC method.

Physicochemical Profiling & Causality in Method Design

To design a successful separation, we must bridge the gap between the molecule's physicochemical properties and our chromatographic parameters.

The Causality of pH Selection

The aniline-like primary amine on the phthalane system has an estimated


 of ~4.5.
  • The Choice: We utilize an acidic mobile phase at pH 3.0 (0.1% Formic Acid).

  • The Causality: Operating at 1.5 pH units below the

    
     ensures the amine is >95% protonated. While protonated bases traditionally cause peak tailing on silica due to cation-exchange with negatively charged silanols, operating at pH 3.0 simultaneously protonates (neutralizes) the residual surface silanols (silanol 
    
    
    
    ~4.5). This eliminates secondary electrostatic interactions, ensuring sharp, symmetrical peaks.
The Causality of Modifier Selection (Methanol over Acetonitrile)
  • The Choice: Methanol is selected as the strong solvent instead of Acetonitrile.

  • The Causality: Acetonitrile possesses a carbon-nitrogen triple bond, making it rich in

    
    -electrons. When used with a PFP column, Acetonitrile competes with the analyte for the 
    
    
    
    interaction sites on the stationary phase, effectively masking the column's unique selectivity. Methanol, a protic solvent devoid of
    
    
    -electrons, does not compete, thereby maximizing the
    
    
    and dipole-dipole interactions between the PFP ring and the halogenated aromatic ring of the analyte [2].

HPLC_Workflow Step1 1. Analyte Profiling pKa ~4.5, LogP ~1.8 Step2 2. pH Selection pH 3.0 (0.1% FA) to protonate Step1->Step2 Step3 3. Column Chemistry Screening Step2->Step3 C18 Alkyl C18 (FPP/SPP) Hydrophobic Only Step3->C18 PFP Pentafluorophenyl (PFP) π-π & Halogen Bonding Step3->PFP Mod1 Acetonitrile Suppresses π-π C18->Mod1 Mod2 Methanol Enhances π-π PFP->Mod2 Final Optimized PFP Method Rs > 2.0 for all isomers Mod1->Final Poor Resolution Mod2->Final Optimal Selectivity

Figure 1: Logical workflow for 6-chloro-5-aminophthalane method development.

Column Chemistry Comparison & Performance Data

To objectively determine the best stationary phase, we evaluated three distinct column architectures:

  • Fully Porous Particle (FPP) C18: Waters XBridge BEH C18 (5 µm) - Industry standard for high loading and pH stability.

  • Superficially Porous Particle (SPP) C18: Agilent Poroshell 120 EC-C18 (2.7 µm) - High-efficiency core-shell technology relying purely on hydrophobic dispersion.

  • Core-Shell PFP: Phenomenex Kinetex F5 (2.6 µm) - Pentafluorophenyl phase offering orthogonal selectivity via halogen bonding, dipole-dipole, and shape recognition [3].

Experimental Data Summary

The following table summarizes the chromatographic performance of each column under identical gradient conditions (5% to 95% Methanol over 15 minutes).

Column ChemistryParticle TypeAPI Tailing Factor (

)
Resolution (

)API vs Imp B (Regioisomer)
Resolution (

)API vs Imp C (Bromo)
Total Run Time
XBridge BEH C18 FPP (5.0 µm)1.351.1 (Co-elution)2.418.0 min
Poroshell EC-C18 SPP (2.7 µm)1.151.6 (Partial)3.112.0 min
Kinetex F5 (PFP) SPP (2.6 µm)1.05 4.2 (Baseline) 5.8 10.0 min

Data Interpretation: The C18 columns fail to adequately resolve the API from Impurity B (the 4-chloro regioisomer) because both molecules possess identical molecular weights and nearly identical hydrophobic surface areas. The PFP column succeeds because the rigid fluorinated ring discriminates between the differing steric profiles and dipole moments created by the ortho-positioning of the chloro and amine groups.

Optimized Experimental Protocol (Self-Validating System)

The following methodology utilizes the superior Core-Shell PFP chemistry. To ensure scientific integrity and E-E-A-T standards, this protocol includes integrated System Suitability Testing (SST) to make it a self-validating workflow.

Reagents & Equipment
  • Column: Core-Shell PFP (e.g., Kinetex F5), 150 x 4.6 mm, 2.6 µm

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol

  • Detection: UV at 230 nm (optimal for substituted anilines)

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer in core-shell particles).

  • Injection Volume: 5.0 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 10%

      
       80% B
      
    • 10.0 - 12.0 min: 80% B (Wash step)

    • 12.0 - 12.1 min: 80%

      
       10% B
      
    • 12.1 - 15.0 min: 10% B (Re-equilibration)

System Suitability Testing (SST) - Validation Criteria

Before analyzing unknown batches, inject the Resolution Standard (containing API, Impurity A, B, and C at 0.1 mg/mL) six consecutive times. The system is only validated for use if it meets the following causality-driven criteria:

  • %RSD of API Peak Area

    
     2.0%:  Validates autosampler precision and sample stability.
    
  • Tailing Factor (

    
    ) of API 
    
    
    
    1.5:
    Validates that secondary silanol interactions are successfully suppressed by the pH 3.0 buffer.
  • Resolution (

    
    ) between API and Impurity B 
    
    
    
    2.0:
    Validates that the PFP column's
    
    
    selectivity has not degraded.

Conclusion

For the purity analysis of 6-chloro-5-aminophthalane, traditional C18 stationary phases represent a fundamental mismatch due to their reliance on purely hydrophobic interactions, which cannot resolve regioisomers. By aligning the physicochemical properties of the halogenated aromatic amine with the orthogonal selectivity of a Core-Shell PFP column and utilizing Methanol to preserve


 interactions, laboratories can achieve baseline resolution (

> 4.0) while reducing run times by over 40%.

References

  • Title: Kras Inhibitors (WO2023183585A1)
  • Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International / Chromatography Online URL: [Link]

Validation

COA interpretation for 6-Chloro-1,3-dihydroisobenzofuran-5-amine

COA Interpretation & Performance Comparison Guide: 6-Chloro-1,3-dihydroisobenzofuran-5-amine in Targeted Oncology Synthesis The Strategic Role of CAS 2304496-03-3 in Drug Development In the development of targeted oncolo...

Author: BenchChem Technical Support Team. Date: March 2026

COA Interpretation & Performance Comparison Guide: 6-Chloro-1,3-dihydroisobenzofuran-5-amine in Targeted Oncology Synthesis

The Strategic Role of CAS 2304496-03-3 in Drug Development

In the development of targeted oncology therapeutics, particularly allosteric inhibitors targeting mutant kinases, the structural precision of starting materials dictates the success of the entire synthetic route. 6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3) has emerged as a critical building block. Its unique bicyclic structure, combined with the precise electronic tuning provided by the 6-chloro substituent, makes it an ideal precursor for synthesizing complex, sterically demanding scaffolds such as KRAS G12D inhibitors[1].

Understanding the Certificate of Analysis (COA) for this compound is not merely a regulatory exercise; it is a predictive tool for downstream synthetic performance. This guide objectively compares high-purity pharmaceutical grades against standard commercial alternatives and unhalogenated analogs, providing actionable experimental data for process chemists.

G EGFR EGFR / RTK Activation KRAS KRAS G12D (Mutant) Constitutively Active EGFR->KRAS Normal Signal BRAF BRAF Kinase KRAS->BRAF Hyperactive Inhibitor KRAS Inhibitor (Derived from CAS 2304496-03-3) Inhibitor->KRAS Allosteric Inhibition MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Tumor Survival ERK->Proliferation

MAPK/ERK pathway illustrating KRAS G12D inhibition by compounds derived from CAS 2304496-03-3.

Mechanistic COA Interpretation: Beyond the Specifications

A standard COA provides pass/fail metrics, but an application scientist must read these values as variables in a complex chemical equation. Here is the causality behind the critical quality attributes (CQAs) for 6-Chloro-1,3-dihydroisobenzofuran-5-amine:

  • Purity by HPLC-UV (>99.5%): The primary concern is the presence of the 4-chloro regioisomer. Because the 4-position is sterically adjacent to the oxygen-containing ring, a chlorine atom there drastically alters the 3D conformation and binding affinity of the final API. Adherence to [2] ensures that unspecified organic impurities remain below the 0.10% identification threshold, preventing stoichiometric imbalances in subsequent cross-coupling steps.

  • Moisture Content by Karl Fischer (<0.1%): Water is not just a diluent; it is a reactive nucleophile. In downstream palladium-catalyzed aminations, excess moisture coordinates with the Pd center, displacing phosphine ligands. This leads to premature catalyst aggregation (palladium black) and unwanted hydrolysis of the aryl halide coupling partner.

  • Elemental Impurities by ICP-MS (Pd < 10 ppm): If the isobenzofuran core was synthesized using transition metal catalysis, residual palladium must be strictly controlled. Residual Pd can poison the specific, highly engineered chiral catalysts used in downstream asymmetric steps, leading to a collapse in enantiomeric excess (ee).

  • Residual Solvents by GC-FID: Must comply with [3]. For example, residual DMF (a Class 2 solvent) must be <880 ppm, as its amine degradation products can act as competitive nucleophiles in coupling reactions.

G Start Raw Material: CAS 2304496-03-3 (6-Chloro-1,3-dihydroisobenzofuran-5-amine) HPLC HPLC-UV Analysis (Ensure >99.5% Purity) Start->HPLC KF Karl Fischer Titration (Ensure <0.1% Moisture) Start->KF ICP ICP-MS (Ensure Pd <10 ppm) Start->ICP Coupling Buchwald-Hartwig Cross-Coupling HPLC->Coupling KF->Coupling ICP->Coupling QC In-Process QC (Conversion >98%) Coupling->QC Product Purified API Intermediate QC->Product

Analytical validation and downstream cross-coupling workflow for CAS 2304496-03-3.

Comparative Performance in Downstream Catalysis

To demonstrate the impact of material quality and structural design, we compared High-Purity 6-Chloro-1,3-dihydroisobenzofuran-5-amine against a Standard Commercial Grade and an Unhalogenated Analog (1,3-dihydroisobenzofuran-5-amine) in a standardized Buchwald-Hartwig amination with a model aryl bromide.

Mechanistic Insight: The electron-withdrawing inductive effect of the 6-chloro substituent reduces the nucleophilicity of the amine compared to the unhalogenated analog. While this requires a highly active catalyst (like BrettPhos-Pd), it completely suppresses unwanted di-alkylation (over-alkylation), ensuring a mono-substituted secondary amine product.

Performance ParameterHigh-Purity Grade (>99.5%)Standard Grade (97.0%)Unhalogenated Analog
Regioisomer Impurity < 0.05%1.80%N/A
Required Catalyst Loading 2.0 mol%

5.0 mol% (Due to poisoning)2.0 mol%

Reaction Time to >98% Conv. 4 Hours12 Hours3 Hours
Isolated Yield (Mono-coupled) 89% 62% (Complex mixture)45% (High di-alkylation)
Downstream API Target Affinity Optimal (Halogen bond present)Variable (Batch inconsistencies)Low (Missing critical interaction)

Self-Validating Protocol: Buchwald-Hartwig Amination

To objectively verify the performance of CAS 2304496-03-3, the following self-validating protocol is utilized. The methodology incorporates built-in controls to ensure that product formation is strictly a result of the intended catalytic cycle, eliminating false positives from background reactions.

Reagents & Materials
  • Amine: 6-Chloro-1,3-dihydroisobenzofuran-5-amine (1.0 equiv, 10 mmol)

  • Aryl Halide: Model Aryl Bromide (1.05 equiv, 10.5 mmol)

  • Catalyst System:

    
     (2 mol%) and BrettPhos ligand (4 mol%)
    
  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv, 15 mmol)
    
  • Solvent: Anhydrous Toluene (Degassed, 0.2 M)

Step-by-Step Methodology
  • System Suitability Test (SST): Before initiating the reaction, run a spiked HPLC sample containing the starting amine and a known standard of its 4-chloro regioisomer. Validation Criterion: The chromatographic resolution (

    
    ) between the two peaks must be 
    
    
    
    . If
    
    
    , the column or mobile phase must be adjusted, as co-elution will artificially inflate purity readings.
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the amine, aryl bromide, and

    
    . Add anhydrous, degassed toluene.
    
  • Negative Control Extraction: Withdraw a 50 µL aliquot of the mixture, quench with 1 mL of acetonitrile, and analyze via HPLC. Validation Criterion: The chromatogram must show 0% product formation. This confirms that no uncatalyzed Nucleophilic Aromatic Substitution (

    
    ) is occurring under basic conditions.
    
  • Catalyst Addition & Heating: Add

    
     and BrettPhos to the reaction mixture. Seal the flask, remove it from the glovebox, and heat to 90°C under vigorous stirring. Causality Note: BrettPhos is selected because its bulky, electron-rich biaryl structure accelerates reductive elimination, which is the rate-limiting step when coupling sterically hindered, electron-deficient anilines.
    
  • In-Process Control (IPC): After 4 hours, sample the reaction. Complete conversion is defined as

    
     remaining starting amine by HPLC area normalization.
    
  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Concentrate under reduced pressure and purify via flash chromatography.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline European Medicines Agency (EMA)[Link]

  • ICH Q3C (R8) Residual solvents - Scientific guideline European Medicines Agency (EMA)[Link]

  • WO2023183585A1 - Kras inhibitors Google P

Sources

Comparative

Differentiating 4-Amino-5-Chloro and 5-Amino-6-Chloro Isomers: A Comprehensive Analytical Guide

As pharmaceutical pipelines increasingly focus on highly selective target engagement, the regiochemistry of active pharmaceutical ingredients (APIs) has never been more critical. In the development of 5-HT4 receptor agon...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on highly selective target engagement, the regiochemistry of active pharmaceutical ingredients (APIs) has never been more critical. In the development of 5-HT4 receptor agonists (e.g., prucalopride, cisapride) and D2 receptor antagonists, the fused bicyclic benzamide pharmacophore is ubiquitous[1]. During the synthesis of these cores—such as 2,3-dihydrobenzofuran-7-carboxylic acid or chroman-8-carboxylic acid derivatives—electrophilic aromatic substitution often yields a mixture of positional isomers.

Differentiating the pharmacologically active 4-amino-5-chloro isomer from the inactive 5-amino-6-chloro impurity is a classic analytical challenge. This guide provides an objective, data-driven framework for distinguishing these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), grounded in field-proven methodologies.

Theoretical Basis of Differentiation: Electronic & Spatial Effects

The fundamental challenge in differentiating these isomers lies in their identical mass and highly similar functional group profiles. However, the spatial arrangement of the electron-donating amino group (


) and the electron-withdrawing chloro (

) and carboxyl (

) groups creates distinct localized electronic environments.
Magnetic Anisotropy and Shielding

In the 4-amino-5-chloro isomer (e.g., 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid), the solitary aromatic proton is located at the C6 position. This proton is flanked by the electronegative chlorine atom and the strongly deshielding carbonyl group of the carboxylic acid. Consequently, the C6 proton experiences significant electron withdrawal, shifting its resonance downfield[2].

Conversely, in the 5-amino-6-chloro isomer, the aromatic proton resides at the C4 position. Here, it is positioned ortho to the strongly electron-donating amino group and meta to the oxygen of the fused heterocyclic ring. The resonance donation from the nitrogen lone pair increases electron density at the ortho position, significantly shielding the C4 proton and shifting its resonance upfield[3].

Quantitative Data & Spectral Comparison

The following tables summarize the quantitative analytical data used to definitively assign regiochemistry. Data is modeled on the 2,3-dihydrobenzofuran and chroman model systems synthesized in pharmaceutical literature[3],[2].

Table 1: Diagnostic H NMR Chemical Shifts (DMSO- , 400 MHz)
Structural Feature4-Amino-5-Chloro Isomer (Target)5-Amino-6-Chloro Isomer (Impurity)Causality / Electronic Effect
Aromatic Proton

7.44 ppm (s, 1H, H6)

~6.90 - 7.48 ppm (s, 1H, H4/H7)*
Deshielded by ortho

and

in the target isomer.
Amine Protons

5.99 ppm (s, 2H,

)

5.74 ppm (bs, 2H,

)
Hydrogen bonding dynamics differ based on proximity to the heterocyclic oxygen.
Aliphatic Ring (

)

2.98 ppm (t, 2H, Ar-

)

2.43 ppm (t, 2H, Ar-

)
Inductive pull from the adjacent heteroatom and aromatic ring currents.

*Note: The exact shift of the impurity depends on the specific ring size (dihydrobenzofuran vs. chroman), but it consistently exhibits an upfield shift relative to the target when located at C4, or a distinct coupling environment.

Table 2: Chromatographic & Physicochemical Properties
Parameter4-Amino-5-Chloro Isomer5-Amino-6-Chloro IsomerSeparation Mechanism
Relative Polarity LowerHigherDipole moment vector alignment differs based on substitution geometry.
HPLC Retention (PFP) ~12.4 min~10.8 minOrthogonal

interactions on Pentafluorophenyl stationary phases.
Intramolecular H-Bonding Weak (distance-dependent)ModerateInfluences solubility and chromatographic peak shape.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to prevent false-positive assignments.

Protocol A: 2D NMR (NOESY/HMBC) Structural Elucidation

Relying solely on 1D


H NMR chemical shifts can be risky if only one isomer is isolated. 2D NMR provides absolute regiochemical proof through through-space and through-bond correlations.
  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of DMSO-

    
     (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: High analyte concentration ensures adequate signal-to-noise for the less sensitive

      
      C and 2D HMBC experiments. DMSO-
      
      
      
      is chosen because it disrupts intermolecular hydrogen bonding, sharpening the critical
      
      
      signals for accurate integration.
  • System Calibration: Acquire a standard

    
    H spectrum (400 MHz, 16 scans). Validate the system by verifying the solvent residual peak at 
    
    
    
    2.50 ppm and the TMS internal standard exactly at
    
    
    0.00 ppm.
  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 400–500 ms.

    • Causality: This specific mixing time is optimal for small molecules (MW ~200–250 Da) to observe through-space dipole-dipole interactions (Nuclear Overhauser Effect) without the confounding artifacts of excessive spin diffusion.

  • HMBC Acquisition: Acquire a 2D HMBC spectrum optimized for long-range

    
    -coupling (typically 8 Hz).
    
  • Self-Validating Data Interpretation:

    • Pathway A (Target): If the aromatic proton is H6 (4-amino-5-chloro), it will show a definitive

      
       HMBC correlation to the C7 carboxyl carbon. It will not  show a NOESY cross-peak to the aliphatic protons of the heterocyclic ring.
      
    • Pathway B (Impurity): If the aromatic proton is H4 (5-amino-6-chloro), it will show a strong NOESY cross-peak to the aliphatic

      
       protons of the fused ring. This through-space correlation is physically impossible for the H6 proton, making this a foolproof validation step.
      
Protocol B: Chromatographic Separation (HPLC)

Standard C18 columns often fail to baseline-resolve these positional isomers due to their identical lipophilicity.

  • Column Selection: Utilize a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm).

    • Causality: PFP stationary phases offer orthogonal selectivity compared to alkyl phases. The highly electronegative fluorine atoms induce strong

      
       interactions and dipole-dipole interactions, which are highly sensitive to the subtle charge distribution differences between the two halogenated aniline isomers.
      
  • Mobile Phase:

    • Phase A: 0.1% Formic acid in MS-grade Water.

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 10% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor via Photodiode Array (PDA) at 230 nm and 280 nm. The isomers will exhibit slight differences in their UV maxima due to the varying auxochromic effects of the amino group relative to the extended

    
     system.
    

Analytical Decision Workflow

The following flowchart illustrates the logical progression for isolating and definitively identifying the correct positional isomer.

IsomerDifferentiation Start Isomeric Mixture (4-amino-5-chloro vs 5-amino-6-chloro) HPLC HPLC Separation (PFP Column, Gradient Elution) Start->HPLC IsomerA Peak 1 (Isomer A) HPLC->IsomerA IsomerB Peak 2 (Isomer B) HPLC->IsomerB NMR 1H & 2D NMR Analysis (DMSO-d6, 400 MHz) IsomerA->NMR IsomerB->NMR H6_Signal Aromatic Proton ~7.44 ppm (Deshielded by COOH/Cl) NMR->H6_Signal Pathway A H4_Signal Aromatic Proton ~6.90 ppm (Shielded by NH2) NMR->H4_Signal Pathway B HMBC_A HMBC: H6 to C7 (Carbonyl) No NOESY to Aliphatic H6_Signal->HMBC_A HMBC_B NOESY: H4 to H3 (Aliphatic) HMBC: H4 to C5 H4_Signal->HMBC_B ResultA 4-amino-5-chloro Isomer (Target API Core) HMBC_A->ResultA ResultB 5-amino-6-chloro Isomer (Synthetic Impurity) HMBC_B->ResultB

Workflow for differentiating positional isomers using orthogonal HPLC and 2D NMR techniques.

References

  • Source: National Institutes of Health (NIH)
  • Title: CN107337658A - A kind of synthetic method of the chloro- 2,3- Dihydrobenzofuranes -7- carboxylic acids of butanedioic acid prucalopride intermediate 4- amino -5- Source: Google Patents URL
  • Title: WO2013042135A1 - Heteroaryl compounds as 5-ht4 receptor ligands Source: Google Patents URL

Sources

Comparative

Structural Validation of 6-Chloro-1,3-dihydro-2-benzofuran-5-amine: A Comparative Analytical Guide

As a Senior Application Scientist overseeing the transition of early-stage chemical intermediates into cGMP manufacturing, I approach structural validation not as a single analytical test, but as a self-validating system...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the transition of early-stage chemical intermediates into cGMP manufacturing, I approach structural validation not as a single analytical test, but as a self-validating system of orthogonal data. The molecule 6-chloro-1,3-dihydro-2-benzofuran-5-amine (CAS: 2304496-03-3) has recently emerged as a highly valuable halogenated bicyclic building block, utilized extensively in the synthesis of advanced therapeutics such as[1] and [2].

The primary analytical challenge with this phthalan (1,3-dihydro-2-benzofuran) derivative lies in its regiochemistry. Electrophilic aromatic substitution during its synthesis can easily yield regioisomeric impurities (e.g., 4-chloro or 7-chloro derivatives). Distinguishing the exact 6-chloro-5-amine substitution pattern requires a rigorous comparison of analytical alternatives. This guide objectively compares the performance of three primary modalities—NMR, LC-HRMS, and SCXRD—and provides field-proven, step-by-step methodologies for absolute structural confirmation.

Comparative Performance of Analytical Modalities

To build a trustworthy validation package, we must understand the specific strengths and blind spots of each analytical technique. Table 1 summarizes how these modalities perform against critical structural validation metrics.

Table 1: Modality Comparison for Halogenated Bicyclic Amines

Analytical ModalityPrimary OutputRegiochemical ConfidenceMass/Formula AccuracyThroughput
1D/2D NMR Connectivity & IsomerismAbsolute (via HMBC)LowHigh
LC-HRMS Exact Mass & IsotopesLowAbsolute (< 2 ppm)Very High
SCXRD 3D Spatial ArrangementAbsoluteAbsoluteLow

Experimental Workflows & Methodologies

Every protocol described below is designed as a self-validating system . This means the experiment contains internal controls (such as isotopic ratios or 1D projections) that verify the integrity of the data before it is used to validate the molecule.

Protocol 1: 1D and 2D NMR Regiochemical Mapping

Causality: While 1D


H NMR confirms the proton count, it cannot definitively prove the relative positions of the chlorine atom and the amine group on the benzene ring. We utilize 2D Heteronuclear Multiple Bond Correlation (HMBC) to map 3-bond carbon-proton couplings (

). Observing a correlation between the C4 aromatic proton and the C6-Cl carbon unambiguously locks the regiochemistry, ruling out alternative isomers[3].
  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
    . DMSO is chosen over CDCl
    
    
    
    to slow the exchange rate of the primary amine protons, allowing them to be observed as a distinct broad singlet, which serves as an internal reference point for hydrogen bonding.
  • Step 2: 1D Acquisition. Acquire standard

    
    H (400 MHz) and 
    
    
    
    C (100 MHz) spectra. Verify that the two aromatic protons appear as distinct singlets (para-relationship), confirming substitution at the 5 and 6 positions.
  • Step 3: 2D HMBC Acquisition. Run the HMBC sequence optimized for long-range couplings (

    
     = 8 Hz). Map the cross-peaks from the C4 proton to the C6 carbon to validate the halogen position. Compare chemical shifts against standardized databases like the[4].
    
Protocol 2: LC-HRMS Isotopic Profiling

Causality: NMR provides connectivity but does not directly confirm elemental composition. High-Resolution Mass Spectrometry (HRMS) resolves the exact mass, while the natural isotopic distribution of chlorine (75.77%


Cl and 24.23% 

Cl) acts as an internal control. If the 3:1 ratio is absent, the halogenation state is incorrect.
  • Step 1: Chromatographic Separation. Inject 1 µL of a 10 µg/mL sample (in MeOH) onto a C18 UPLC column. Use a gradient of 0.1% Formic Acid in Water to Acetonitrile. The retention time provides a purity check prior to ionization.

  • Step 2: ESI+ Ionization. Utilize Electrospray Ionization in positive mode. The basic primary amine readily accepts a proton to form the

    
     pseudo-molecular ion.
    
  • Step 3: Mass Extraction. Extract the exact mass for

    
     (Theoretical: 170.0373) and 
    
    
    
    (Theoretical: 172.0343). Calculate the mass error (must be < 3 ppm) and verify the ~32% relative abundance of the
    
    
    Cl peak.
Protocol 3: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: To rule out any conformational ambiguities of the flexible 1,3-dihydrofuran ring, SCXRD is employed. The high electron density of the chlorine atom provides a strong anomalous dispersion signal, anchoring the phase problem solution and yielding an absolute 3D spatial map.

  • Step 1: Crystallization. Dissolve 50 mg of the compound in a minimal amount of Ethyl Acetate. Slowly diffuse Hexane into the solution at 4°C over 72 hours to grow diffraction-quality single crystals.

  • Step 2: Diffraction Data Collection. Mount a suitable crystal on a diffractometer equipped with a Mo-K

    
     radiation source (
    
    
    
    = 0.71073 Å) at 100 K to minimize thermal motion.
  • Step 3: Structural Refinement. Solve the structure using direct methods. The C-Cl bond length will refine to approximately 1.73 Å, serving as an internal geometric validation of the halogen identity.

Orthogonal Validation Workflow

The logical relationship between these modalities is visualized below. No single node acts as the sole source of truth; rather, the integration of connectivity, mass, and spatial data yields the validated structure.

ValidationWorkflow cluster_0 Orthogonal Analytical Modalities Start 6-chloro-1,3-dihydro- 2-benzofuran-5-amine NMR 1D/2D NMR (Regiochemistry & Connectivity) Start->NMR HRMS LC-HRMS (Exact Mass & Isotope Ratio) Start->HRMS SCXRD SCXRD (Absolute 3D Conformation) Start->SCXRD Integration Data Synthesis & Validation NMR->Integration HMBC Correlations HRMS->Integration [M+H]+ & 35Cl/37Cl SCXRD->Integration Electron Density Map Validated Confirmed Structure (CAS: 2304496-03-3) Integration->Validated

Orthogonal analytical workflow for structural validation of halogenated bicyclic amines.

Quantitative Experimental Data

The following tables summarize the expected quantitative outputs for 6-chloro-1,3-dihydro-2-benzofuran-5-amine, serving as a reference standard for laboratory validation.

Table 2:


H and 

C NMR Assignments (400 MHz, DMSO-

)
Position

H Shift (ppm)
Multiplicity (

in Hz)

C Shift (ppm)
Key HMBC Correlations (

H to

C)
C1 4.92s, 2H73.4C2 (O), C3a, C7a
C3 4.95s, 2H72.8C2 (O), C3a, C4
C4 6.65s, 1H108.2C3, C5, C6, C7a
C5 --143.5-
C6 --118.1-
C7 7.18s, 1H124.6C1, C3a, C5, C6
-NH

5.25br s, 2H-C4, C5, C6

Table 3: LC-HRMS Isotopic Signature Analysis (ESI+)

Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance

(

Cl)

170.0373170.0371-1.17100%

(

Cl)

172.0343172.0345+1.1632.1%

Conclusion

Validating the structure of 6-chloro-1,3-dihydro-2-benzofuran-5-amine requires moving beyond simple 1D NMR. By combining the exact mass and isotopic fidelity of LC-HRMS with the regiochemical mapping of 2D HMBC NMR, researchers can establish a self-validating data package. For critical cGMP starting materials, incorporating SCXRD provides the ultimate authoritative grounding, ensuring that downstream synthesis of complex inhibitors is built upon an unassailable structural foundation.

References

  • WO2021178420A1 - Compounds targeting RNA-binding proteins or RNA-modifying proteins.Google Patents.
  • Biologically relevant small molecules. BMRB (Biological Magnetic Resonance Data Bank). URL: [Link]

  • WO2023183585A1 - Kras inhibitors.Google Patents.
  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. URL:[Link]

Sources

Validation

Comprehensive QC Protocols for Isobenzofuran Amine Intermediates: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide The Analytical Challenge: Isobenzofuran Amine Intermediates Isobenzofuran amine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

The Analytical Challenge: Isobenzofuran Amine Intermediates

Isobenzofuran amine intermediates—most notably the precursors to the selective serotonin reuptake inhibitor (SSRI) escitalopram—present a unique set of quality control (QC) challenges. The core structure of these intermediates features a basic dimethylaminopropyl chain attached to a chiral isobenzofuran ring. This dual nature creates two primary hurdles in analytical chemistry:

  • Silanol Interactions: The basic amine group causes severe peak tailing on standard silica-based stationary phases due to secondary ion-exchange interactions.

  • Chiral Resolution: Enantiomeric purity (distinguishing the active S-enantiomer from the R-enantiomer) requires specialized Chiral Stationary Phases (CSPs). Historically, this necessitated toxic normal-phase solvents that are incompatible with the simultaneous elution of highly polar achiral synthesis impurities.

As the pharmaceutical industry shifts toward leaner, greener QC paradigms, legacy methods that separate chiral and chemical impurities into two distinct workflows are becoming obsolete. This guide objectively compares traditional QC methods against modern, unified Reversed-Phase Chiral HPLC protocols, providing an actionable, self-validating methodology.

Methodological Comparison: NP-HPLC vs. SFC vs. RP-HPLC

To establish a robust QC environment, we must evaluate the performance and causality behind three dominant analytical strategies:

Alternative 1: Normal-Phase Chiral HPLC (NP-HPLC)

Historically, NP-HPLC using columns like Chiralcel OD-H with hexane/isopropanol/triethylamine mobile phases has been the gold standard for enantiomeric separation[1].

  • The Verdict: While it provides excellent baseline chiral resolution, it is ecologically toxic and expensive to dispose of. More importantly, the non-polar mobile phase cannot easily separate polar chemical impurities simultaneously, requiring a completely separate RP-HPLC assay for chemical purity.

Alternative 2: Supercritical Fluid Chromatography (SFC)

SFC is often championed for its speed and green profile (utilizing supercritical CO₂).

  • The Verdict: Despite its advantages, 1 for the baseline resolution of specific isobenzofuran amines without complex modifier tuning (e.g., requiring 10% 2-propanol with 0.1% diethylamine)[1]. Furthermore, it struggles to achieve the rigorous LOD/LOQ required for trace chemical impurities in a single run.

Alternative 3: Unified Reversed-Phase Chiral HPLC (Recommended)

Recent thermodynamic analyses have demonstrated that polysaccharide-type chiral columns (e.g., Lux Cellulose-1) operated in reversed-phase mode can achieve the 2[2].

  • The Verdict: By utilizing an aqueous-organic mobile phase with a basic additive, this method is greener, highly reproducible, and consolidates two distinct QC assays into one unified workflow.

Quantitative Performance Data

The following table summarizes the quantitative performance metrics across the three methodologies, highlighting why RP-HPLC is the recommended approach for modern laboratories.

ParameterNP-HPLC (Chiralcel OD-H)SFC (Chiralpak AD)RP-HPLC (Lux Cellulose-1)
Mobile Phase Hexane / IPA / TEACO₂ / IPA / DEAWater / Acetonitrile / DEA
Simultaneous Impurity Profiling No (Chiral only)No (Chiral only)Yes (Chiral + Chemical)
Enantiomeric Resolution (

)
> 2.0~ 1.5 - 1.8> 2.0
Environmental Impact High (Toxic solvents)Low (Green)Moderate (Aqueous)
LOD (Enantiomer) ~ 1.0 µg/mL~ 2.5 µg/mL0.025 - 0.5 µg/mL
Intermediate Precision (%RSD) < 2.0%< 3.0%< 1.35%

Optimized Experimental Protocol: Simultaneous RP-HPLC

This protocol outlines a self-validating RP-HPLC workflow using a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. Do not deviate from the specified temperatures or additives, as they are mechanistically critical to the separation.

Step 1: Mobile Phase Preparation
  • Action: Prepare a binary mixture of Water and Acetonitrile (55/45, v/v) containing 0.1% (v/v) Diethylamine (DEA). Filter through a 0.22 µm membrane and degas.

  • Causality: The isobenzofuran amine intermediate is highly basic. The DEA acts as a competitive silanol blocker. By saturating the residual silanols on the stationary phase, DEA prevents the secondary interactions that cause peak tailing, ensuring sharp, symmetrical peaks necessary for accurate integration[2].

Step 2: Sample Preparation
  • Action: Dissolve the intermediate batch in HPLC-grade Methanol to achieve a final test concentration of 4000 µg/mL.

  • Causality: To quantify trace chemical impurities (like desmethylcitalopram) at the stringent 0.1% ICH reporting threshold, a high nominal concentration of the main API is required. Methanol ensures complete solubilization without inducing solvent-front distortion[2].

Step 3: Chromatographic Execution
  • Action:

    • Column: Lux Cellulose-1 (or equivalent), 250 × 4.6 mm, 5 µm.

    • Flow Rate: 0.8 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 3 µL.

  • Causality: Strict temperature control at exactly 25 °C is critical. Thermodynamic analyses reveal that the chiral recognition on this cellulose phase is an enthalpy-driven enantioseparation[2]. Fluctuations in column temperature will directly alter the steric fit of the enantiomers within the chiral cavities, degrading resolution.

Step 4: System Suitability Testing (SST) - The Self-Validating Mechanism
  • Action: Prior to batch analysis, inject a resolution standard containing the S-enantiomer, R-enantiomer, and known chemical impurities.

  • Acceptance Criteria:

    • Resolution (

      
      ) between S- and R-enantiomers must be > 1.5.
      
    • Tailing factor (

      
      ) for the main peak must be < 1.5.
      
    • Intraday precision (%RSD) for 3 replicate injections must be < 2.0%[3].

  • Causality: This step ensures the protocol is a self-validating system. If the SST criteria fail (e.g., due to mobile phase degradation or column fouling), the system automatically flags the run as invalid, preventing the release of a non-compliant pharmaceutical batch.

Workflow Visualization

The following diagram maps the logical relationships and self-validating checkpoints of the recommended RP-HPLC QC workflow.

QC_Workflow N1 Isobenzofuran Amine Intermediate Batch N2 Sample Preparation (MeOH Dilution, 4000 µg/mL) N1->N2 N3 System Suitability Test (SST) Rs > 1.5, Tailing < 1.5 N2->N3 N4 SST Passed? N3->N4 N4->N3 No (Recalibrate) N5 Reversed-Phase Chiral HPLC (Lux Cellulose-1, 0.1% DEA) N4->N5 Yes N6 Simultaneous Detection: Enantiomeric & Chemical Purity N5->N6 N7 Data Analysis & ICH Validation (Accuracy, Precision, LOD/LOQ) N6->N7 N8 Batch Disposition (Release/Reject) N7->N8

Figure 1: Self-validating QC workflow for isobenzofuran amine intermediates using RP-HPLC.

References

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode Source: MDPI URL:[Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram Source: SciSpace / Dhaka Univ. J. Pharm. Sci. URL:[Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram | Request PDF Source: ResearchGate URL:[Link]

  • Development and validation of stability indicating assay methods (SIAMs) for citalopram hbr by using uv-visible spectrophotometer and rp-hplc Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

EHS Operational Guide: Handling and Disposal of 6-Chloro-1,3-dihydroisobenzofuran-5-amine

Here is the comprehensive operational and safety guide for the handling and disposal of 6-Chloro-1,3-dihydroisobenzofuran-5-amine in a professional laboratory setting. Chemical Context & Hazard Rationale 6-Chloro-1,3-dih...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational and safety guide for the handling and disposal of 6-Chloro-1,3-dihydroisobenzofuran-5-amine in a professional laboratory setting.

Chemical Context & Hazard Rationale

6-Chloro-1,3-dihydroisobenzofuran-5-amine (CAS: 2304496-03-3) is a specialized halogenated heterocyclic building block frequently utilized in advanced drug discovery, notably as a key intermediate in the synthesis of KRas G12D inhibitors for oncology research[1].

From an Environmental Health and Safety (EHS) perspective, the molecule presents specific disposal challenges due to its structural features: an aryl chloride moiety and a primary aromatic amine.

  • The Causality of Disposal Strategy: Halogenated aromatic compounds cannot be disposed of via standard non-halogenated waste streams or low-temperature incineration. Incomplete combustion of aryl chlorides can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [2]. Therefore, high-temperature incineration (>1000°C) by a licensed hazardous waste facility is the strictly required endpoint. Furthermore, aromatic amines are generally recognized as potential skin sensitizers and environmental toxins, necessitating rigorous containment protocols [3].

Physicochemical & Waste Classification Data

To ensure proper downstream processing by EHS personnel, the waste must be accurately classified. The following table summarizes the critical logistical data required for waste profiling.

ParameterSpecification / ClassificationEHS Rationale
Chemical Name 6-Chloro-1,3-dihydroisobenzofuran-5-amineRequired for accurate RCRA waste manifesting.
CAS Registry Number 2304496-03-3Primary identifier for EHS tracking.
Physical State Solid (Powder/Crystalline)Dictates spill response (dust suppression vs. absorption).
Primary Hazard Class Irritant / Potential Sensitizer / Environmental HazardRequires GHS-compliant labeling on all waste vessels.
Waste Stream Routing Halogenated Organic Waste The presence of the chlorine atom mandates this routing, regardless of the solvent used to dissolve it.
Incompatibilities Strong oxidizing agents, strong acidsPrevents exothermic reactions in the waste accumulation area.

Procedural Methodology: Waste Segregation & Disposal

This protocol outlines the self-validating system for laboratory waste management. Do not attempt to chemically neutralize or degrade this compound on-site; it must be transferred to a licensed professional facility.

Protocol A: Routine Laboratory Waste Collection
  • Determine the Waste Matrix: Identify whether the compound is being disposed of as a pure solid (e.g., expired reagent, synthesis byproduct) or as a solute within a reaction mother liquor.

  • Select Appropriate Containment:

    • For Solids: Use a wide-mouth, High-Density Polyethylene (HDPE) container.

    • For Liquids: Use a PTFE-lined, chemically compatible carboy. Causality: Amines can degrade certain inferior plastics over prolonged exposure; HDPE and PTFE ensure container integrity during the accumulation phase.

  • Labeling and Segregation: Affix a hazardous waste label immediately upon the first addition of waste. Explicitly check the "Halogenated" box.

  • Accumulation Limits: Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Do not exceed the 55-gallon limit (or 1 quart for acutely hazardous materials) per EPA Resource Conservation and Recovery Act (RCRA) guidelines [2].

  • EHS Transfer: Submit a waste pickup request to your institutional EHS department. The final disposal must be executed via high-temperature commercial incineration.

Protocol B: Spill Response and Decontamination

In the event of an accidental release, follow this step-by-step methodology to ensure safety and compliance:

  • Isolate & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If the spill involves a fine powder with inhalation risk, a fitted N95 or P100 respirator is required[3].

  • Containment (Liquid Spill): If dissolved in a solvent, encircle the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Containment (Solid Spill): Lightly mist the powder with a compatible solvent (e.g., water or a high-flashpoint alcohol) to suppress dust formation before sweeping.

  • Collection: Use non-sparking tools to scoop the absorbed material or dampened powder into a heavy-duty hazardous waste bag or HDPE bucket.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse. Collect all contaminated wash water into the halogenated aqueous waste stream.

Waste Routing Decision Pathway

The following diagram illustrates the logical flow for routing 6-Chloro-1,3-dihydroisobenzofuran-5-amine waste to ensure environmental compliance.

WasteRouting Start 6-Chloro-1,3-dihydroisobenzofuran-5-amine Waste Generation Solid Solid Waste (Pure compound, contaminated PPE) Start->Solid State: Solid Liquid Liquid Waste (Reaction mixtures, HPLC effluent) Start->Liquid State: Solution Halogenated Halogenated Organic Waste Stream Solid->Halogenated Contains Aryl Chloride Liquid->Halogenated Solute is Halogenated EHS Institutional EHS Transfer Halogenated->EHS SAA Accumulation Incineration High-Temperature Incineration (Licensed Facility >1000°C) EHS->Incineration Final Destruction

Caption: Decision tree for the compliant segregation and disposal routing of halogenated amine waste.

References

  • Kras inhibitors (WO2023183585A1). World Intellectual Property Organization. Demonstrates the use of 6-Chloro-1,3-dihydroisobenzofuran-5-amine as a synthetic precursor in pharmaceutical development.
  • Hazardous Waste Management (RCRA). United States Environmental Protection Agency (EPA). Authoritative guidelines on the segregation, accumulation, and required treatment standards for halogenated organic wastes. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.